molecular formula C30H38ClN3O7S B608151 ITX5061 CAS No. 1252679-52-9

ITX5061

Cat. No.: B608151
CAS No.: 1252679-52-9
M. Wt: 620.2 g/mol
InChI Key: ICIJBYYMEBOTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. KC706 holds potential to treat inflammatory conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease and cardiovascular disease.
ITX-5061 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source

Properties

IUPAC Name

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJBYYMEBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252679-52-9
Record name ITX 5061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITX-5061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ITX5061

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: ITX5061 is a novel small molecule inhibitor distinguished by its dual mechanism of action, targeting both Scavenger Receptor Class B Type I (SR-BI) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Primarily investigated for its potent antiviral properties against the Hepatitis C Virus (HCV), this compound functions as a host-targeting agent by blocking viral entry via SR-BI antagonism. Concurrently, its activity as a Type II inhibitor of p38 MAPK suggests a potential role in modulating inflammatory responses and impacting viral assembly processes. This guide provides a comprehensive technical overview of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action I: Antagonism of Scavenger Receptor Class B Type I (SR-BI)

The principal mechanism through which this compound exerts its anti-HCV effect is by functioning as a direct antagonist of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a crucial host factor that the Hepatitis C virus hijacks to gain entry into hepatocytes.

The Role of SR-BI in HCV Entry

SR-BI is a multi-ligand cell surface receptor primarily known for its role in high-density lipoprotein (HDL) cholesterol metabolism.[1] In the context of HCV infection, SR-BI facilitates the initial attachment of the virus to the hepatocyte surface. The virus circulates in the bloodstream as lipoviral particles, associated with lipoproteins. SR-BI is believed to mediate the binding of these particles, which is a critical step preceding the interaction with other essential entry factors like CD81, claudin-1, and occludin, leading to clathrin-mediated endocytosis of the viral particle.[1][2]

Inhibition of HCV Entry by this compound

This compound directly antagonizes SR-BI, thereby blocking its interaction with the HCV particle.[3] Kinetic studies suggest that the compound acts at an early, post-binding step of the viral entry process.[3] By inhibiting SR-BI, this compound effectively prevents the virus from entering the host cell, thus halting the replication cycle at its inception. This host-targeting mechanism is advantageous as it presents a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.[2] In vitro studies have demonstrated that this compound is a potent inhibitor of HCV cell culture-derived (HCVcc) infection with subnanomolar potency and a therapeutic window exceeding 10,000-fold.[2]

Quantitative Data: Anti-HCV Activity and SR-BI Inhibition

The inhibitory potency of this compound has been quantified in various in vitro assay systems. The data highlights its efficacy against HCV replication and direct inhibition of SR-BI function.

Assay Type System/Cell Line Parameter Value Reference
HCV ReplicationJc1-Luc virus in Huh-7.5.1 cellsEC5020.2 ± 1.37 nM[1]
SR-BI Inhibition[3H]cholesteryl ester uptake in CHO cellsIC500.77 µM[4]
Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay

This protocol describes a representative method to quantify the inhibitory effect of this compound on HCV entry using a luciferase-based reporter system.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HCV entry.

Materials:

  • Huh-7.5.1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • HCV pseudoparticles (HCVpp) carrying a luciferase reporter gene

  • This compound compound stock solution in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating: Seed Huh-7.5.1 cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM. A typical concentration range would span from 0.1 nM to 100 nM. Include a DMSO-only vehicle control.

  • Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound compound to the respective wells.

  • Infection: Add 50 µL of HCVpp inoculum to each well. The multiplicity of infection (MOI) should be optimized to yield a robust luciferase signal (e.g., MOI of 0.01).[1]

  • Incubation: Co-incubate the cells with the compound and virus for 72 hours at 37°C with 5% CO2.[1]

  • Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells according to the manufacturer's protocol for the luciferase assay kit. Measure the luciferase activity using a luminometer, recording the relative light units (RLU).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

HCV_Entry_Pathway cluster_bloodstream Bloodstream cluster_cell Hepatocyte HCV Lipoviral Particle (HCV + Lipoprotein) SRBI SR-BI HCV->SRBI 1. Attachment CD81 CD81 SRBI->CD81 2. Transfer Claudin Claudin-1/ Occludin CD81->Claudin 3. Complex Formation Endocytosis Clathrin-mediated Endocytosis Claudin->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Viral Fusion & RNA Release Endosome->Fusion ITX This compound ITX->SRBI Inhibits

HCV entry pathway and this compound inhibition point.

HCV_Assay_Workflow start Start plate_cells Seed Huh-7.5.1 cells in 96-well plate start->plate_cells incubate1 Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound add_virus Infect with HCVpp (Luciferase Reporter) add_compound->add_virus incubate2 Incubate for 72 hours add_virus->incubate2 lyse Lyse cells incubate2->lyse read_lum Measure Luciferase Activity (Luminometer) lyse->read_lum analyze Calculate % Inhibition and determine EC50 read_lum->analyze end End analyze->end

Experimental workflow for an HCV entry assay.

Core Mechanism of Action II: Inhibition of p38 MAPK

In addition to its role as an SR-BI antagonist, this compound was originally developed as a Type II inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][5] This secondary mechanism may contribute to its overall biological activity.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines (e.g., TNF-α, IL-1).[6] Activation of this pathway involves a tiered phosphorylation cascade, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which regulate the expression of inflammatory genes. In the context of HCV, viral infection has been shown to activate the p38 pathway, and this activation facilitates the viral assembly step by promoting the oligomerization of the HCV core protein.[6]

This compound as a p38 MAPK Inhibitor

This compound acts as a Type II inhibitor, meaning it binds to an allosteric site on the p38 enzyme, stabilizing an inactive conformation. This mode of inhibition is distinct from Type I inhibitors that compete with ATP at the active site. By inhibiting p38 MAPK, this compound can potentially suppress the production of pro-inflammatory cytokines and may also interfere with the HCV lifecycle at the assembly stage, a step that is subsequent to viral entry.[6]

Quantitative Data: p38 MAPK Inhibition
Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against p38α MAPK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK

  • Kinase substrate (e.g., recombinant ATF-2)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • ATP solution

  • This compound compound stock solution in DMSO

  • Positive control inhibitor (e.g., SB203580)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in kinase assay buffer. A typical starting concentration might range from 1 µM to 0.1 nM. Prepare the p38α enzyme and ATF-2 substrate in kinase assay buffer at their optimal concentrations.

  • Assay Plate Setup: To the wells of a 96-well plate, add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO).

  • Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the ATF-2 substrate and ATP (e.g., 50 µM final concentration).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the data as described for the HCV entry assay.

Visualization: p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_downstream Downstream Targets Stimulus Cellular Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimulus->MAP3K MKK MAPKK (MKK3 / MKK6) MAP3K->MKK P p38 p38 MAPK MKK->p38 P Downstream Downstream Substrates p38->Downstream TF Transcription Factors (e.g., ATF2) Kinases Other Kinases (e.g., MAPKAPK2) Response Inflammation / Apoptosis Gene Expression Downstream->Response ITX This compound ITX->p38 Inhibits

The canonical p38 MAPK signaling cascade.

Mechanistic Synergy and Exploratory Indications

Dual-Target Inhibition of the HCV Lifecycle

The dual inhibitory activity of this compound against both SR-BI and p38 MAPK presents a unique therapeutic profile. By targeting two distinct host factors that are leveraged by HCV at different stages of its lifecycle—entry and assembly—this compound has the potential for synergistic or additive antiviral effects. Blocking the initial entry prevents new infections, while inhibiting p38 MAPK could reduce the assembly and release of new virions from already infected cells.

Logical_Relationship cluster_hcv HCV Lifecycle ITX This compound SRBI SR-BI ITX->SRBI Antagonizes p38 p38 MAPK ITX->p38 Inhibits Entry Viral Entry Assembly Viral Assembly SRBI->Entry Mediates p38->Assembly Facilitates

Dual mechanism of this compound on the HCV lifecycle.
Clinical Overview for HCV

This compound has been evaluated in Phase 1b clinical trials in treatment-naive, HCV-infected adults and in patients undergoing liver transplantation.[2][3][7][8] The drug was found to be safe and well-tolerated at doses up to 150 mg/day for 28 days.[2][8] However, in the treatment-naive population, it did not meet the predefined criteria for antiviral activity at the doses and durations studied.[2][8] In the liver transplant setting, this compound was associated with a reduction in plasma HCV RNA levels in patients with genotype 1 and was shown to limit viral evolution.[3]

Exploratory Indications: Cancer

The roles of both SR-BI and p38 MAPK in cancer biology suggest a theoretical rationale for investigating this compound as an anti-cancer agent. SR-BI is overexpressed in some cancers and is implicated in supplying cholesterol for rapid cell proliferation. The p38 MAPK pathway is involved in complex, often contradictory roles in cancer, including promoting inflammation-driven tumorigenesis, metastasis, and resistance to therapy. However, based on extensive searches of publicly available literature, there are currently no preclinical or clinical data available that specifically evaluate the efficacy of this compound in any cancer models. Therefore, its potential in oncology remains speculative and requires dedicated investigation.

Conclusion

This compound is a scientifically compelling molecule with a well-defined dual mechanism of action. Its primary role as a potent, host-targeting SR-BI antagonist blocks the entry of HCV, a critical initial step in the viral lifecycle. Its secondary function as a p38 MAPK inhibitor provides a plausible, complementary mechanism to suppress viral assembly and modulate host inflammatory responses. While clinical efficacy in HCV treatment has been limited in trials thus far, the compound's unique dual-target profile and the detailed understanding of its molecular interactions provide a robust foundation for future research, potentially in combination therapies or in other disease contexts where SR-BI and p38 MAPK are implicated.

References

The Dual-Targeting Mechanism of ITX5061: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ITX5061 is a small molecule inhibitor with a dual mechanism of action, primarily targeting Scavenger Receptor Class B Type I (SR-B1) and secondarily inhibiting p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] This unique pharmacological profile positions this compound as a molecule of interest for therapeutic intervention in viral infections, such as Hepatitis C (HCV), and potentially in managing lipid metabolism and inflammatory conditions. This guide provides an in-depth overview of the core targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Targets and Mechanism of Action

This compound's primary pharmacological effect is the antagonism of SR-B1, a transmembrane receptor crucial for various physiological processes.[1][3] SR-B1 is recognized as an essential entry receptor for the Hepatitis C virus (HCV) into hepatocytes.[3][4] By binding to SR-B1, this compound effectively blocks the entry of HCV, thereby inhibiting viral replication.[3][5] This mechanism is distinct from many direct-acting antivirals that target viral enzymes, suggesting a potential for synergistic effects and a lower likelihood of cross-resistance.[4][5]

In addition to its role in HCV entry, SR-B1 is the major receptor for high-density lipoprotein (HDL) in the liver, mediating the selective uptake of HDL-cholesteryl esters (HDL-CE).[3][5] By inhibiting SR-B1, this compound has been shown to increase plasma HDL cholesterol (HDL-C) levels.[1][3]

Furthermore, this compound has been characterized as a type II inhibitor of p38 MAPK.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from preclinical and clinical studies.

In Vitro HCV Inhibition
Parameter Value
EC50 (Jc1-Luc in Huh-7.5.1 cells)20.2 nM[3]
In Vivo Effects in Mouse Models
Parameter Observation
HDL-C Level Increase (30 mg/kg/day)50% increase from baseline[1]
ApoA-I Level Increase (HuAITg mice)15% increase[1]
HDL-CE Fractional Catabolic Rate (FCR)1.86 ± 0.40 pools/day (vs. 2.47 ± 0.26 in control)[1]
HDL-CE Production RateNo significant change[1]
Phase 1b Clinical Trial in HCV-Infected Adults (NCT01165359)
Dose Regimens 25 mg, 75 mg, 150 mg once daily[6]
Duration 3, 14, or 28 days[6]
Antiviral Activity (150 mg for 28 days) 1 of 7 subjects had a ≥1 log10 IU/mL decline in HCV RNA[5][7]

Experimental Protocols

HCV Replication Inhibition Assay (Jc1-Luc System)

This assay quantifies the inhibitory effect of this compound on HCV replication using a reporter virus.

  • Cell Culture: Huh-7.5.1 cells are seeded in 96-well plates.

  • Compound Addition: this compound is serially diluted and added to the cells.

  • Infection: Jc1-Luc virus, a recombinant HCV that expresses luciferase, is added to the wells at a specific multiplicity of infection (MOI), for example, 0.01.[3]

  • Incubation: The plates are incubated for 72 hours to allow for viral replication.[3]

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[3]

  • Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of the viral replication, is calculated from the dose-response curve.

In Vivo Assessment of HDL Metabolism in Mice

These studies evaluate the effect of this compound on HDL cholesterol levels and metabolism.

  • Animal Model: Wild-type or human apoA-I transgenic (HuAITg) mice are used.[1]

  • Drug Administration: this compound is administered to the mice, for example, at a dose of 30 mg/kg/day.[1]

  • HDL-CE Catabolism: To determine the fractional catabolic rate (FCR) of HDL-cholesteryl esters, radiolabeled [3H]CE-HDL is injected into the mice, and the disappearance of the tracer from the plasma is monitored over time.[1]

  • Hepatic Uptake: The accumulation of [3H]CE in the liver is measured to assess the hepatic uptake of HDL-CE.[1]

  • Plasma Lipid Analysis: Blood samples are collected to measure HDL-C and apolipoprotein A-I (ApoA-I) levels using standard biochemical assays.[1]

Visualizing the Molecular Interactions and Pathways

Signaling Pathways

The following diagram illustrates the dual-targeting mechanism of this compound, showcasing its interaction with SR-B1 to block HCV entry and modulate HDL metabolism, as well as its inhibition of the p38 MAPK signaling pathway.

ITX5061_Mechanism cluster_membrane Hepatocyte Membrane cluster_extracellular cluster_intracellular SRB1 SR-B1 Replication HCV Replication SRB1->Replication Mediates Entry Cholesterol Cholesterol Uptake SRB1->Cholesterol Mediates Uptake HCV HCV HCV->SRB1 Binds HDL HDL HDL->SRB1 Binds p38 p38 MAPK Inflammation Inflammatory Response p38->Inflammation Promotes This compound This compound This compound->SRB1 Antagonizes This compound->p38 Inhibits

Caption: Dual-targeting mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anti-HCV activity of this compound.

HCV_Assay_Workflow A Seed Huh-7.5.1 cells in 96-well plate B Add serial dilutions of this compound A->B C Infect with Jc1-Luc HCV B->C D Incubate for 72 hours C->D E Measure Luciferase Activity D->E F Calculate EC50 E->F

References

ITX5061: A Re-evaluation From p38 MAPK Inhibitor to SR-BI Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ITX5061 is a small molecule that, while often referenced in commercial contexts as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK), has a public research profile dominated by its potent activity as an antagonist of scavenger receptor B1 (SR-BI). Originally investigated for its potential in treating inflammatory diseases like rheumatoid arthritis and psoriasis through p38 MAPK inhibition, the developmental trajectory of this compound has pivoted towards its role in virology, specifically as a host-targeting antiviral for Hepatitis C virus (HCV) by blocking viral entry via SR-BI. This guide provides a comprehensive overview of the p38 MAPK signaling pathway that this compound was initially designed to target, and addresses the current landscape of publicly available data, which is centered on its SR-BI antagonist function.

The p38 MAPK Signaling Pathway: A Key Inflammatory Axis

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and pathogens.[1][2][3] Activation of this pathway plays a central role in cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[1][2] The p38α isoform is particularly implicated in the production of pro-inflammatory cytokines, making it a significant target for therapeutic intervention in inflammatory diseases.[1][4][5]

The canonical p38 MAPK signaling cascade is initiated by upstream kinases. A variety of MAP Kinase Kinase Kinases (MAP3Ks or MKKKs), such as TAK1, ASK1, and MEKKs, are activated by external stimuli. These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6, which are specific activators of p38 MAPK. MKK3 and MKK6 dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its conformational change and activation.[3]

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, MEF2C, and STAT1. This leads to the regulation of gene expression, resulting in the production of inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[1] Type II inhibitors, the class to which this compound is anecdotally assigned, bind to the DFG-out (inactive) conformation of the kinase, often exhibiting greater selectivity compared to ATP-competitive Type I inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinase Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Stimuli Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K activate MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylate p38_inactive p38 MAPK (Inactive) MKK3_6->p38_inactive phosphorylate (Thr180, Tyr182) p38_active p38 MAPK (Active) (Phosphorylated) Downstream_Kinases Downstream Kinases (e.g., MK2) p38_active->Downstream_Kinases phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_active->Transcription_Factors phosphorylate Inflammation Inflammation (Cytokine Production) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis CellCycle Cell Cycle Control Transcription_Factors->CellCycle

Figure 1. The canonical p38 MAPK signaling pathway.

This compound: Quantitative Data and Experimental Protocols

Despite extensive searches of scientific literature, patent databases, and commercial supplier information, there is a notable absence of publicly available quantitative data detailing the inhibitory activity of this compound against p38 MAPK. While vendors list this compound as a "type II inhibitor of p38 MAPK," they do not provide specific IC50, Ki, or Kd values for any of the p38 MAPK isoforms (α, β, γ, δ).[6][7][8][9]

Consequently, it is not possible to construct the requested tables of quantitative data or provide detailed experimental protocols for this compound's activity as a p38 MAPK inhibitor. The preclinical and clinical studies available for this compound focus exclusively on its role as an SR-BI antagonist in the context of HCV infection and lipid metabolism.[10]

The Shift in Focus: this compound as a Scavenger Receptor B1 (SR-BI) Antagonist

The primary body of research on this compound characterizes it as a potent antagonist of SR-BI, a cell surface receptor crucial for the uptake of high-density lipoprotein (HDL) cholesterol and for facilitating the entry of HCV into hepatocytes.[10]

Mechanism of Action as an SR-BI Antagonist

This compound inhibits the function of SR-BI, thereby blocking the entry of HCV into liver cells. This host-targeting mechanism offers a distinct advantage over direct-acting antivirals, as the risk of developing viral resistance is significantly lower. In clinical studies involving HCV-infected patients, this compound has been evaluated for its safety and antiviral activity.[10]

Quantitative Data for SR-BI Antagonism

In contrast to the lack of data for p38 MAPK, the anti-HCV and SR-BI-related activities of this compound are well-documented:

  • Anti-HCV Activity: this compound is a potent inhibitor of HCV replication in vitro, with a reported EC50 of 20.2 nM in a Jc1-Luc replication system.[10]

  • SR-BI-Mediated HDL Effects: In animal and human studies, inhibition of SR-BI by this compound leads to an increase in HDL cholesterol levels.[6]

Conclusion

While this compound was likely initially developed and screened as a p38 MAPK inhibitor for inflammatory diseases, its developmental path has diverged significantly. The public scientific record lacks the specific data on its p38 MAPK inhibitory activity required for a detailed technical guide on this aspect of the molecule. The available evidence strongly indicates that its primary and most potent mechanism of action relevant to its clinical development is the antagonism of scavenger receptor B1. For researchers, scientists, and drug development professionals, this compound should be primarily considered and evaluated as an SR-BI antagonist and a host-targeting agent for HCV, rather than as a p38 MAPK inhibitor, pending the release of specific data to the contrary.

References

ITX5061 as a Scavenger Receptor Class B Type I (SR-B1) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scavenger Receptor Class B Type I (SR-B1) is a pivotal multi-ligand cell surface receptor integral to lipid metabolism and viral entry. Its primary physiological function involves mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells, particularly in the liver and steroidogenic tissues.[1][2] This role places SR-B1 at the heart of the reverse cholesterol transport (RCT) pathway, a critical process for maintaining cholesterol homeostasis and preventing atherosclerosis.[1][2][3] Furthermore, SR-B1 has been identified as a crucial entry factor for the Hepatitis C virus (HCV).[4][5][6]

ITX5061 is a small molecule that has been identified as a potent antagonist of SR-B1.[5][7][8] Originally investigated as a p38 mitogen-activated protein kinase (MAPK) inhibitor, its profound effect on increasing plasma HDL cholesterol (HDL-C) levels led to the discovery of its primary mechanism of action as an SR-B1 inhibitor.[7][8] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and the signaling pathways it modulates.

The Target: Scavenger Receptor Class B Type I (SR-B1)

SR-B1 is a transmembrane glycoprotein that facilitates the bidirectional flux of free cholesterol and the selective uptake of cholesteryl esters from HDL.[1][2] This process is distinct from the endocytosis of the entire lipoprotein particle.

Key Functions of SR-B1:

  • Reverse Cholesterol Transport (RCT): SR-B1 in the liver mediates the final step of RCT by taking up HDL-cholesteryl esters, which are then excreted into bile.[1][2] This pathway is considered atheroprotective.[1][9]

  • Steroidogenesis: In steroidogenic tissues like the adrenal glands, SR-B1 provides the cholesterol substrate necessary for the synthesis of steroid hormones.[1][2]

  • Platelet Function: SR-B1 is expressed on platelets and is implicated as a negative regulator of thrombosis.[10][11]

  • Viral Entry: SR-B1 serves as a key receptor for the entry of HCV into hepatocytes.[4][5][6]

This compound: Mechanism of Action as an SR-B1 Antagonist

This compound functions by directly inhibiting the activity of SR-B1.[7][8] In vitro studies have demonstrated that this compound inhibits the SR-B1-dependent uptake of HDL-cholesteryl esters in transfected cells.[7][8] This antagonism leads to a decrease in the fractional catabolic rate of HDL-cholesteryl esters and reduced hepatic uptake, resulting in an elevation of plasma HDL-C levels.[7][8]

In the context of HCV infection, this compound blocks the binding of the virus to SR-B1 on the surface of hepatocytes, thereby preventing viral entry and subsequent replication.[4][5] It has shown potent in vitro activity against various HCV genotypes and acts additively or synergistically with other anti-HCV agents.[4][5][6][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound against Hepatitis C Virus (HCV)

ParameterValueCell SystemNotes
EC50 20.2 nMJc1-Luc (Genotype 2a)Potent inhibitor of HCV replication.[12]
EC50 0.25 nMNot SpecifiedHigh potency with a significant therapeutic window.[13]
CC50 >10 µMNot SpecifiedIndicates low cytotoxicity.[13]
Therapeutic Window >10,000-foldNot SpecifiedHigh margin of safety in vitro.[4]

Table 2: Clinical Efficacy of this compound in Modulating Lipid Levels

Treatment GroupNDurationChange in HDL-CChange in apoA-IChange in LDL-C & TG
This compound 150 mg/day Not SpecifiedNot Specified~20% increaseModerately increasedNo significant change
This compound 300 mg/day Not SpecifiedNot Specified~20% increaseModerately increasedNo significant change

Data from a study in a population with low HDL-C and increased triglycerides.[7][8]

Table 3: Clinical Antiviral Activity of this compound in HCV-Infected Patients

Cohort (this compound 150 mg/day)N (Active)N (Placebo)DurationPatients with ≥1 log10 IU/mL HCV RNA decline
A150 823 Days0
B150 8214 Days0
C150 7228 Days1 (14.3%)

Data from a Phase 1b, randomized, double-blind, placebo-controlled study in treatment-naive, noncirrhotic, HCV genotype 1 infected adults.[4][14]

Detailed Experimental Protocols

SR-B1 Mediated HDL-Cholesteryl Ester (CE) Uptake Assay

This assay is designed to quantify the ability of a compound to inhibit the selective uptake of cholesteryl esters from HDL particles into cells expressing SR-B1.

Protocol Outline:

  • Cell Culture and Transfection:

    • HEK293 or COS7 cells are cultured in 24-well plates.[15]

    • Cells are transfected with a plasmid encoding human SR-B1 or a control vector.[15]

  • Preparation of Labeled HDL:

    • HDL particles (e.g., human HDL3) are reconstituted with a fluorescently labeled cholesteryl ester, such as BODIPY-CE.[15]

  • Inhibition and Uptake:

    • 48 hours post-transfection, cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • Labeled HDL-BODIPY-CE (e.g., 50 µg/mL) is added to the cells.[15]

    • The incubation proceeds for 1-3 hours at 37°C.[15]

  • Quantification:

    • Cells are washed to remove unbound HDL.

    • The amount of internalized fluorescent CE is measured using a fluorescence plate reader or by fluorescence microscopy.

    • The IC50 value for inhibition of uptake is calculated.

Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to an extracellular acceptor, a key step in reverse cholesterol transport.

Protocol Outline:

  • Cell Culture:

    • Macrophages (e.g., J774 or THP-1 derived) are seeded in multi-well plates.[16][17]

  • Cholesterol Labeling:

    • Cellular cholesterol is labeled by incubating the cells with [3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol) for 24-48 hours.[16][17][18]

  • Equilibration:

    • The labeled cells are washed and incubated in serum-free medium for approximately 18 hours to allow the labeled cholesterol to equilibrate within all intracellular pools.[16][18]

  • Efflux to Acceptor:

    • The medium is replaced with serum-free medium containing a cholesterol acceptor, such as purified apolipoprotein A-I (apoA-I) or HDL particles.

    • The cells are incubated for a defined period (e.g., 2-8 hours).[16]

  • Quantification:

    • The medium (containing effluxed cholesterol) is collected.

    • The cells are lysed to determine the amount of cholesterol remaining in the cells.

    • Radioactivity or fluorescence in both the medium and the cell lysate is quantified.

    • Percent cholesterol efflux is calculated as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.

In Vivo Mouse Studies for Lipid Modulation

Animal models are crucial for evaluating the in vivo effects of SR-B1 antagonism on lipoprotein metabolism and atherosclerosis.

Protocol Outline:

  • Animal Models:

    • Wild-type (WT) mice, human apoA-I transgenic mice, SR-B1 knockout (SR-BI-/-) mice, and Ldlr+/- mice on an atherogenic diet are commonly used.[7][8]

  • Drug Administration:

    • This compound is administered to the mice, typically via oral gavage, mixed in their chow, or through other appropriate routes.

  • Kinetic Studies:

    • To determine the fractional catabolic rate of HDL-CE, radiolabeled HDL is injected into the mice, and the disappearance of the label from the plasma is monitored over time.[7][8]

    • Hepatic uptake of HDL-CE is also measured by assessing the amount of label in the liver at the end of the study.[7][8]

  • Lipid Profile Analysis:

    • Blood samples are collected at various time points.

    • Plasma levels of HDL-C, LDL-C, total cholesterol, and triglycerides are measured using standard enzymatic assays.

    • HDL particle size can be analyzed by nuclear magnetic resonance (NMR) spectroscopy.[7]

  • Atherosclerosis Assessment:

    • In atherosclerosis-prone models (e.g., Ldlr+/- mice on a high-fat diet), the extent of atherosclerotic lesion formation in the aorta is quantified after a prolonged treatment period (e.g., 18 weeks).[7][8]

Signaling Pathways and Experimental Workflows

SR-B1 Mediated Reverse Cholesterol Transport (RCT)

Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral_Tissues->HDL Cholesterol Efflux (ABCA1, ABCG1, SR-B1) SRB1_Liver SR-B1 HDL->SRB1_Liver HDL-CE Binding Liver Liver Bile Bile Liver->Bile Excretion This compound This compound This compound->SRB1_Liver Antagonism SRB1_Liver->Liver Selective CE Uptake

Caption: The role of SR-B1 in Reverse Cholesterol Transport and the inhibitory action of this compound.

Hepatitis C Virus (HCV) Entry via SR-B1

cluster_cell HCV HCV Particle SRB1 SR-B1 Receptor HCV->SRB1 Binding Hepatocyte Hepatocyte Membrane SRB1->Hepatocyte Viral_Entry Viral Entry & Replication Hepatocyte->Viral_Entry Internalization This compound This compound This compound->SRB1 Inhibition

Caption: Mechanism of this compound in blocking HCV entry into hepatocytes by antagonizing SR-B1.

Experimental Workflow for this compound Evaluation

cluster_invitro cluster_animal cluster_phase1 Discovery Compound Discovery (this compound) In_Vitro In Vitro Assays Discovery->In_Vitro Animal_Models In Vivo Animal Models In_Vitro->Animal_Models Binding_Assay SR-B1 Binding/Uptake (IC50) HCV_Assay HCV Replication (EC50) Phase1 Phase 1 Clinical Trials Animal_Models->Phase1 Lipid_Modulation Lipid Modulation (HDL-C levels) Atherosclerosis Atherosclerosis (Lesion size) Data_Analysis Data Analysis & Efficacy Assessment Phase1->Data_Analysis Safety Safety & Tolerability PK_PD Pharmacokinetics & Pharmacodynamics Antiviral_Activity Antiviral Activity (HCV RNA)

Caption: A streamlined workflow for the preclinical and clinical evaluation of this compound.

Conclusion and Future Perspectives

This compound is a well-characterized SR-B1 antagonist with demonstrated effects on both lipid metabolism and HCV entry. Its ability to significantly raise HDL-C levels highlights the therapeutic potential of SR-B1 inhibition for managing dyslipidemia.[7][8] While the modest antiviral effect observed in the initial human studies for HCV suggests that higher doses or combination therapy may be necessary, the proof-of-concept for SR-B1 as an antiviral target is established.[4][14][19]

Future research should focus on optimizing the therapeutic application of SR-B1 antagonists. For dyslipidemia and atherosclerosis, further studies are needed to understand the long-term consequences of chronically elevated HDL-C via SR-B1 inhibition and its impact on cardiovascular outcomes. For HCV, combining SR-B1 antagonists like this compound with direct-acting antivirals could offer a synergistic approach, particularly in preventing graft reinfection post-liver transplantation.[5][19] The detailed data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of SR-B1 modulation.

References

ITX5061 and Its Role in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX5061 is a small molecule compound initially investigated for its anti-inflammatory and antiviral properties. Its mechanism of action, however, reveals a significant and direct impact on lipid metabolism, primarily through its potent antagonism of Scavenger Receptor Class B Type I (SR-BI). This technical guide provides an in-depth analysis of the core functions of this compound in lipid regulation, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The primary effect of this compound is the elevation of plasma High-Density Lipoprotein Cholesterol (HDL-C) levels by inhibiting its uptake in the liver, a mechanism central to the reverse cholesterol transport pathway.

Introduction

This compound is a dual-action molecule, functioning as both a type II inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and a potent antagonist of the Scavenger Receptor Class B Type I (SR-BI).[1] While its development has largely focused on its ability to inhibit Hepatitis C Virus (HCV) entry into hepatocytes—a process mediated by SR-BI—a consistent pharmacological effect observed in both animal and human studies has been the modulation of lipid profiles, specifically an increase in HDL-C.[2][3]

SR-BI is a crucial cell surface receptor predominantly expressed in the liver and steroidogenic tissues.[4][5] It plays a pivotal role in the final step of the reverse cholesterol transport pathway, where it mediates the selective uptake of cholesteryl esters (CE) from HDL particles into hepatocytes.[4][5][6] By antagonizing SR-BI, this compound effectively blocks this process, leading to a systemic increase in circulating HDL-C levels.[3][4] This guide explores the quantitative effects and mechanisms of this interaction.

Mechanism of Action in Lipid Metabolism

The primary role of this compound in lipid metabolism is its direct inhibition of the SR-BI receptor. In the canonical reverse cholesterol transport pathway, HDL particles collect excess cholesterol from peripheral tissues and transport it back to the liver for excretion. SR-BI facilitates the final step, binding to the HDL particle and mediating the selective transfer of cholesteryl esters into the hepatocyte without internalizing the entire lipoprotein particle.

This compound competitively binds to SR-BI, preventing the docking of HDL and thereby inhibiting the uptake of HDL-cholesteryl esters.[7] This blockade results in a longer residence time for HDL particles in circulation, leading to an observable increase in plasma HDL-C levels.

ITX5061_Mechanism cluster_0 Reverse Cholesterol Transport cluster_1 Inhibition by this compound HDL HDL Particle (Carrying Cholesteryl Esters) SRBI SR-BI Receptor (Hepatocyte Surface) HDL->SRBI Binding Increased_HDL Increased Circulating HDL-C HDL->Increased_HDL Results in Liver Hepatocyte SRBI->Liver Selective CE Uptake Blocked_SRBI Blocked SR-BI Receptor No HDL Binding Cholesterol Cholesteryl Esters (CE) Liver->Cholesterol Metabolism / Excretion This compound This compound This compound->Blocked_SRBI Antagonizes

Caption: this compound blocks SR-BI, inhibiting HDL-CE uptake and raising HDL-C.

Preclinical Data: In Vivo Studies

Animal models have been instrumental in elucidating the impact of this compound on lipid kinetics. Studies in mice demonstrated a significant elevation in HDL-C and associated apolipoproteins.

The following tables summarize the key quantitative findings from murine studies.

Table 1: Effect of this compound on Lipid Parameters in Mice

Parameter Treatment Group Value Percent Change vs. Control Reference
HDL-C This compound (30 mg/kg/day) - +50% [1]

| ApoA-I | this compound (30 mg/kg/day) | - | +15% |[1] |

Table 2: Effect of this compound on HDL-Cholesteryl Ester (CE) Kinetics in Mice

Parameter Control Group This compound-Treated Group P-value Reference
Fractional Catabolic Rate (FCR) 2.47 ± 0.26 pools/d 1.86 ± 0.40 pools/d <0.05 [1]
Production Rate 129 ± 16 µg/g/d 129 ± 24 µg/g/d Not Significant [1]

| [³H] CE Accumulation in Liver | Baseline | Significantly Lower | - |[1] |

These data strongly indicate that the observed increase in HDL-C is due to a reduction in its catabolism and uptake by the liver, rather than an increase in its production.[1]

A detailed methodology is crucial for the replication and interpretation of these findings.

  • Objective: To determine the fractional catabolic rate (FCR) and production rate of HDL-cholesteryl esters in mice treated with this compound versus a control group.

  • Animal Model: Human ApoA-I transgenic (HuAITg) mice.

  • Treatment:

    • This compound Group: Mice were administered this compound at a dose of 30 mg/kg/day.[1]

    • Control Group: Mice received a vehicle solution.

  • Radiolabeling:

    • HDL particles were dual-labeled with [¹²⁵I] for the protein component and [³H]cholesteryl ether ([³H]CE) as a non-metabolizable lipid marker.

    • Labeled HDL was injected intravenously into the mice.

  • Sample Collection: Blood samples were collected at specified time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection to measure the decay of the radiolabels in the plasma.

  • Tissue Analysis: At the end of the experiment (e.g., 48 hours), the liver was harvested to quantify the accumulation of [³H]CE.[1]

  • Data Analysis:

    • The plasma decay curves for [¹²⁵I] and [³H]CE were plotted.

    • The FCR was calculated from the slope of the decay curve using a two-compartment model.

    • The production rate was calculated based on the FCR and the total plasma pool size of HDL-CE.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis A1 Prepare Dual-Labeled HDL ([¹²⁵I] & [³H]CE) A2 Divide Mice into Groups (Control vs. This compound) B1 Administer this compound or Vehicle A2->B1 B2 Inject Labeled HDL Intravenously B1->B2 B3 Collect Blood Samples at Time Points B2->B3 B4 Harvest Liver at 48h B3->B4 C1 Measure Plasma Radioactivity Decay B3->C1 C2 Quantify Liver [³H]CE Accumulation B4->C2 C3 Calculate FCR and Production Rate C1->C3

Caption: Workflow for measuring HDL-CE kinetics in mice using radiolabeling.

Clinical Data: Human Studies

This compound has been evaluated in Phase 1 clinical trials, primarily for HCV infection.[4][8] Lipid panels were assessed as a secondary endpoint and a pharmacodynamic marker of SR-BI inhibition.

The data from a randomized, double-blind, placebo-controlled Phase 1b study (NCT01560468) in treatment-naive HCV-infected adults are summarized below.[4][9]

Table 3: Median Change in HDL Cholesterol in HCV-Infected Adults Treated with this compound (150 mg/day)

Treatment Duration Median Change in HDL (mg/dL) from Baseline P-value vs. Baseline Reference
3 Days +9 0.008 [4]
14 Days +2 0.74 [4]

| 28 Days | +10 | 0.125 |[4] |

The results show a statistically significant increase in HDL-C after just three days of treatment.[4] While the changes in the longer cohorts were not statistically significant, they trended towards an increase, confirming the biological activity of this compound on the SR-BI target in humans.[4]

  • Objective: To assess the safety and antiviral activity of this compound in treatment-naive adults with HCV genotype 1 infection. A secondary objective was to assess the pharmacodynamic effect on serum lipid levels.[4][9]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[9]

  • Participants: Non-cirrhotic, previously untreated adults infected with HCV genotype 1.

  • Intervention:

    • Subjects were enrolled in sequential cohorts of 10 (8 active, 2 placebo).

    • Dose: this compound 150 mg administered orally once daily.[9]

    • Duration: Cohorts were treated for 3, 14, or 28 days.[9]

  • Data Collection:

    • Safety and tolerability were monitored throughout the study.

    • Blood samples were collected at baseline and at the end of treatment for virologic and lipid analysis.

  • Lipid Analysis:

    • Serum was isolated from blood samples.

    • Total cholesterol and HDL-C levels were measured using standard clinical laboratory methods.

    • The change from baseline to the end of the treatment period was calculated for each participant.

Conclusion

The available preclinical and clinical evidence consistently demonstrates that this compound plays a direct and significant role in lipid metabolism through its antagonism of the SR-BI receptor. By inhibiting the hepatic uptake of HDL-cholesteryl esters, this compound effectively reduces the catabolism of HDL, leading to a measurable and, in some cases, statistically significant increase in circulating HDL-C levels. This mechanism is well-supported by kinetic studies in animal models and confirmed by pharmacodynamic data from human clinical trials. For drug development professionals, this compound serves as a clear example of a targeted intervention in the reverse cholesterol transport pathway, highlighting the potential of SR-BI as a therapeutic target for modulating plasma lipoprotein profiles.

References

ITX5061 and its Effect on HDL Cholesterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of ITX5061, a small molecule inhibitor of Scavenger Receptor B-I (SR-BI). Initially characterized as a p38 MAPK inhibitor, this compound has been demonstrated to significantly increase High-Density Lipoprotein (HDL) cholesterol levels. This paper consolidates preclinical and clinical data, details the underlying mechanism of action, presents experimental protocols, and visualizes key pathways and workflows. The primary mechanism involves the inhibition of SR-BI-mediated hepatic uptake of HDL cholesteryl esters, leading to a reduced catabolic rate and a subsequent elevation of circulating HDL cholesterol and apolipoprotein A-I (apoA-I).

Core Mechanism of Action: SR-BI Inhibition

This compound's primary effect on lipid metabolism is mediated through its potent antagonism of Scavenger Receptor B-I (SR-BI).[1][2] SR-BI is a crucial cell surface receptor, predominantly expressed in the liver and steroidogenic tissues, that mediates the selective uptake of cholesteryl esters (CE) from HDL particles.[3][4] This process is a key step in reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion.

By inhibiting SR-BI, this compound effectively blocks this major pathway for HDL-CE clearance from the circulation.[5] This leads to a decreased fractional catabolic rate (FCR) of HDL-CE, prolonging the residence time of HDL particles in the plasma and thereby increasing overall HDL cholesterol (HDL-C) concentrations.[1][5] Studies in SR-BI knockout mice (SR-BI-/-) confirm this mechanism, as this compound failed to raise HDL-C levels in these animals, demonstrating the drug's dependence on the SR-BI target.[5][6]

cluster_0 Normal Reverse Cholesterol Transport cluster_1 Effect of this compound HDL HDL Particle (with Cholesteryl Esters) SRBI SR-BI Receptor HDL->SRBI Binding Liver Hepatocyte (Liver Cell) SRBI->Liver Selective CE Uptake Catabolism Increased HDL Catabolism Liver->Catabolism This compound This compound Blocked_SRBI SR-BI Receptor (Inhibited) This compound->Blocked_SRBI Inhibition Increased_HDL Increased Plasma HDL-C Levels Blocked_SRBI->Liver CE Uptake Reduced

Caption: Mechanism of this compound on HDL-C via SR-BI Inhibition.

Preclinical Evidence in Murine Models

Studies in various mouse models have consistently demonstrated the potent effects of this compound on raising HDL-C levels. Treatment in both wild-type and human apoA-I transgenic (HuAITg) mice resulted in significant elevations of plasma HDL-C.[5][6] Kinetic experiments confirmed that this increase was due to a reduction in the catabolism of HDL cholesteryl esters.

Quantitative Data from Murine Studies

The following table summarizes the key quantitative findings from preclinical investigations.

ParameterMouse ModelTreatmentResultSignificanceCitation
HDL-C Wild-TypeThis compound (30 mg/kg/day)~50% increase from baseline-[1]
ApoA-I HuAITgThis compound (30 mg/kg/day)~15% increase vs. vehiclep<0.05[1]
HDL-CE FCR HuAITgThis compound1.86 ± 0.40 pools/dayp<0.05[1][5]
HDL-CE FCR HuAITgVehicle Control2.47 ± 0.26 pools/day-[1][5]
Hepatic [³H]CE Uptake HuAITgThis compoundSignificantly reduced vs. controlp<0.05[1][5]
Atherosclerosis Ldlr+/-This compound (18 weeks)~40% reduction in aortic arch lesionsp<0.05[5][6]
Experimental Protocol: HDL-CE Catabolism Study

Objective: To determine the effect of this compound on the fractional catabolic rate (FCR) of HDL cholesteryl esters (HDL-CE).

  • Animal Model: Human apolipoprotein A-I transgenic mice (HuAITg) were utilized.[5]

  • Treatment Groups: Mice were divided into a control group receiving a vehicle and a treatment group receiving this compound.

  • Radiolabeling: Human HDL was labeled with [³H]cholesteryl ether ([³H]CE), a non-transferable marker, to trace the fate of HDL particles.

  • Administration: The [³H]CE-labeled HDL was injected into the tail vein of the mice.[5]

  • Blood Sampling: Blood samples were collected at various time points post-injection to measure the decay of radioactivity in the plasma.

  • Tissue Analysis: At the end of the experiment, the liver was harvested to quantify the accumulation of [³H]CE, indicating hepatic uptake.[1][5]

  • Data Analysis: The plasma decay curve was used to calculate the FCR. The amount of radioactivity in the liver was compared between the this compound-treated and control groups.

cluster_workflow Experimental Workflow: Mouse HDL Kinetic Study A 1. Animal Cohorts (HuAITg Mice) B 2. Group Assignment A->B C1 Vehicle Control Group B->C1 C2 This compound Treatment Group B->C2 D 3. Injection of [3H]CE-Labeled HDL C1->D C2->D E 4. Serial Blood Sampling (Multiple Time Points) D->E F 5. Liver Harvest (End of Study) E->F G 6. Data Analysis F->G H1 Plasma Radioactivity Decay (Calculate FCR) G->H1 H2 Hepatic Radioactivity (Measure Liver Uptake) G->H2

Caption: Workflow for assessing this compound's effect on HDL kinetics.

Clinical Evidence in Human Subjects

Clinical investigation of this compound confirmed the HDL-raising effects observed in preclinical models. A key study was conducted in a population of subjects with low HDL-C and elevated triglycerides, which are characteristic features of an atherogenic lipid profile.

Quantitative Data from Human Clinical Trial (KC706-C06)

The following table summarizes the lipid profile changes observed in hypertriglyceridemic subjects with low baseline HDL-C.[5][6]

ParameterGroupBaseline (Mean)Change from BaselineSignificance
HDL-C Placebo~40 mg/dLNo significant change-
HDL-C This compound (150 mg/day)~40 mg/dL~20% Increase p<0.05
HDL-C This compound (300 mg/day)~40 mg/dL~20% Increase p<0.05
ApoA-I This compound (Both Doses)-Moderate Increase-
VLDL/LDL-C This compound (Both Doses)-No significant change-
Triglycerides This compound (Both Doses)-No significant change-

Note: Another study in HCV-infected adults (A5277) observed median HDL increases of up to 10 mg/dL after 28 days of 150 mg/day this compound, but the overall change was not statistically significant in that trial context.[7]

Experimental Protocol: Phase 1b Clinical Trial (KC706-C06)

Objective: To evaluate the efficacy of this compound in increasing HDL-C in patients with low HDL-C and elevated triglycerides.[6]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]

  • Patient Population: Subjects with baseline low HDL-C (males <45 mg/dL; females <55 mg/dL) and elevated triglycerides (150-400 mg/dL).[6]

  • Randomization: Eligible participants were randomly assigned to one of three treatment arms.

  • Treatment Arms:

    • Placebo, administered daily.

    • This compound, 150 mg administered daily.

    • This compound, 300 mg administered daily.

  • Duration: The treatment period was conducted over several weeks.

  • Primary Endpoint: The primary objective was to measure the percentage change in HDL-C levels from baseline to the end of the treatment period.

  • Secondary Endpoints: Changes in other lipid parameters, including apoA-I, LDL-C, VLDL-C, and triglycerides, were also assessed.

cluster_trial Clinical Trial Workflow (KC706-C06) A 1. Patient Screening (Low HDL-C, High TG) B 2. Baseline Assessment (Lipid Profile Measured) A->B C 3. Randomization B->C D1 Arm 1: Placebo (Daily) C->D1 D2 Arm 2: this compound 150mg (Daily) C->D2 D3 Arm 3: this compound 300mg (Daily) C->D3 E 4. Treatment Period D1->E D2->E D3->E F 5. End-of-Study Assessment (Lipid Profile Measured) E->F G 6. Primary Outcome Analysis (% Change in HDL-C) F->G

Caption: High-level workflow of the KC706-C06 clinical trial.

Conclusion

References

The SR-B1 Antagonist ITX5061: A Technical Guide for HCV Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and understanding the viral life cycle is paramount for the development of effective therapeutics. A key host factor co-opted by HCV for entry into hepatocytes is the Scavenger Receptor Class B Type I (SR-B1). ITX5061, a small molecule antagonist of SR-B1, has emerged as a valuable tool for investigating the role of this receptor in HCV infection and as a potential component of combination antiviral therapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in HCV research.

Mechanism of Action of this compound in HCV Inhibition

This compound is a potent inhibitor of HCV entry into hepatocytes.[1][2] Its primary mechanism of action is the antagonism of the SR-B1 receptor, a multi-ligand glycoprotein highly expressed on the surface of hepatocytes.[3][4] SR-B1 is the principal receptor for high-density lipoprotein (HDL) and plays a crucial role in cholesterol metabolism.[4] HCV virions, which circulate in the bloodstream as lipo-viro-particles (LVPs) associated with lipoproteins, hijack SR-B1 to facilitate their entry into host cells.[5][6]

The HCV envelope glycoprotein E2 directly interacts with SR-B1.[7][8] This interaction is a critical early step in the multi-stage entry process that also involves other host factors such as CD81, claudin-1, and occludin.[3][9][10] this compound inhibits HCV infection by binding to SR-B1 and blocking the interaction between the receptor and the HCV E2 glycoprotein.[1][4] This prevents the initial attachment and subsequent entry of the virus into the hepatocyte. Interestingly, this compound has been shown to inhibit the lipid transfer activity of SR-B1 without necessarily blocking HDL binding, suggesting a nuanced mechanism of antagonism.[11]

Mechanism of this compound Action cluster_0 HCV Entry Pathway cluster_1 This compound Inhibition HCV HCV Lipo-viro-particle SRB1 SR-B1 Receptor HCV->SRB1 E2 interaction CD81 CD81 SRB1->CD81 Complex Formation TJ Tight Junction Proteins (Claudin-1, Occludin) CD81->TJ Endocytosis Clathrin-Mediated Endocytosis TJ->Endocytosis Fusion Endosomal Fusion & RNA Release Endocytosis->Fusion Replication Viral Replication Fusion->Replication This compound This compound This compound->SRB1 Antagonism

Mechanism of this compound-mediated inhibition of HCV entry.

This compound and Lipid Metabolism

Given that SR-B1 is a key regulator of lipid homeostasis, this compound's interaction with this receptor has direct consequences on lipid metabolism. SR-B1 mediates the selective uptake of cholesteryl esters from HDL into hepatocytes, a critical step in reverse cholesterol transport.[4] By inhibiting SR-B1, this compound has been shown to increase plasma HDL cholesterol levels in both animal models and human clinical trials.[12][13] This effect is a direct consequence of the reduced uptake of HDL-cholesterol by the liver.[13][14]

The interplay between HCV and lipid metabolism is complex; the virus exploits the host's lipid pathways for its replication, assembly, and egress.[5][6] HCV infection itself can lead to altered lipid profiles, including hypocholesterolemia.[15] The ability of this compound to modulate host lipid metabolism while simultaneously blocking viral entry makes it a fascinating subject for research into the intricate relationship between HCV and host lipids.

This compound, SR-B1, and Lipid Metabolism HDL HDL SRB1 SR-B1 Receptor HDL->SRB1 Binding Hepatocyte Hepatocyte SRB1->Hepatocyte Selective Cholesterol Uptake This compound This compound This compound->SRB1 Inhibition HCV HCV HCV->SRB1 Entry

Interplay of this compound, SR-B1, HCV, and lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

In Vitro Efficacy of this compound against HCV
Parameter Value
EC50 (Jc1-Luc virus, Huh-7.5.1 cells)20.2 nM[2]
Therapeutic Window>10,000-fold[1]
Resistance (G451R mutant)~50-fold increase in EC50[2]
Resistance (N415D mutant)>1000-fold increase in EC50[16]
Clinical Trial Data for this compound in HCV-Infected Adults (Genotype 1)
Dosage 150 mg/day[1][16]
Treatment Duration 3, 14, and 28 days[1][16]
Baseline HCV RNA (Median) 6.21 log10 IU/mL[1]
Virologic Response (≥1 log10 decline in HCV RNA) 1 out of 7 subjects in the 28-day cohort (1.49 log10 IU/mL decline)[1][16]
0 out of 8 subjects in the 3-day and 14-day cohorts[1]
Effect of this compound on HDL Cholesterol
Human Study (Hypertriglyceridemic subjects) ~20% increase in HDL-C (150 mg and 300 mg daily)[12]
Mouse Model 50% increase in HDL-C (30 mg/kg/day)[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in HCV research.

HCVcc (Jc1-Luciferase) Infection Assay

This assay is used to determine the inhibitory effect of this compound on HCV replication.

a. Materials:

  • Huh-7.5.1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Jc1-Luciferase (Jc1-Luc) HCVcc stock

  • This compound

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

b. Protocol:

  • Seed Huh-7.5.1 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

  • The following day, infect the cells with Jc1-Luc HCVcc at a Multiplicity of Infection (MOI) of 0.01 to 0.5.[16]

  • After an 8-hour incubation period, remove the virus-containing medium.

  • Replace with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).

  • Incubate the plates for 48 to 72 hours.[16]

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]

  • Calculate the EC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

SR-B1 Binding Assay (Soluble E2)

This assay assesses the ability of this compound to inhibit the binding of HCV E2 glycoprotein to SR-B1.

a. Materials:

  • CHO cells stably expressing human SR-B1 (CHO-SR-B1)

  • Parental CHO cells (negative control)

  • Soluble HCV E2 glycoprotein (sE2)

  • This compound

  • Primary antibody against E2

  • Fluorescently labeled secondary antibody

  • Flow cytometer

b. Protocol:

  • Pre-incubate CHO-SR-B1 cells with varying concentrations of this compound for 1 hour at 37°C.

  • Add a fixed concentration of sE2 to the cells and continue incubation for 1 hour at 37°C.

  • Wash the cells to remove unbound sE2.

  • Incubate the cells with a primary antibody specific for E2 on ice.

  • After washing, add a fluorescently labeled secondary antibody and incubate on ice.

  • Analyze the cells by flow cytometry to quantify the amount of bound sE2.

  • Determine the inhibition of sE2 binding by this compound by comparing the fluorescence intensity of treated cells to untreated controls.

HDL Uptake Assay

This assay measures the effect of this compound on the uptake of HDL by hepatocytes.

a. Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Fluorescently-labeled HDL (e.g., NBD-cholesterol-labeled HDL)

  • This compound

  • Assay buffer

  • Fluorometric plate reader

b. Protocol:

  • Plate hepatocytes in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with this compound at various concentrations for 1-2 hours.[3]

  • Add fluorescently-labeled HDL to the wells and incubate for a desired period (e.g., 2-24 hours) at 37°C.[3]

  • Remove the medium containing the labeled HDL and wash the cells multiple times with assay buffer to remove any unbound HDL.[3]

  • Add fresh assay buffer to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[3]

  • Quantify the inhibition of HDL uptake by comparing the fluorescence in this compound-treated wells to that in control wells.

Experimental Workflow: HCVcc Infection Assay Start Start Seed Seed Huh-7.5.1 cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Infect Infect with Jc1-Luc HCVcc Incubate1->Infect Incubate2 Incubate for 8 hours Infect->Incubate2 Remove Remove virus Incubate2->Remove Add_ITX Add this compound Remove->Add_ITX Incubate3 Incubate for 48-72 hours Add_ITX->Incubate3 Lyse Lyse cells Incubate3->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze End End Analyze->End

A representative workflow for an in vitro HCV infection assay.

Conclusion

This compound is a valuable research tool for elucidating the role of SR-B1 in the HCV life cycle and its interplay with host lipid metabolism. Its specific mechanism of action as an SR-B1 antagonist provides a means to dissect the early stages of viral entry. While clinical development for HCV has been limited, its utility in a research context remains significant. The data and protocols presented in this guide are intended to facilitate further investigation into the complex biology of HCV and the development of novel antiviral strategies.

References

The Discovery and Development of ITX5061: A Dual-Mechanism Inhibitor Targeting HCV Entry and Host-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ITX5061 is a clinical-stage small molecule that has been investigated primarily as a novel therapeutic agent for Hepatitis C Virus (HCV) infection. Its unique mechanism of action sets it apart from direct-acting antivirals by targeting a host protein, the scavenger receptor class B type I (SR-B1), which is essential for HCV entry into hepatocytes. Concurrently, this compound exhibits inhibitory activity against p38 mitogen-activated protein kinase (p38 MAPK), a key component in inflammatory signaling pathways. This dual functionality presents a compelling profile for an antiviral agent that may also mitigate virus-induced liver inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the associated biological pathways.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the potential for drug resistance and the need for therapies with alternative mechanisms of action remain areas of active research.[2] this compound emerged as a promising candidate by targeting a host factor, thereby presenting a potentially higher barrier to resistance.[1][3]

Initially characterized as a p38 MAPK inhibitor, this compound was observed to increase high-density lipoprotein cholesterol (HDL-C) levels in human subjects.[4][5] This led to the identification of its primary molecular target, the scavenger receptor B1 (SR-B1). SR-B1 is not only the major physiological receptor for HDL in the liver but also a crucial entry co-receptor for HCV.[1][4] By antagonizing SR-B1, this compound effectively blocks the entry of HCV into hepatocytes, a critical first step in the viral lifecycle.[6] This whitepaper will delve into the technical details of this compound's development, from its mechanistic underpinnings to its clinical evaluation.

Mechanism of Action

This compound possesses a dual mechanism of action, inhibiting both HCV entry via SR-B1 antagonism and inflammatory responses through p38 MAPK inhibition.

Inhibition of HCV Entry via Scavenger Receptor B1 (SR-B1)

The entry of HCV into hepatocytes is a complex, multi-step process involving several host cell surface proteins. The virus, circulating as a lipo-viro-particle, initially attaches to the cell surface and then interacts sequentially with various entry factors, including CD81, scavenger receptor B1 (SR-B1), and the tight junction proteins claudin-1 and occludin.[7] SR-B1 is a 509-amino acid transmembrane protein that plays a critical role in this process.[1] this compound acts as a potent antagonist of SR-B1, thereby inhibiting HCV entry into hepatocytes.[1][4] In vitro studies have demonstrated that this compound can inhibit HCV infection at subnanomolar concentrations.[8]

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular HCV HCV lipo-viro-particle CD81 CD81 HCV->CD81 1. Attachment & Interaction SR-B1 SR-B1 Claudin-1 Claudin-1 SR-B1->Claudin-1 3. Tight Junction Interaction CD81->SR-B1 2. Lateral Migration Occludin Occludin Claudin-1->Occludin Endocytosis Clathrin-mediated Endocytosis Occludin->Endocytosis 4. Internalization This compound This compound This compound->SR-B1 Inhibition Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

This compound was initially characterized as a type II inhibitor of p38 MAPK.[2][5] The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are implicated in the liver damage associated with chronic HCV infection. By inhibiting p38 MAPK, this compound has the potential to reduce this inflammatory response, offering a secondary therapeutic benefit.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response This compound This compound This compound->p38_MAPK Inhibition

Quantitative Data Summary

In Vitro Efficacy

The anti-HCV activity of this compound has been evaluated in various in vitro systems. A key finding was its potent inhibition of the genotype 2a infectious virus system (Jc1-Luc).[1]

Parameter Value Assay System Reference
EC5020.2 nMJc1-Luc virus in Huh-7.5.1 cells[1]
Preclinical In Vivo Data

Preclinical studies in mice demonstrated the effect of this compound on lipid metabolism, a direct consequence of SR-B1 inhibition.

Parameter Species Dosage Effect Reference
HDL-C LevelsMice30 mg/kg/day~50% increase from baseline[2]
ApoA-I LevelsHuAITg mice30 mg/kg/day15% increase[2]
Clinical Trial Data

This compound has undergone Phase 1b clinical evaluation in treatment-naive, non-cirrhotic adults infected with HCV genotype 1.[8][9]

Study ID Phase Patient Population Dosage Key Findings Reference
NCT01165359 / A52771bTreatment-naive, non-cirrhotic, HCV genotype 1150 mg/day for up to 28 daysSafe and well-tolerated; 1 of 7 subjects in the 28-day cohort had a ≥1 log10 IU/mL decline in HCV RNA.[8][9]
NCT012928241bHCV-infected patients undergoing liver transplantation150 mg pre- and post-transplant, then daily for 1 weekWell-tolerated; sustained reduction in HCV RNA in genotype 1 patients; significantly limited viral evolution.[7][10][11]

Pharmacokinetic data from a study in HCV mono-infected patients receiving 150 mg of this compound daily showed plasma concentrations ranging from 138 to 518 ng/ml at 1 hour post-dose and 33 to 111 ng/ml at 24 hours post-dose.[12]

Experimental Protocols

In Vitro HCV Replication and Inhibition Assay

A common method to assess the anti-HCV activity of compounds like this compound involves the use of a cell culture-adapted HCV reporter virus.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Huh-7.5.1 cells in 96-well plates Start->Cell_Seeding Compound_Addition 2. Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with Jc1-Luc reporter virus (MOI ~0.01) Compound_Addition->Virus_Infection Incubation 4. Incubate for 72 hours Virus_Infection->Incubation Lysis_Luciferase 5. Lyse cells and measure luciferase activity Incubation->Lysis_Luciferase Data_Analysis 6. Calculate EC50 values Lysis_Luciferase->Data_Analysis End End Data_Analysis->End

Protocol Overview:

  • Cell Culture: Huh-7.5.1 cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated overnight.[1]

  • Compound Preparation: this compound is serially diluted to the desired concentrations.

  • Infection: The cell culture medium is replaced with medium containing the diluted this compound, and the cells are then infected with a luciferase reporter HCV construct, such as Jc1-Luc, at a specific multiplicity of infection (MOI).[1]

  • Incubation: The infected cells are incubated for a period of 72 hours to allow for viral replication.[1]

  • Data Acquisition: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The relative light units (RLU) are proportional to the level of viral replication.

  • Analysis: The RLU data is used to calculate the 50% effective concentration (EC50) of this compound.

In Vitro Selection of Resistant Mutants

Protocol Overview:

  • Initial Transfection: Huh-7.5.1 cells are electroporated with Jc1-FEO RNA (a construct expressing a luciferase-neomycin phosphotransferase fusion protein).[1]

  • Selection Pressure: Transfected cells are co-cultured with naive cells in the presence of a selective concentration of this compound (e.g., 10 times the EC50).[1]

  • Passaging: Every 3-4 days, the cells are split, and fresh naive cells and supernatant from the previous culture are added.[1]

  • Sequence Analysis: After several weeks of selection, viral RNA is extracted, and the E2 region of the HCV genome is sequenced to identify mutations that confer resistance. A notable resistance mutation identified for this compound is N415D in the E2 glycoprotein.[1]

Pharmacokinetic Analysis

Methodology:

  • Sample Collection: Plasma samples are collected from subjects at various time points after administration of this compound.[8]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation.[12]

  • Quantification: The concentration of this compound in the plasma is determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[8][12]

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.

Conclusion

This compound represents a novel approach to HCV therapy by targeting a host factor essential for viral entry, the scavenger receptor B1. This mechanism of action, distinct from direct-acting antivirals, suggests a potential for a higher barrier to resistance and activity against a broad range of HCV genotypes. Furthermore, its secondary activity as a p38 MAPK inhibitor could provide an additional benefit by reducing liver inflammation, a key contributor to the pathology of chronic hepatitis C. While early clinical trials demonstrated a good safety profile and some evidence of antiviral activity, particularly in the liver transplant setting, further development of this compound for HCV has been discontinued. Nevertheless, the discovery and investigation of this compound have provided valuable insights into the HCV entry process and the potential of host-targeting antivirals. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the fields of virology, drug discovery, and hepatology.

References

Methodological & Application

ITX5061 In Vitro Experimental Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ITX5061 is a dual-function small molecule that acts as a type II inhibitor of p38 MAP kinase (p38 MAPK) and an antagonist of scavenger receptor class B type I (SR-BI).[1] This unique pharmacological profile makes it a compound of interest for research in inflammatory diseases and viral infections, particularly Hepatitis C Virus (HCV). This document provides detailed in vitro experimental protocols for researchers and drug development professionals to effectively study the mechanism and efficacy of this compound. The protocols cover key cell-based and biochemical assays to assess its impact on HCV entry and p38 MAPK signaling.

Introduction to this compound

This compound has been identified as a potent inhibitor of HCV replication in vitro.[2][3][4] Its primary mechanism against HCV is the inhibition of the SR-BI receptor, which is essential for the virus to enter host cells.[2][5] By blocking SR-BI, this compound effectively prevents the initial stages of HCV infection.[5][6] Additionally, its inhibitory effect on the p38 MAPK signaling pathway suggests potential applications in inflammatory conditions.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • SR-BI Antagonism: this compound binds to the SR-BI receptor, a key protein for high-density lipoprotein (HDL) cholesterol uptake and a crucial entry factor for HCV.[2][7] This binding action competitively inhibits the entry of HCV into hepatocytes.[6]

  • p38 MAPK Inhibition: As a type II inhibitor, this compound targets the p38 MAPK, a critical enzyme in the signaling cascade that regulates inflammatory responses.

Below is a diagram illustrating the dual inhibitory action of this compound.

ITX5061_Mechanism cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm SRBI SR-BI Receptor p38 p38 MAPK Downstream Downstream Inflammatory Signaling p38->Downstream Activates HCV HCV Particle HCV->SRBI Binds for entry This compound This compound This compound->SRBI Antagonizes This compound->p38 Inhibits

Figure 1: Dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in HCV inhibition.

Assay System HCV Genotype Cell Line EC50 (nM) Reference
Jc1-Luc Reporter Virus2aHuh-7.5.120.2[2]
HCV PseudoparticlesVariousHEK293T / Huh-7Subnanomolar Potency[6][7]

Experimental Protocols

HCV Entry Assay using Pseudoparticles (HCVpp)

This protocol describes a single-round infection assay to quantify the inhibitory effect of this compound on HCV entry.

Workflow Diagram:

HCVpp_Workflow cluster_prep Day 1-3: Preparation cluster_infection Day 4: Infection cluster_readout Day 7: Readout seed_huh7 Seed Huh-7 cells in 96-well plates prepare_itx Prepare serial dilutions of this compound pre_incubate Pre-incubate Huh-7 cells with this compound seed_huh7->pre_incubate Cells ready prepare_itx->pre_incubate Compound ready produce_hcvpp Produce HCVpp in HEK293T cells harvest_hcvpp Harvest and titrate HCVpp produce_hcvpp->harvest_hcvpp infect_cells Infect cells with HCVpp harvest_hcvpp->infect_cells Virus ready pre_incubate->infect_cells lyse_cells Lyse cells infect_cells->lyse_cells 72h incubation luc_assay Perform Luciferase Assay lyse_cells->luc_assay analyze_data Analyze data and calculate EC50 luc_assay->analyze_data

Figure 2: Workflow for the HCVpp entry assay.

Materials:

  • Huh-7 or Huh-7.5.1 cells

  • HEK293T cells

  • HCV envelope expression plasmid (E1/E2)

  • Retroviral packaging/reporter plasmid (e.g., pMLV-gag-pol, pTG126-Luc)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)

  • 96-well cell culture plates

Protocol:

  • Production of HCVpp:

    • Co-transfect HEK293T cells with the HCV envelope expression plasmid, the retroviral packaging plasmid, and a luciferase reporter plasmid.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the HCVpp and filter it.

  • Cell Seeding:

    • Seed Huh-7.5.1 cells in a 96-well plate at a density of 10,000 cells per well.[2]

    • Incubate overnight to allow for cell attachment.[2]

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the Huh-7.5.1 cells and add the this compound dilutions.

    • Add the HCVpp to the wells at a pre-determined multiplicity of infection (MOI).[2]

    • Incubate for 4-6 hours at 37°C.

  • Post-Infection:

    • After the incubation period, replace the medium with fresh culture medium.

    • Incubate for an additional 72 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

p38 MAPK Inhibition Assay (Biochemical)

This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on p38 MAPK activity.

Principle Diagram:

p38_Assay cluster_reaction Kinase Reaction p38 Active p38 MAPK ATF2 ATF-2 Substrate p38->ATF2 Phosphorylates pATF2 Phospho-ATF-2 p38->pATF2 Catalyzes formation of ATF2->pATF2 ATP ATP ATP->p38 Energy Source This compound This compound This compound->p38 Inhibits Detection Detection (e.g., Western Blot, TR-FRET) pATF2->Detection

Figure 3: Principle of the p38 MAPK biochemical assay.

Materials:

  • Recombinant active p38α MAPK

  • ATF-2 (substrate)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against phospho-ATF-2 (Thr71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Compound and Kinase Preparation:

    • Prepare serial dilutions of this compound.

    • In a microcentrifuge tube, prepare a master mix of the kinase assay buffer and recombinant active p38α MAPK.

  • Kinase Reaction:

    • Add the this compound dilutions or vehicle control to the wells of a 96-well plate.

    • Add the kinase reaction mix to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mix of ATF-2 substrate and ATP.

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for phosphorylated ATF-2.

    • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensity for phospho-ATF-2.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

SR-BI Mediated HDL-Cholesterol Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of cholesterol from HDL by cells expressing SR-BI.

Materials:

  • HEK293 cells

  • SR-BI expression vector

  • [³H]cholesteryl ester-labeled HDL ([³H]CE-HDL)

  • This compound

Protocol:

  • Cell Transfection:

    • Transfect HEK293 cells with an SR-BI expression vector or a mock vector.

    • Allow cells to express the receptor for 24-48 hours.

  • Uptake Assay:

    • Incubate the transfected cells with various concentrations of this compound.

    • Add [³H]CE-labeled HDL to the cells and incubate.

    • After the incubation period, wash the cells to remove unbound HDL.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of HDL-cholesterol uptake for each this compound concentration.

    • Determine the IC50 value.

Conclusion

The protocols provided in this document offer a comprehensive framework for the in vitro evaluation of this compound. By utilizing these assays, researchers can effectively characterize its dual mechanism of action as an HCV entry inhibitor and a p38 MAPK inhibitor. These experimental guidelines are intended to support further investigation into the therapeutic potential of this compound.

References

ITX5061 Cell-Based Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a dual-function small molecule that acts as an antagonist of the Scavenger Receptor Class B Type I (SR-B1) and a Type II inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] Its primary therapeutic application explored in the literature is the inhibition of Hepatitis C Virus (HCV) entry into hepatocytes, a process mediated by SR-B1.[3][4] This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound activity in various cell-based assays.

Assay TypeCell LineTarget/ProcessReadoutValueReference
HCV Replication InhibitionHuh-7.5.1HCV Jc1-Luc ReplicationEC5020.2 nM[3]
SR-B1 InhibitionCHO (overexpressing mouse SR-B1)[3H]cholesteryl ester uptakeIC500.77 µM[1]
CytotoxicityHuh-7.5.1Cell ViabilityCC50>100 µM[5]

Signaling Pathways and Experimental Workflows

SR-B1 Mediated HCV Entry and Inhibition by this compound

The following diagram illustrates the mechanism of HCV entry into a hepatocyte, mediated by the SR-B1 receptor, and the inhibitory action of this compound.

SR-B1 Mediated HCV Entry and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCV Particle HCV Particle SRB1 SR-B1 Receptor HCV Particle->SRB1 Binds This compound This compound This compound->SRB1 Blocks Inhibition of Replication Inhibition of Replication Viral Replication Viral Replication SRB1->Viral Replication Mediates Entry

Caption: Mechanism of this compound in blocking HCV entry via SR-B1 antagonism.

p38 MAPK Signaling Pathway and Inhibition by this compound

This diagram outlines the p38 MAPK signaling cascade and indicates the point of inhibition by this compound.

p38 MAPK Signaling Pathway and Inhibition by this compound Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream Targets Phosphorylates This compound This compound This compound->p38_MAPK Inhibits Cellular Response Cellular Response (Inflammation, Apoptosis) Downstream Targets->Cellular Response

Caption: this compound as a Type II inhibitor of the p38 MAPK signaling cascade.

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of this compound to inhibit the entry of HCV pseudoparticles into hepatoma cells.

Workflow:

HCVpp Entry Assay Workflow A Seed Huh-7.5.1 cells in 96-well plate B Pre-incubate HCVpp with this compound A->B C Infect cells with HCVpp/ITX5061 mixture B->C D Incubate for 72 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for the HCV pseudoparticle entry inhibition assay.

Methodology:

  • Cell Seeding:

    • Seed Huh-7.5.1 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound and Pseudoparticle Preparation:

    • Prepare serial dilutions of this compound in complete DMEM.

    • In a separate plate, mix the diluted this compound with HCV pseudoparticles (HCVpp) carrying a luciferase reporter gene.

    • Incubate the mixture at 37°C for 1 hour.

  • Infection:

    • Remove the culture medium from the seeded Huh-7.5.1 cells.

    • Add the this compound/HCVpp mixture to the cells.

    • Incubate at 37°C with 5% CO2 for 4-6 hours.

  • Post-Infection:

    • After the incubation period, remove the inoculum and replace it with fresh complete DMEM.

    • Incubate the plate for an additional 72 hours at 37°C with 5% CO2.

  • Luminescence Measurement:

    • After 72 hours, aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., Promega's Luciferase Assay System).

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader. The reduction in luminescence in the presence of this compound corresponds to the inhibition of viral entry.

HCV Replication Assay (Subgenomic Replicon)

This assay assesses the effect of this compound on the replication of an HCV subgenomic replicon expressing a luciferase reporter in Huh-7.5.1 cells.

Workflow:

HCV Replication Assay Workflow A Electroporate Huh-7.5.1 cells with HCV subgenomic replicon RNA B Seed electroporated cells in 96-well plate A->B C Add serial dilutions of this compound B->C D Incubate for 72 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for the HCV subgenomic replicon replication assay.

Methodology:

  • Cell Preparation and Electroporation:

    • Culture Huh-7.5.1 cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in a suitable electroporation buffer.

    • Mix the cell suspension with in vitro transcribed HCV subgenomic replicon RNA containing a luciferase reporter gene.

    • Electroporate the cells using an electroporator with optimized settings.

  • Cell Seeding and Treatment:

    • Immediately after electroporation, seed the cells into a 96-well plate.

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 72 hours.

  • Luminescence Measurement:

    • After 72 hours, lyse the cells and measure luciferase activity as described in the HCVpp entry assay protocol. A decrease in luminescence indicates inhibition of viral replication.

p38 MAPK In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of this compound on the kinase activity of p38 MAPK.

Workflow:

p38 MAPK Kinase Assay Workflow A Add this compound and active p38 MAPK to a 96-well plate B Incubate to allow inhibitor binding A->B C Initiate reaction with ATF-2 substrate and ATP B->C D Incubate at 30°C C->D E Stop reaction and measure ATP consumption D->E F Calculate % inhibition E->F

Caption: Workflow for the in vitro p38 MAPK kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of active p38 MAPK enzyme in kinase assay buffer.

    • Prepare a solution of the substrate (e.g., ATF-2) and ATP in kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the active p38 MAPK enzyme to all wells.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATF-2 substrate and ATP solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This is a luminescence-based assay where the signal is inversely proportional to kinase activity.

    • The inhibitory activity of this compound is determined by the reduction in luminescence compared to the vehicle control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles for further details. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for ITX5061 in Huh-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a small molecule antagonist of the Scavenger Receptor Class B Type I (SR-B1), a key cell surface receptor involved in various physiological processes, including lipid metabolism and viral entry.[1][2] In the context of Huh-7 human hepatoma cell lines, this compound has been primarily investigated for its potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1][3] Huh-7 cells and their derivatives, such as Huh-7.5 and Huh-7.5.1, are widely used in HCV research due to their high permissiveness to viral replication.[4] These application notes provide a comprehensive overview of the use of this compound in Huh-7 cells, including its mechanism of action, protocols for key experiments, and relevant quantitative data.

Mechanism of Action

This compound exerts its primary effect by binding to the SR-B1 receptor, thereby inhibiting its function. In the context of HCV infection in Huh-7 cells, this inhibition blocks the entry of the virus into the hepatocyte.[1][5] SR-B1 is a crucial host factor for HCV entry, facilitating the interaction between the viral envelope glycoproteins and the host cell membrane.[6] By antagonizing SR-B1, this compound effectively prevents the initial step of HCV infection.[1][5]

Signaling Pathway of this compound-mediated HCV Entry Inhibition

ITX5061_HCV_Entry_Inhibition This compound-mediated Inhibition of HCV Entry cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane (Huh-7) cluster_intracellular Intracellular Space HCV HCV Virion SRB1 SR-B1 Receptor HCV->SRB1 Binds to This compound This compound This compound->SRB1 Antagonizes Infection_Blocked Infection Blocked HCV_Replication Viral Replication SRB1->HCV_Replication Mediates Entry SRB1->Infection_Blocked Entry Inhibited

Caption: this compound blocks HCV entry into Huh-7 cells by antagonizing the SR-B1 receptor.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in Huh-7 cell-based assays.

Table 1: Anti-HCV Activity of this compound

ParameterCell LineVirus SystemValueReference
EC50Huh-7.5.1Jc1-Luc20.2 nM[1]

Table 2: Combination Antiviral Activity of this compound with Other Anti-HCV Agents

Combination AgentEffective DoseCombination Index (CI)InterpretationReference
Interferon-αED501.00Additive[1]
BILN 2061 (Protease Inhibitor)ED500.98Additive[1]
2'-C-Methyladenosine (Polymerase Inhibitor)ED501.09Additive[1]
VX1 (Protease Inhibitor)ED50< 0.9Synergistic[1]
Interferon-αED75 & ED90< 0.9Synergistic[1]
BILN 2061ED75 & ED90< 0.9Synergistic[1]
2'-C-MethyladenosineED75 & ED90< 0.9Synergistic[1]
VX1ED75 & ED90< 0.9Synergistic[1]

Note: A Combination Index (CI) of < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

General Cell Culture of Huh-7 Cells

Huh-7 cells are an adherent human hepatoma cell line.[4] Standard aseptic cell culture techniques should be followed.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and re-plate at the desired density.[7]

Protocol 1: In Vitro HCV Inhibition Assay

This protocol is designed to determine the antiviral efficacy of this compound against HCV in Huh-7 cells.

HCV_Inhibition_Assay_Workflow HCV Inhibition Assay Workflow A Seed Huh-7 cells in 96-well plates B Incubate for 24 hours A->B D Add this compound dilutions to cells B->D C Prepare serial dilutions of this compound C->D E Infect cells with HCV (e.g., Jc1-Luc) D->E F Incubate for 72 hours E->F G Lyse cells F->G H Measure Luciferase Activity G->H I Data Analysis (EC50 determination) H->I

Caption: Workflow for determining the anti-HCV efficacy of this compound in Huh-7 cells.

  • Huh-7 or Huh-7.5.1 cells

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • HCV reporter virus (e.g., Jc1-Luc, expressing luciferase)

  • Luciferase assay reagent

  • Luminometer

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be from 0.1 nM to 100 nM.[1]

  • Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Infection: Immediately after adding the compound, infect the cells by adding 100 µL of HCV reporter virus diluted in growth medium to achieve the desired multiplicity of infection (MOI), for example, an MOI of 0.01.[1]

  • Incubation: Incubate the plates for 72 hours at 37°C.[1]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Huh-7 cells

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Microplate reader

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. Use the same concentration range as in the antiviral assay.

  • Treatment: Remove the growth medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The therapeutic index (TI) can then be calculated as CC50/EC50.

Applications and Considerations

  • Primary Application: The primary use of this compound in Huh-7 cells is to study the mechanisms of HCV entry and to evaluate its potential as an anti-HCV therapeutic.[1][5]

  • Combination Studies: this compound can be used in combination with other anti-HCV drugs, such as protease and polymerase inhibitors, to investigate potential synergistic or additive effects.

  • Resistance Studies: Huh-7 cells can be used to select for HCV variants resistant to this compound, allowing for the identification of viral mutations that confer resistance.[1]

  • Lipid Metabolism: As SR-B1 is a key receptor for high-density lipoprotein (HDL), this compound can be a tool to investigate the role of SR-B1 in lipid metabolism in Huh-7 cells.[2]

  • Other Viruses: The role of SR-B1 in the entry of other viruses that infect liver cells can also be explored using this compound in Huh-7 cells.

Conclusion

This compound is a valuable research tool for studying HCV infection and the role of the SR-B1 receptor in Huh-7 cells. The provided protocols and data offer a foundation for designing and conducting experiments to further elucidate the antiviral properties and other cellular effects of this compound. As with any experimental work, it is recommended to optimize these protocols for specific laboratory conditions and research questions.

References

Application Notes and Protocols for ITX5061 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of ITX5061, a dual p38 MAPK inhibitor and scavenger receptor B1 (SR-B1) antagonist, in mouse models for studies related to lipid metabolism, atherosclerosis, and potentially other inflammatory and proliferative diseases.

Mechanism of Action

This compound exhibits a dual mechanism of action that makes it a valuable tool for a range of preclinical research. As an antagonist of scavenger receptor B1 (SR-B1), it can modulate high-density lipoprotein (HDL) cholesterol levels and interfere with the entry of pathogens like the Hepatitis C virus (HCV) into hepatocytes. Additionally, as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK), this compound can influence inflammatory responses and cellular proliferation, suggesting its potential application in models of inflammation and cancer.

Quantitative Data Summary

For ease of comparison, the following table summarizes the reported dosages of this compound in various mouse model applications.

Application AreaMouse ModelDosageAdministration RouteDurationKey Findings
Lipid Metabolism HuAITg Mice30 mg/kg/dayNot SpecifiedNot Specified50% increase in HDL-C levels.[1]
Atherosclerosis F1 hybrid C57BL/6×DBA/1 Ldlr+/- mice0.037% in dietOral (in diet)18 weeksData on atherosclerosis progression needed.

Experimental Protocols

Protocol 1: Administration of this compound for Lipid Metabolism Studies

This protocol is based on a study aimed at investigating the effect of this compound on HDL cholesterol levels.

Objective: To evaluate the in vivo efficacy of this compound in modulating HDL-C levels in a relevant mouse model.

Materials:

  • This compound

  • Vehicle for administration (e.g., 20% (w/w) hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid, a formulation used in human clinical trials that can be adapted for mice)

  • Appropriate mouse strain (e.g., HuAITg mice)

  • Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)

  • Blood collection supplies

  • Assay kits for HDL-C measurement

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.

  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle. A suggested starting point is to adapt the clinical trial formulation: dissolve this compound in 20% (w/w) hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid to achieve the desired final concentration for dosing.

    • The final volume for administration should be determined based on the mouse's body weight and the desired dosage of 30 mg/kg.

  • Dosing:

    • Administer this compound to the treatment group of mice at a dose of 30 mg/kg/day. The route of administration was not specified in the source material; oral gavage is a common and recommended method for precise daily dosing.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring and Sample Collection:

    • Monitor the health and body weight of the mice daily.

    • At the end of the treatment period, collect blood samples for lipid analysis.

  • Data Analysis:

    • Measure HDL-C levels in the plasma or serum of both treatment and control groups.

    • Perform statistical analysis to determine the significance of any observed differences.

Protocol 2: Administration of this compound in an Atherosclerosis Mouse Model via Diet

This protocol is designed for long-term administration of this compound through medicated feed in a mouse model of atherosclerosis.

Objective: To assess the long-term effects of this compound on the development of atherosclerosis.

Materials:

  • This compound

  • Powdered mouse chow (Paigen diet or similar high-fat diet for inducing atherosclerosis)

  • Appropriate mouse strain (e.g., F1 hybrid C57BL/6×DBA/1 Ldlr+/- mice)

  • Equipment for preparing medicated feed (e.g., a mixer)

  • Standard laboratory equipment for animal housing and monitoring

  • Histology supplies for analyzing atherosclerotic plaques

Procedure:

  • Animal Acclimation: House mice under standard conditions and provide a standard chow diet for at least one week before starting the experimental diet.

  • Medicated Diet Preparation:

    • Calculate the amount of this compound needed to achieve a final concentration of 0.037% in the diet.

    • Thoroughly mix the calculated amount of this compound with the powdered high-fat diet to ensure uniform distribution. A small amount of a suitable solvent may be used to pre-dissolve the this compound before mixing with the feed, ensuring the solvent is fully evaporated before pelleting or use.

    • Prepare a control diet without this compound using the same procedure.

  • Experimental Procedure:

    • Divide the mice into a control group and a treatment group.

    • Provide the control group with the high-fat diet and the treatment group with the 0.037% this compound-medicated high-fat diet for 18 weeks.

    • Ensure ad libitum access to food and water.

  • Endpoint Analysis:

    • At the end of the 18-week period, euthanize the mice.

    • Perfuse the vascular system and collect the aorta and heart for histological analysis of atherosclerotic plaque formation.

    • Quantify the plaque area in different sections of the aorta.

  • Data Analysis:

    • Compare the extent of atherosclerosis between the this compound-treated group and the control group using appropriate statistical methods.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.

ITX5061_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HCV HCV SR-B1 SR-B1 HCV->SR-B1 HDL HDL HDL->SR-B1 HCV Entry HCV Entry SR-B1->HCV Entry Cholesterol Uptake Cholesterol Uptake SR-B1->Cholesterol Uptake Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK Inflammation/Proliferation Inflammation/Proliferation p38 MAPK->Inflammation/Proliferation This compound This compound This compound->SR-B1 Antagonizes This compound->p38 MAPK Inhibits

This compound Mechanism of Action

Experimental_Workflow_Oral_Gavage start Start: Animal Acclimation formulation Prepare this compound Formulation (e.g., in 20% HPβCD) start->formulation dosing Daily Oral Gavage (30 mg/kg/day) formulation->dosing monitoring Daily Monitoring (Health & Body Weight) dosing->monitoring collection End of Study: Blood Sample Collection monitoring->collection analysis HDL-C Level Analysis collection->analysis end End: Data Interpretation analysis->end

Workflow for Oral Gavage Administration

Experimental_Workflow_Diet start Start: Animal Acclimation diet_prep Prepare Medicated Diet (0.037% this compound in high-fat chow) start->diet_prep feeding Long-term Feeding (18 weeks) diet_prep->feeding monitoring Regular Monitoring feeding->monitoring endpoint End of Study: Tissue Collection (Aorta) monitoring->endpoint analysis Histological Analysis of Atherosclerosis endpoint->analysis end End: Data Interpretation analysis->end

Workflow for Diet-Based Administration

Future Directions and Considerations

The dual functionality of this compound as both an SR-B1 antagonist and a p38 MAPK inhibitor opens up possibilities for its use in a wider range of preclinical models. Researchers are encouraged to explore its efficacy in models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, and in various cancer models where p38 MAPK signaling is implicated. When designing new studies, careful dose-response experiments are recommended to determine the optimal therapeutic window for the specific disease model. Furthermore, the choice of vehicle and route of administration should be carefully considered to ensure optimal bioavailability and minimize any potential confounding effects.

References

Application Notes and Protocols for ITX5061 Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a small molecule antagonist of the Scavenger Receptor Class B Type I (SR-B1). SR-B1 is a crucial cell surface receptor involved in two primary physiological processes: it is the major receptor for high-density lipoprotein (HDL) cholesterol in the liver and a key entry factor for the Hepatitis C Virus (HCV) into hepatocytes.[1][2] By inhibiting SR-B1, this compound blocks the entry of HCV into liver cells and has been investigated as an antiviral agent.[1][2][3] These application notes provide a summary of available data and protocols for the in vivo administration of this compound for research purposes.

Mechanism of Action

This compound functions by directly antagonizing the SR-B1 receptor. In the context of HCV infection, the virus circulates in the bloodstream associated with lipoproteins, forming lipoviral particles. These particles interact with SR-B1 on the surface of hepatocytes, a critical step for viral entry. This compound blocks this interaction, thereby preventing the virus from infecting the cells.[1][2] This host-targeting mechanism makes it effective against various HCV genotypes and suggests a low probability of cross-resistance with direct-acting antivirals that target viral proteins.[3]

Signaling Pathway Diagram

ITX5061_MoA cluster_blood Bloodstream cluster_cell Hepatocyte HCV HCV Lipoviral Particle SRB1 SR-B1 Receptor HCV->SRB1 Binding CD81 CD81 SRB1->CD81 Interaction Claudin1 Claudin-1 CD81->Claudin1 Tight Junction Entry Occludin Occludin Claudin1->Occludin Endocytosis Endocytosis & Viral Uncoating Occludin->Endocytosis Replication Viral Replication Endocytosis->Replication RNA Release This compound This compound This compound->SRB1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Prepare Dosing Solution Gavage Oral Gavage (this compound or Vehicle) Formulation->Gavage Animal_Prep Weigh and Group Animals Animal_Prep->Gavage Monitoring Monitor Animal Health Gavage->Monitoring Sampling Collect Blood/Tissue Samples Monitoring->Sampling Endpoints Measure Endpoints (e.g., Viral Load, PK) Sampling->Endpoints

References

Measuring ITX5061 Efficacy in Viral Entry Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a small molecule compound that acts as an antagonist of the Scavenger Receptor Class B Type I (SR-B1).[1][2][3][4] SR-B1 is a crucial host factor for the entry of Hepatitis C Virus (HCV) into hepatocytes.[1][2][5] By inhibiting SR-B1, this compound effectively blocks the viral entry process, making it a promising therapeutic agent for HCV infection.[5][6][7] This compound has been evaluated in both in vitro and clinical settings, demonstrating potent antiviral activity.[1][2][6][8] These application notes provide detailed protocols for assessing the efficacy of this compound in blocking HCV entry using two common in vitro systems: the HCV pseudoparticle (HCVpp) and the infectious HCV cell culture (HCVcc) systems.

Mechanism of Action of this compound

HCV entry into hepatocytes is a multi-step process involving several host cell receptors.[9] The virus initially attaches to the cell surface, followed by interactions with specific entry factors, including SR-B1, CD81, claudin-1, and occludin, which facilitate viral internalization.[1][2][5] this compound specifically targets SR-B1, a receptor for high-density lipoprotein (HDL) that is also exploited by HCV for entry.[5] By binding to SR-B1, this compound is thought to prevent the interaction between the virus and this essential host receptor, thereby inhibiting a post-binding step in the viral entry cascade.[8]

cluster_0 HCV Entry Pathway HCV HCV Virion SRB1 SR-B1 Receptor HCV->SRB1 Binding CD81 CD81 SRB1->CD81 Interaction TightJunction Claudin-1/ Occludin CD81->TightJunction Complex Formation Endocytosis Clathrin-Mediated Endocytosis TightJunction->Endocytosis Internalization Fusion Endosomal Fusion (pH-dependent) Endocytosis->Fusion Release Viral RNA Release Fusion->Release This compound This compound This compound->SRB1 Inhibition

Caption: HCV entry signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against HCV.

ParameterVirus SystemCell LineValueReference
EC50 Jc1-Luc (HCVcc)Huh-7.5.120.2 nM[1]

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).[10][11][12] These particles can infect hepatoma cells in a single round, and infectivity is typically measured by a reporter gene (e.g., luciferase) expressed in the infected cells.[10][11] This system is ideal for specifically studying the viral entry step.[7]

Materials:

  • HEK293T cells

  • Huh-7.5 cells

  • HCV E1E2 expression plasmid

  • Retroviral packaging/reporter construct (e.g., MLV Gag-Pol and a luciferase reporter plasmid)[10]

  • Transfection reagent (e.g., PEI)[10]

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • Opti-MEM

  • This compound

  • Luciferase assay reagent

  • 96-well white flat-bottom tissue culture plates

Protocol:

Day 1: Production of HCVpp

  • Seed 1.2 x 106 HEK293T cells per 10 cm dish in complete DMEM and incubate overnight.[10]

  • On Day 2, prepare the transfection mix. For each dish, mix the HCV E1E2 expression plasmid, the retroviral packaging plasmid, and the reporter plasmid in Opti-MEM.[10]

  • Add the transfection reagent to the plasmid mix, incubate, and then add the final mixture to the HEK293T cells.[10]

  • Incubate the cells for 48-72 hours.

Day 3: Harvest HCVpp and Cell Seeding for Infection

  • Harvest the supernatant containing the HCVpp and filter through a 0.45 µm filter.

  • Seed 1.5 x 104 Huh-7.5 cells per well in a 96-well white flat-bottom plate in complete DMEM and incubate overnight.[10]

Day 4: HCVpp Infection and this compound Treatment

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the media from the Huh-7.5 cells and add the this compound dilutions.

  • Add the HCVpp-containing supernatant to the wells.

  • Incubate for 72 hours.

Day 7: Measurement of Luciferase Activity

  • Remove the supernatant from the wells.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the EC50 value.

cluster_workflow HCVpp Entry Assay Workflow Day1 Day 1: Seed HEK293T cells Day2 Day 2: Transfect with plasmids (E1E2, Gag-Pol, Reporter) Day1->Day2 Day3_seed Day 3: Seed Huh-7.5 cells Day3_harvest Day 3: Harvest HCVpp supernatant Day2->Day3_harvest Day4 Day 4: Treat Huh-7.5 with this compound & Infect with HCVpp Day3_harvest->Day4 Day3_seed->Day4 Day7 Day 7: Measure Luciferase Activity Day4->Day7

Caption: Workflow for the HCV pseudoparticle (HCVpp) entry assay.

Infectious HCV (HCVcc) Entry Assay

This assay uses a cell culture-adapted strain of HCV (e.g., Jc1) that can replicate and produce infectious virus particles in cell culture.[1] Often, a reporter virus, such as a luciferase-expressing virus (Jc1-Luc), is used to facilitate the quantification of viral replication.[1]

Materials:

  • Huh-7.5.1 cells[1]

  • Jc1-Luc virus stock

  • Complete DMEM

  • This compound

  • Renilla Luciferase Assay System[1]

  • 96-well tissue culture plates

Protocol:

  • Seed Huh-7.5.1 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Add 100 µL of the diluted this compound solutions to the cells.[1]

  • Immediately add 100 µL of Jc1-Luc virus at a multiplicity of infection (MOI) of 0.01.[1]

  • Co-incubate the virus and the compound with the cells for 72 hours.[1]

  • After incubation, lyse the cells and measure the Renilla luciferase expression using a luminometer.[1]

  • Calculate the percentage of inhibition relative to the DMSO control and determine the EC50 value.

cluster_workflow HCVcc Entry Assay Workflow Seed Seed Huh-7.5.1 cells Treat Add this compound dilutions Seed->Treat Infect Infect with Jc1-Luc virus Treat->Infect Incubate Incubate for 72 hours Infect->Incubate Measure Measure Luciferase Activity Incubate->Measure

Caption: Workflow for the infectious HCV (HCVcc) entry assay.

Conclusion

The described HCVpp and HCVcc assays are robust methods for evaluating the efficacy of this compound as an HCV entry inhibitor. These protocols can be adapted for high-throughput screening of other potential viral entry inhibitors and for studying the mechanisms of viral entry and inhibitor resistance. The potent in vitro activity of this compound, coupled with its unique mechanism of action, underscores its potential as a valuable component of future anti-HCV therapeutic strategies.[4]

References

Application Notes and Protocols for ITX5061

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a dual-function small molecule that acts as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK) and an antagonist of scavenger receptor class B type I (SR-B1).[1][2][3] Its ability to inhibit SR-B1, a key receptor for Hepatitis C Virus (HCV) entry into hepatocytes, has made it a compound of interest in antiviral research.[4][5][6] Additionally, its role as a p38 MAPK inhibitor suggests its potential in inflammatory conditions. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in research settings.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₀H₃₈ClN₃O₇S
Molecular Weight 620.16 g/mol [1][2][3]
Appearance Light yellow to light brown solid[1]
CAS Number 1252679-52-9[1][3]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.

Solubility

The solubility of this compound in a common laboratory solvent is detailed below. For aqueous solutions for in vivo use, a specific formulation is required.

SolventSolubilityNotes
DMSO ≥ 83.3 mg/mL (134.32 mM)[1][3]Hygroscopic DMSO can impact solubility; use newly opened solvent. Sonication is recommended to aid dissolution.[2]
Aqueous Solution (for clinical use) Formulated in 20% (w/w) hydroxypropyl-β-cyclodextrin in 10 mM aqueous citric acid.[5][7]This formulation was used for oral administration in clinical trials.[5][7]
Storage Conditions

To prevent degradation, this compound should be stored under the following conditions:

FormStorage TemperatureDurationSpecial Instructions
Solid Powder 4°C[1][3] or -20°C[2]Up to 3 years[2]Store in a sealed container, away from moisture.[1][2][3]
Stock Solution in Solvent -80°C6 months to 1 year[1][2]Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers away from moisture.[1]
-20°C1 month[1]Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers away from moisture.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound using its molecular weight (620.16 g/mol ). For 1 mL of a 10 mM solution, 6.20 mg of this compound is needed.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to the tube.

  • To facilitate dissolution, vortex the solution and, if necessary, sonicate the tube until the solid is completely dissolved.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

G cluster_workflow Workflow: this compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Workflow for preparing an this compound stock solution.

General Protocol for In Vitro Cell-Based HCV Entry Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on HCV entry in a cell culture system.

Materials:

  • Huh-7.5.1 cells (or other permissive cell line)

  • Cell culture medium and supplements

  • HCV cell culture-derived virus (HCVcc)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plates (e.g., 96-well)

  • Luciferase assay reagent (if using a reporter virus)

Procedure:

  • Seed Huh-7.5.1 cells in a 96-well plate and incubate until they reach the desired confluency.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells with this compound for a predetermined period (e.g., 1-2 hours).

  • Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a period sufficient for viral entry and replication (e.g., 48-72 hours).

  • Assess the level of HCV infection. This can be done by measuring the expression of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.

  • Calculate the EC₅₀ value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_workflow Workflow: In Vitro HCV Entry Assay seed_cells Seed Huh-7.5.1 cells prepare_dilutions Prepare this compound dilutions seed_cells->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells infect_cells Infect cells with HCVcc treat_cells->infect_cells incubate Incubate for 48-72h infect_cells->incubate assess_infection Assess HCV infection incubate->assess_infection calculate_ec50 Calculate EC50 assess_infection->calculate_ec50

General workflow for an in vitro HCV entry assay.

Signaling Pathway

This compound has a dual mechanism of action, which is important to consider when designing experiments and interpreting results.

  • SR-B1 Antagonism: SR-B1 is a host cell receptor that is essential for the entry of HCV into hepatocytes.[4] By acting as an antagonist, this compound blocks this interaction, thereby preventing viral infection.[5][6]

  • p38 MAPK Inhibition: this compound also functions as a type II inhibitor of p38 MAPK.[1][2][3] The p38 MAPK pathway is involved in cellular responses to stress and inflammation.

G cluster_pathway This compound Mechanism of Action This compound This compound SRB1 SR-B1 This compound->SRB1 p38 p38 MAPK This compound->p38 HCV_entry HCV Entry SRB1->HCV_entry inflammation Inflammatory Response p38->inflammation

Simplified signaling pathway for this compound.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of ITX5061

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a small molecule inhibitor that has been investigated primarily for its role as an antagonist of the Scavenger Receptor Class B Type I (SR-B1).[1][2][3] This receptor is a key host factor for the entry of Hepatitis C virus (HCV) into hepatocytes.[1][3][4] By blocking SR-B1, this compound inhibits HCV entry, a mechanism distinct from many other anti-HCV therapies that target viral replication.[2][3] Initially, this compound was also identified as a type II inhibitor of p38 MAPK. Clinical trials have evaluated this compound in patients with HCV infection, where it was found to be well-tolerated with measurable plasma concentrations.[3][4]

These application notes provide a framework for conducting in vivo pharmacokinetic (PK) analysis of this compound, including protocols for administration, sample collection, and bioanalysis. Due to the limited availability of public quantitative pharmacokinetic data, the tables provided are templates to be populated with experimental results. The protocols are representative and may require optimization for specific study designs.

Mechanism of Action and Signaling Pathway

This compound primarily functions by antagonizing the SR-B1 receptor. In the context of HCV infection, the virus associates with lipoproteins to engage with SR-B1 on the surface of hepatocytes. This interaction is a critical step for viral entry. This compound binds to SR-B1, thereby preventing the HCV-lipoprotein complex from docking and subsequently entering the cell.

ITX5061_MOA cluster_HCV_Entry Normal HCV Entry Pathway cluster_ITX5061_Inhibition Inhibition by this compound HCV HCV HCV-Lipoprotein Complex HCV-Lipoprotein Complex HCV->HCV-Lipoprotein Complex Lipoprotein Lipoprotein Lipoprotein->HCV-Lipoprotein Complex SR-B1 SR-B1 HCV-Lipoprotein Complex->SR-B1 Binds SR-B1_Inhibited SR-B1 HCV-Lipoprotein Complex->SR-B1_Inhibited Hepatocyte Hepatocyte SR-B1->Hepatocyte Mediates Entry This compound This compound This compound->SR-B1_Inhibited Antagonizes No_Entry HCV Entry Blocked SR-B1_Inhibited->No_Entry

Figure 1: Mechanism of Action of this compound in Inhibiting HCV Entry.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound from in vivo studies are not extensively available in the public domain. The following tables are provided as templates for summarizing key pharmacokinetic parameters from preclinical and clinical studies.

Table 1: Template for Preclinical Pharmacokinetic Parameters of this compound

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ngh/mL)AUC (0-inf) (ngh/mL)t½ (h)CL (L/h/kg)Vd (L/kg)F (%)
Species 1 (e.g., Rat) IVN/A
PO
Species 2 (e.g., Dog) IVN/A
PO

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Template for Clinical Pharmacokinetic Parameters of this compound

PopulationDose (mg)RouteCmax (ng/mL)Tmax (h)AUC (0-24) (ng*h/mL)t½ (h)Accumulation Ratio
Healthy Volunteers Oral
HCV Patients 150Oral

Note: In a clinical study involving HCV-infected patients undergoing liver transplantation, a 150 mg oral dose of this compound was administered.[3] Another study in treatment-naive HCV-infected adults also used a 150 mg/day oral dose.[4]

Experimental Protocols

The following are representative protocols for the in vivo pharmacokinetic analysis of this compound. These should be adapted and validated for specific experimental conditions.

Preclinical In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., 20% w/w hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid, as used in clinical trials[3][4])

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Catheters for intravenous administration and blood collection (optional, but recommended)

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Workflow Diagram:

preclinical_pk_workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing_IV Intravenous Dosing Animal_Acclimatization->Dosing_IV Dosing_PO Oral Dosing Animal_Acclimatization->Dosing_PO Dose_Formulation This compound Formulation Dose_Formulation->Dosing_IV Dose_Formulation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Figure 2: Experimental Workflow for a Preclinical Pharmacokinetic Study.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare the this compound formulation in the selected vehicle at the desired concentrations for oral and intravenous administration.

  • Dosing:

    • Oral (PO) Group: Administer a single dose of this compound via oral gavage.

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via a tail vein or a catheter.

  • Blood Sample Collection:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood via a catheter or from a suitable vein (e.g., tail vein) into tubes containing an anticoagulant.

  • Plasma Processing:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 4.2).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples.

Materials:

  • Plasma samples (unknowns, calibration standards, and quality controls)

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare calibration standards and QCs by spiking the stock solution into blank control plasma to achieve a range of concentrations that cover the expected in vivo concentrations.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (unknown, standard, or QC) into a 96-well plate.

    • Add 150 µL of ACN containing the internal standard to each well.

    • Mix thoroughly and centrifuge the plate at approximately 3000 x g for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Representative):

      • Column: A suitable C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions (Representative):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by direct infusion.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Relationship Between Key Pharmacokinetic Parameters

The pharmacokinetic parameters are interconnected and describe the disposition of a drug in the body. Understanding these relationships is crucial for interpreting the results of in vivo studies.

pk_parameters Dose Dose Absorption Absorption (ka, F) Dose->Absorption AUC Area Under the Curve (AUC) Dose->AUC directly proportional Plasma_Concentration Plasma Concentration vs. Time Absorption->Plasma_Concentration Distribution Distribution (Vd) Elimination Elimination (CL, t½) Distribution->Elimination influences t½ Elimination->AUC inversely related Plasma_Concentration->Distribution Plasma_Concentration->Elimination Plasma_Concentration->AUC Cmax_Tmax Cmax & Tmax Plasma_Concentration->Cmax_Tmax

Figure 3: Logical Relationship Between Key Pharmacokinetic Parameters.

This diagram illustrates that the administered dose and the processes of absorption, distribution, and elimination collectively determine the plasma concentration-time profile of a drug. From this profile, key parameters such as AUC, Cmax, and Tmax are derived. Clearance and Volume of Distribution are fundamental parameters that dictate the elimination half-life and overall drug exposure (AUC).

Disclaimer: These application notes and protocols are intended for informational purposes only and are based on publicly available data and general scientific principles. Specific experimental conditions should be optimized and validated by the end-user. The quantitative data tables are templates and do not represent actual experimental results for this compound.

References

Troubleshooting & Optimization

Technical Support Center: ITX5061 and HCV Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of Hepatitis C Virus (HCV) resistance to the entry inhibitor ITX5061.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the human scavenger receptor class B type I (SR-B1).[1][2][3][4] SR-B1 is a host cell surface receptor that is essential for the entry of HCV into hepatocytes.[1][4][5] By binding to SR-B1, this compound blocks the interaction between the virus and the receptor, thereby preventing viral entry and subsequent replication.[1][4][5]

Q2: What are the known HCV mutations that confer resistance to this compound?

A2: The primary resistance-associated substitution (RAS) identified through in vitro studies is N415D in the HCV E2 envelope glycoprotein.[2][3][6][7] This single amino acid change from asparagine (N) to aspartic acid (D) at position 415 confers high-level resistance to this compound.[2][3][6][7] Another substitution, G451R in E2, which is a known cell culture-adaptive mutation, also confers a lower level of resistance.[2][8]

Q3: How significant is the resistance conferred by the N415D and G451R mutations?

A3: The N415D mutation results in a greater than 1000-fold increase in the 50% effective concentration (EC₅₀) of this compound, indicating high-level resistance.[2][8] The G451R mutation leads to an approximately 10-fold increase in the EC₅₀ value.[2][8]

Q4: Is there cross-resistance between this compound and other classes of direct-acting antivirals (DAAs)?

A4: No. Due to its unique mechanism of targeting a host factor (SR-B1) rather than a viral enzyme, this compound does not exhibit cross-resistance with HCV protease inhibitors (e.g., telaprevir, VX-950) or polymerase inhibitors.[2][3][4][6] In vitro studies have shown that this compound acts additively or synergistically with interferon-α and other DAAs.[2][6]

Q5: Was the N415D resistance mutation observed in clinical trials?

A5: In a study of HCV-infected patients undergoing liver transplantation who were treated with this compound, ultra-deep pyrosequencing of viral populations did not detect the N415D mutation.[5][9] This suggests that while N415D is a potent resistance mutation in vitro, it may not be readily selected in a clinical setting, or other factors may limit its emergence.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against wild-type HCV and resistant variants.

HCV VariantMutationThis compound EC₅₀ (nM)Fold Change in EC₅₀ vs. Wild-TypeReference
Wild-Type (Jc1)None20.21[2]
Resistant VariantN415D in E2>20,000>1000[2][8]
Resistant VariantG451R in E2190~10[2][8]

Experimental Protocols and Methodologies

1. In Vitro Resistance Selection of this compound-Resistant HCV

This protocol describes the methodology for selecting this compound-resistant HCV mutants in a cell culture system.

  • Cell Line: Huh-7.5.1 cells.

  • Virus: Jc1-FEO, a chimeric HCV construct (genotype 2a) containing a fusion of the firefly luciferase and neomycin phosphotransferase genes.

  • Methodology:

    • Infect Huh-7.5.1 cells with the Jc1-FEO virus.

    • Culture the infected cells in the presence of a selective agent (e.g., G418/neomycin) to ensure only cells with replicating virus survive.

    • Expose the cell culture to intermittent, escalating concentrations of this compound.

    • Monitor for viral breakthrough, indicated by cell survival and luciferase activity.

    • Isolate RNA from resistant cell colonies.

    • Perform RT-PCR to amplify the HCV E1/E2 coding region, followed by sequencing to identify potential resistance mutations.

2. Site-Directed Mutagenesis to Introduce Resistance Mutations

This protocol outlines the generation of specific HCV variants to confirm that a mutation confers resistance.

  • Methodology:

    • Utilize a plasmid containing the wild-type HCV genome (e.g., Jc1-Luc).

    • Employ a commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).[10][11][12]

    • Design primers containing the desired mutation (e.g., N415D in the E2 region).

    • Perform PCR according to the kit's instructions to introduce the mutation into the plasmid.

    • Transform competent E. coli with the mutated plasmid and select for positive clones.

    • Verify the presence of the mutation through DNA sequencing.

3. Phenotypic Analysis of Resistant Mutants using HCVcc Assay

This protocol determines the EC₅₀ of this compound against wild-type and mutant viruses.

  • Virus Production:

    • Linearize the wild-type or mutant HCV plasmid DNA.

    • Perform in vitro transcription to generate full-length viral RNA.

    • Electroporate the viral RNA into Huh-7.5.1 cells.

    • Culture the cells and harvest the supernatant containing cell culture-derived HCV (HCVcc) at various time points.

  • EC₅₀ Determination:

    • Seed naive Huh-7.5.1 cells in 96-well plates.

    • Pre-incubate the cells with serial dilutions of this compound for a specified time.

    • Infect the cells with a known titer of wild-type or mutant HCVcc.

    • After 72 hours, lyse the cells and measure the activity of a reporter gene (e.g., luciferase).

    • Calculate the EC₅₀ value, which is the drug concentration required to inhibit viral replication by 50%, by plotting the dose-response curve.

Troubleshooting Guides

Issue 1: No resistant colonies emerge during in vitro selection.

Possible Cause Troubleshooting Step
This compound concentration is too high.Start with a lower concentration of this compound, closer to the EC₅₀, and gradually increase the concentration in subsequent passages.
Viral fitness of resistant mutants is too low.Ensure optimal cell culture conditions to support viral replication. A lower fitness mutant may be outcompeted by wild-type virus.
Insufficient duration of selection.Continue passaging the cells for an extended period to allow for the emergence of rare mutations.

Issue 2: High variability in EC₅₀ values between experiments.

Possible Cause Troubleshooting Step
Inconsistent viral titer.Accurately determine the titer of your viral stock (e.g., by TCID₅₀ assay) and use a consistent multiplicity of infection (MOI) for each experiment.
Cell health and passage number.Use Huh-7.5.1 cells at a low passage number and ensure they are healthy and actively dividing at the time of infection.
Edge effects in 96-well plates.Avoid using the outer wells of the plate for critical measurements, or fill them with media to maintain humidity.

Issue 3: Low infectivity of HCVcc generated after site-directed mutagenesis.

| Possible Cause | Troubleshooting Step | | The introduced mutation negatively impacts viral fitness. | This is a known possibility. Characterize the replication capacity of the mutant virus by measuring viral RNA and protein levels over time. A lower infectivity may be an inherent property of the mutant. | | Poor quality of in vitro transcribed RNA. | Ensure the plasmid DNA is fully linearized and purified. Use a high-quality transcription kit and verify the integrity of the RNA on a gel before electroporation. | | Suboptimal electroporation efficiency. | Optimize electroporation parameters (voltage, capacitance, resistance) for your specific cells and cuvettes. Ensure cells are in the logarithmic growth phase. |

Visualizations

HCV_Entry_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte HCV HCV Virion SRB1 SR-B1 Receptor HCV->SRB1 1. Binding Endocytosis Endocytosis SRB1->Endocytosis 2. Internalization Replication Viral Replication Endocytosis->Replication 3. Uncoating & Release This compound This compound This compound->SRB1 Inhibition

Caption: Mechanism of this compound action on HCV entry.

Resistance_Workflow A Start: In Vitro Culture (HCV-infected Huh-7.5.1 cells) B Introduce this compound (Escalating Concentrations) A->B C Select for Resistant Virus (Monitor for Viral Breakthrough) B->C D Isolate & Sequence Viral RNA (Identify Mutations in E2) C->D E Generate Mutant Virus via Site-Directed Mutagenesis D->E F Phenotypic Characterization (Determine EC50) E->F G Confirm Resistance Profile F->G

Caption: Experimental workflow for resistance analysis.

Logical_Relationship WT Wild-Type HCV ITX This compound Treatment WT->ITX leads to N415D N415D Mutation in E2 ITX->N415D can select for G451R G451R Mutation in E2 ITX->G451R can select for Blocked HCV Entry Blocked ITX->Blocked result is HighRes High-Level Resistance (>1000-fold EC50 increase) N415D->HighRes confers LowRes Low-Level Resistance (~10-fold EC50 increase) G451R->LowRes confers

Caption: this compound resistance mutation relationships.

References

ITX5061 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ITX5061. This compound is a dual-function small molecule that acts as a type II inhibitor of p38 MAPK and an antagonist of the scavenger receptor B1 (SR-B1).[1] Its primary applications are in studying Hepatitis C Virus (HCV) entry and high-density lipoprotein (HDL) metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound has two primary targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): It is a type II inhibitor of this kinase, which is involved in cellular responses to stress and inflammation.[1]

  • Scavenger Receptor B1 (SR-B1): It acts as an antagonist of this receptor, which is crucial for the entry of Hepatitis C Virus (HCV) into cells and for the selective uptake of cholesterol esters from high-density lipoprotein (HDL).[2]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥ 83.3 mg/mL (134.32 mM). For long-term storage, the solid compound should be kept at 4°C, sealed, and away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to use freshly opened DMSO, as it is hygroscopic and can affect solubility.

Q3: What are the expected in vitro effects of this compound?

A3: In cell culture experiments, this compound is expected to:

  • Inhibit the phosphorylation of downstream targets of p38 MAPK.

  • Block the SR-B1-mediated uptake of HDL cholesterol esters.

  • Inhibit the entry of HCV pseudoparticles or infectious virus into susceptible cell lines (e.g., Huh-7.5.1).[2]

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been used in mice. For example, treatment of mice with this compound has been shown to increase HDL cholesterol levels.

Q5: Are there known resistance mechanisms to this compound?

A5: In the context of HCV research, a mutation in the viral envelope protein E2 (N415D) has been identified that confers high-level resistance to this compound.[2]

Troubleshooting Guides

General Issues
Problem Possible Cause Suggested Solution
Inconsistent or no activity of this compound Improper storage of the compound or stock solution leading to degradation.Ensure this compound powder is stored at 4°C and DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Inaccurate concentration of the stock solution.Verify the molecular weight and perform accurate calculations. If possible, confirm the concentration using analytical methods.
Low cell permeability.While generally cell-permeable, ensure sufficient incubation time for the compound to reach its intracellular targets.
Unexpected Cell Toxicity Off-target effects.Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use the lowest effective, non-toxic concentration. Compare results with a structurally different inhibitor of the same target if available.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and include a vehicle-only control.
SR-B1 Inhibition Assays (e.g., HDL Uptake)
Problem Possible Cause Suggested Solution
No inhibition of HDL uptake Low expression of SR-B1 in the cell line.Confirm SR-B1 expression in your chosen cell line by Western blot or qPCR. Consider using cells known to express high levels of SR-B1 (e.g., Huh-7, or cells overexpressing SR-B1).
Issues with labeled HDL.Ensure the quality and labeling efficiency of your fluorescently or radioactively labeled HDL. Include a positive control (e.g., another known SR-B1 inhibitor like BLT-1).
Assay conditions not optimal.Optimize incubation time and temperature. Ensure that the assay buffer does not interfere with SR-B1 function.
High background signal Non-specific binding of labeled HDL.Include a control with a non-specific antibody or an excess of unlabeled HDL to determine non-specific binding. Wash cells thoroughly after incubation with labeled HDL.
p38 MAPK Inhibition Assays (e.g., Western Blot for p-p38)
Problem Possible Cause Suggested Solution
No decrease in p-p38 levels Insufficient stimulation of the p38 pathway.Ensure your stimulus (e.g., anisomycin, UV, cytokines) is potent enough to induce p38 phosphorylation. Include a positive control for stimulation.
Suboptimal antibody for Western blot.Use a validated antibody specific for phosphorylated p38 (Thr180/Tyr182). Optimize antibody concentration and incubation conditions.
Timing of inhibitor treatment and stimulation is incorrect.Pre-incubate cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the stimulus.
Basal p-p38 levels are too high Cell stress due to culture conditions.Ensure cells are healthy and not overly confluent. Consider serum starvation for a few hours before the experiment to reduce basal signaling.
Interpreting Conflicting Results
Problem Possible Cause Suggested Solution
Inhibition of p38 MAPK observed, but no effect on SR-B1 activity (or vice versa) Cell-type specific differences in target expression or pathway dominance.Confirm the expression levels of both p38 MAPK and SR-B1 in your cell line. The cellular context can influence the activity of a dual inhibitor.
Different IC50 values for each target.The concentration of this compound required to inhibit p38 MAPK and SR-B1 may differ. Perform dose-response curves for each target to determine the respective IC50 values in your experimental system.
Off-target effects dominating the phenotype.Consider using single-target inhibitors for p38 MAPK and SR-B1 as controls to dissect the contribution of each target to the observed phenotype.

Data Presentation

Table 1: In Vitro Activity of this compound against Hepatitis C Virus

Assay System Virus Genotype Parameter Value Reference
Jc1-Luc/Huh-7.5.1 cells2aEC5020.2 nM[2]
Jc1-Luc/Huh-7.5.1 cells2a (N415D mutant)EC50>1000 nM[2]
Jc1-Luc/Huh-7.5.1 cells2a (G451R mutant)EC50~1000 nM[2]
Huh-7.5.1 cellsNot specifiedCC50>10 µM[2]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay

This protocol is for assessing the inhibitory effect of this compound on HCV entry using a luciferase-based reporter system.

Materials:

  • Huh-7.5.1 cells

  • HCVpp (encoding a luciferase reporter)

  • Complete DMEM medium

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed Huh-7.5.1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • On the day of infection, prepare serial dilutions of this compound in complete DMEM. Also, prepare a vehicle control (DMSO).

  • Aspirate the medium from the cells and add the this compound dilutions or vehicle control. Pre-incubate for 1 hour at 37°C.

  • Add HCVpp to each well.

  • Incubate for 4-6 hours at 37°C.

  • Aspirate the inoculum and add fresh complete DMEM.

  • Incubate for 72 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Western Blot for Phospho-p38 MAPK

This protocol details the detection of p38 MAPK inhibition by this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete DMEM medium

  • This compound

  • DMSO (vehicle control)

  • Anisomycin (or other p38 stimulus)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 20-30 minutes. Include an unstimulated control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Visualizations

ITX5061_Mechanism_of_Action cluster_hcv HCV Entry Pathway cluster_p38 p38 MAPK Pathway HCV HCV Particle SRB1 SR-B1 Receptor HCV->SRB1 Binding Endocytosis Endocytosis SRB1->Endocytosis Internalization Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF-2, MAPKAPK2) p38->Downstream Phosphorylation This compound This compound This compound->SRB1 Antagonism This compound->p38 Inhibition

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckAssay Review Assay Protocol & Controls Start->CheckAssay CheckCompound->CheckAssay CheckCellLine Confirm Target Expression in Cell Line CheckAssay->CheckCellLine DoseResponse Perform Dose-Response Curve CheckCellLine->DoseResponse ConflictingData Inconsistent Results Between Targets? DoseResponse->ConflictingData OffTarget Consider Off-Target Effects ConflictingData->OffTarget Yes Optimize Optimize Assay Conditions ConflictingData->Optimize No OffTarget->Optimize

Caption: A logical workflow for troubleshooting this compound experimental results.

References

Technical Support Center: Overcoming ITX5061 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ITX5061 resistance in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has two known mechanisms of action. It is a potent antagonist of Scavenger Receptor B1 (SR-B1), which is a crucial receptor for Hepatitis C Virus (HCV) entry into hepatocytes.[1][2][3] By blocking SR-B1, this compound effectively inhibits HCV infection in vitro.[2][3] Additionally, this compound has been identified as a type II inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[4]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments with HCV. What could be the cause?

A2: Prolonged exposure of HCV-infected cell cultures to this compound can lead to the selection of resistant viral variants.[1][5] Specific mutations in the HCV envelope glycoprotein E2 have been identified that confer high-level resistance to this compound.[1][5][6]

Q3: What specific mutations are known to cause this compound resistance in HCV?

A3: Two key mutations in the HCV E2 protein have been experimentally confirmed to cause resistance to this compound:

  • N415D: A substitution of asparagine to aspartic acid at position 415.[1][5][6]

  • G451R: A substitution of glycine to arginine at position 451. This mutation has been shown to increase the affinity of the E2 protein for the CD81 co-receptor and results in a significant increase in the EC50 of this compound.[1]

Q4: How can we confirm if our HCV cell culture has developed resistance to this compound?

A4: To confirm resistance, you should perform a dose-response assay to determine the 50% effective concentration (EC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant shift (increase) in the EC50 value indicates the development of resistance. Subsequently, sequencing the E2 region of the HCV genome from the resistant culture can identify the presence of known resistance mutations like N415D or G451R.

Q5: We are using this compound in cancer cell lines and seeing acquired resistance. What are the potential mechanisms?

A5: While specific resistance mechanisms to this compound in cancer are not yet widely documented, resistance to p38 MAPK inhibitors in cancer cells can occur through various mechanisms. These can include the activation of alternative signaling pathways to bypass the p38 MAPK pathway, mutations in the p38 MAPK protein itself, or increased drug efflux.[7][8]

Q6: What strategies can we employ to overcome this compound resistance in our in vitro experiments?

A6: The most effective strategy to overcome this compound resistance is through combination therapy. For HCV, this compound has been shown to be additive or synergistic with other anti-HCV agents that have different mechanisms of action, such as HCV protease inhibitors (e.g., VX-950) and polymerase inhibitors.[1][5][6] Importantly, there is no cross-resistance between this compound and these other antiviral classes.[1][5][6] For cancer cell lines, combining this compound with inhibitors of identified bypass signaling pathways or with other cytotoxic agents could be a viable strategy.[7][8]

Troubleshooting Guides

Issue 1: Gradual loss of this compound potency in HCV-infected cultures.
Possible Cause Verification Step Proposed Solution
Selection of resistant HCV variants.Determine the EC50 of this compound in the suspected resistant culture and compare it to the parental line. Sequence the E2 gene of the viral genome.Combine this compound with an HCV protease or polymerase inhibitor. There is no documented cross-resistance.[1][5][6]
Cell line instability or change in phenotype.Perform cell line authentication (e.g., STR profiling). Check expression levels of SR-B1.Use a fresh, low-passage vial of the parental cell line.
Degradation of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment.Store stock solutions at -80°C as recommended.
Issue 2: Complete lack of this compound activity in a new cancer cell line.
Possible Cause Verification Step Proposed Solution
Low or no expression of the drug target (SR-B1 or inactive p38 MAPK pathway).Perform Western blot or qPCR to assess SR-B1 and phosphorylated p38 MAPK protein levels.Select a cell line with confirmed high expression of the target protein.
Intrinsic resistance mechanisms.Perform a baseline dose-response curve to determine the IC50.Consider using this compound in combination with other targeted therapies or chemotherapeutic agents.[7][8]
Incorrect drug concentration or formulation.Verify the concentration and purity of the this compound stock. Ensure proper solubilization.Use a validated source of this compound and follow the supplier's instructions for preparation.

Quantitative Data Summary

Table 1: In Vitro Resistance Profile of HCV Mutants to this compound

HCV Variant Mutation in E2 Protein Fold Increase in EC50 vs. Wild-Type Reference
N415D MutantN415DHigh-level resistance (exact fold-change may vary by study)[1][5][6]
G451R MutantG451R~50-fold[1]

Table 2: Combination Effects of this compound with Other Anti-HCV Agents

Combination Agent Mechanism of Action Observed Interaction Reference
Interferon-αImmunomodulatorAdditive to Synergistic[1][5]
RibavirinNucleoside analogAdditive to Synergistic[1][5]
BILN 2061NS3/4A Protease InhibitorAdditive to Synergistic[1][5]
VX-950 (Telaprevir)NS3/4A Protease InhibitorAdditive to Synergistic[1][5][6]
2'-C-methyladenosineNS5B Polymerase InhibitorAdditive to Synergistic[1][5]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCV Cell Lines
  • Cell Culture Setup: Co-culture Huh-7.5.1 cells electroporated with Jc1-FEO RNA (an infectious HCV clone) with naive Huh-7.5.1 cells.

  • Initial Drug Exposure: Treat the co-culture with this compound at a concentration equivalent to 10 times its EC50 (e.g., 200 nM).[1]

  • Passaging and Selection: Every 3-4 days, split the cells 1:2, adding fresh naive Huh-7.5.1 cells and one-third of the supernatant from the previous culture dish. Maintain the selective pressure by keeping this compound in the culture medium.

  • Monitoring for Resistance: Periodically harvest the supernatant and perform a viral titer assay and an EC50 determination to assess the level of resistance.

  • Isolation and Sequencing: Once high-level resistance is observed, isolate viral RNA from the supernatant, reverse transcribe to cDNA, and sequence the E2 region to identify resistance-conferring mutations.

Protocol 2: In Vitro Combination Antiviral Assay
  • Cell Plating: Seed Huh-7 cells in a 96-well plate.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., an HCV protease inhibitor) both individually and in a fixed ratio combination (e.g., based on their individual EC50 values).

  • Infection and Treatment: Add the drug solutions to the cells, followed by the addition of an HCV reporter virus (e.g., HCV2aChluc, which expresses luciferase).

  • Incubation: Incubate the plates for 72 hours.

  • Data Analysis: Measure the reporter gene activity (e.g., luciferase). Calculate the EC50 for each drug alone and for the combination. Use software such as CalcuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

ITX5061_HCV_Resistance cluster_wt Wild-Type HCV Infection cluster_res This compound-Resistant HCV HCV HCV SRB1 SRB1 HCV->SRB1 Binds Hepatocyte Hepatocyte SRB1->Hepatocyte Mediates Entry This compound This compound This compound->SRB1 Blocks HCV_Res Resistant HCV (N415D/G451R) SRB1_Res SR-B1 HCV_Res->SRB1_Res Binds despite This compound Hepatocyte_Res Hepatocyte SRB1_Res->Hepatocyte_Res Mediates Entry ITX5061_Res This compound ITX5061_Res->SRB1_Res Ineffective Blocking

Caption: Mechanism of this compound action and resistance in HCV.

p38_MAPK_Pathway Stress_Signal Cellular Stress (e.g., Chemo) p38_MAPK p38 MAPK Stress_Signal->p38_MAPK Bypass_Pathway Bypass Pathway (e.g., ERK, JNK) Stress_Signal->Bypass_Pathway Downstream_Effectors Downstream Effectors (e.g., ATF2, MK2) p38_MAPK->Downstream_Effectors Cellular_Response Apoptosis or Survival Downstream_Effectors->Cellular_Response This compound This compound This compound->p38_MAPK Inhibits Bypass_Pathway->Cellular_Response Resistance Mechanism

Caption: Hypothetical role of this compound as a p38 MAPK inhibitor in cancer.

Experimental_Workflow A Start: Observe Decreased This compound Efficacy B Perform Dose-Response Assay to Confirm Resistance (EC50/IC50 Shift) A->B C Is Resistance Confirmed? B->C D For HCV: Sequence Viral E2 Gene For Cancer: Analyze Bypass Pathways C->D Yes G Troubleshoot Experimental Conditions (Drug Stability, Cell Line) C->G No E Design Combination Therapy (e.g., + Protease Inhibitor or + Bypass Pathway Inhibitor) D->E F Test Combination In Vitro (Synergy/Additive Effect) E->F

Caption: Troubleshooting workflow for this compound resistance.

References

optimizing ITX5061 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ITX5061 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on its biological activities.

Mechanism of Action

This compound is a dual-function small molecule that acts as a type II inhibitor of p38 MAPK and an antagonist of the scavenger receptor class B type I (SR-B1).[1][2] Its primary application in research has been as a potent inhibitor of Hepatitis C Virus (HCV) entry into hepatocytes by targeting SR-B1, a crucial host factor for HCV infection.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For HCV inhibition studies in Huh-7 derived cell lines, the 50% effective concentration (EC50) has been reported to be in the low nanomolar range (e.g., 20.2 nM).[4] However, for inhibition of p38 MAPK signaling, higher concentrations may be required, with an IC50 of 0.77 µM reported in CHO cells.[1] A dose-response experiment is essential to determine the optimal concentration for your specific model system.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[5][6] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. To prepare the stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. Gentle vortexing or sonication can be used to ensure it is fully dissolved.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (ideally less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing cytotoxicity at my desired effective concentration. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the final DMSO concentration in your cell culture medium is not exceeding 0.5%, as higher concentrations can be toxic to many cell lines. Secondly, the 50% cytotoxic concentration (CC50) of this compound can vary between cell lines. While it has a high therapeutic window in some contexts, it's possible your cell line is more sensitive.[7] We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 in your specific cell line. If the effective concentration is close to the cytotoxic concentration, consider reducing the treatment duration or exploring synergistic effects with other compounds to use a lower concentration of this compound.

Q4: Can this compound interfere with my assay readouts?

A4: Like many small molecules, this compound has the potential to interfere with certain assay technologies. Compounds with intrinsic fluorescence can interfere with fluorescence-based assays.[8] If you are using a fluorescence-based readout and observe unexpected results, it is advisable to run a control with this compound in the absence of cells to check for any background fluorescence or quenching effects. Similarly, for absorbance-based assays, colored compounds can interfere.[8] Running appropriate vehicle and compound-only controls is crucial to rule out such interference.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture medium. - Low solubility in aqueous solutions. - High final concentration of this compound. - Interaction with media components.- Ensure the DMSO stock is fully dissolved before dilution. - Perform serial dilutions in your culture medium rather than a single large dilution. - If precipitation persists, consider using a formulation with a solubilizing agent like hydroxypropyl-β-cyclodextrin, which has been used in in vivo and clinical formulations.[7]
Inconsistent results between experiments. - Variability in cell density at the time of treatment. - Inconsistent treatment duration. - Degradation of this compound in working solutions.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase. - Maintain a consistent incubation time with this compound. - Prepare fresh working solutions of this compound from a frozen stock for each experiment, as solutions may be unstable.[2]
No observable effect at expected concentrations. - The target pathway (p38 MAPK or SR-B1) is not active or relevant in your cell model. - The cell line has developed resistance (e.g., through mutations in HCV E2 protein).[4] - The experimental endpoint is not sensitive to this compound's mechanism of action.- Confirm the expression and activity of p38 MAPK and SR-B1 in your cell line using techniques like Western blotting or qPCR. - If studying HCV, sequence the relevant viral proteins to check for resistance mutations. - Consider alternative assays that are more proximal to the drug's targets, such as a p38 MAPK phosphorylation assay or an HCV entry assay.
High background in fluorescence-based assays. - Intrinsic fluorescence of this compound.- Run a control plate with this compound in cell-free media to measure its background fluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental values. - If interference is significant, consider using a fluorophore with a longer wavelength (far-red) to minimize interference from autofluorescent compounds.[9]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound in various cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointEC50 / IC50Reference
Huh-7.5.1HCV Jc1-luc Replication AssayInhibition of HCV replication20.2 nM[4]
Huh-7HCVcc Inhibition AssayInhibition of HCV entry~10-100 nM (estimated from dose-response curves)[4]
CHOp38 MAPK Inhibition AssayInhibition of p38 MAPK0.77 µM[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayCC50Reference
Huh-7.5.1Luciferase-based cytotoxicity assay>10 µM[4]
Huh-7Not specifiedNot specified, but noted to have a therapeutic window >10,000-fold in HCVcc assays[7]

Experimental Protocols

Protocol 1: Determination of the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration (EC50 or IC50) of this compound for a specific biological effect in an adherent cell line.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 2X concentrated stock of the highest desired concentration of this compound in your cell culture medium from your DMSO stock.

    • Perform serial dilutions (e.g., 1:2 or 1:3) in cell culture medium to create a range of 2X concentrated solutions. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add an equal volume of the 2X this compound dilutions and the vehicle control to the respective wells, resulting in a 1X final concentration.

  • Incubation:

    • Incubate the plate for a duration appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement:

    • Measure the desired biological response using a suitable assay (e.g., reporter gene assay, protein expression analysis, or a cell viability assay if assessing growth inhibition).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 or IC50 value.

Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay

This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Seeding:

    • Follow step 1 of Protocol 1.

  • Preparation of this compound Dilutions:

    • Prepare a range of this compound concentrations, typically starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Cell Treatment:

    • Treat the cells with the this compound dilutions and controls as described in Protocol 1.

  • Incubation:

    • Incubate the plate for a standard duration, typically 48 or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid in solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50.

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MAPKKK ASK1 / TAK1 / MEKKs Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (ATF2, c-Jun, p53) p38->Transcription_Factors Kinases Protein Kinases (MK2, PRAK) p38->Kinases Response Inflammation Apoptosis Cell Cycle Arrest Transcription_Factors->Response Kinases->Response This compound This compound This compound->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

hcv_entry_pathway HCV HCV Lipoviroparticle SR_B1 SR-B1 HCV->SR_B1 Initial Attachment CD81 CD81 HCV->CD81 SR_B1->CD81 Conformational Change in E2 Glycoprotein Claudin1 Claudin-1 CD81->Claudin1 Lateral Movement to Tight Junctions Occludin Occludin Claudin1->Occludin Endocytosis Clathrin-mediated Endocytosis Occludin->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral RNA Release Fusion->Release This compound This compound This compound->SR_B1 Antagonism

Caption: HCV entry pathway via SR-B1 and its inhibition by this compound.

experimental_workflow start Start stock_prep Prepare 10 mM This compound Stock in DMSO start->stock_prep cell_seeding Seed Cells in 96-well Plate stock_prep->cell_seeding dose_response Perform Dose-Response (Protocol 1) cell_seeding->dose_response cytotoxicity Perform Cytotoxicity Assay (Protocol 2) cell_seeding->cytotoxicity data_analysis Analyze Data (EC50/IC50 & CC50) dose_response->data_analysis cytotoxicity->data_analysis optimization Optimize Concentration for Main Experiment data_analysis->optimization end End optimization->end

References

dealing with ITX5061 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting solubility issues related to ITX5061.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended solvent for dissolving this compound?

A1: The primary recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound is soluble in DMSO at concentrations of at least 83.3 mg/mL (134.32 mM) and 50 mg/mL (80.62 mM).[1][2] Sonication may be recommended to facilitate dissolution at higher concentrations.[2]

Q3: How should I prepare working solutions of this compound for cell culture experiments?

A3: To prepare working solutions, it is recommended to perform a serial dilution of the concentrated DMSO stock solution into your aqueous cell culture medium. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in your experiment should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: I am observing precipitation when I add my this compound DMSO stock to my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Precipitation in Aqueous Solutions" section below for a step-by-step approach to resolving this issue.

Q5: How should I store this compound?

A5: this compound powder should be stored at 4°C, sealed, and away from moisture.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q6: Is there a recommended formulation for in vivo studies?

A6: Yes, a formulation for oral or nasogastric administration has been described. This formulation consists of 150 mg of this compound in a 25 mL solution containing 20% (w/w) hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid.[3]

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in DMSO
Possible Cause Troubleshooting Step
Insufficient Solvent Volume Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility limits (e.g., ≤ 50 mg/mL).
Low Temperature Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Do not overheat, as this may degrade the compound.
Compound Aggregation Use a bath sonicator for 5-10 minutes to break up any aggregates.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO.[1]
Issue 2: Precipitation in Aqueous Solutions (e.g., Cell Culture Media)
Possible Cause Troubleshooting Step
Rapid Change in Solvent Polarity Perform a stepwise (serial) dilution of the DMSO stock into the aqueous medium rather than a single large dilution. Add the DMSO stock to the medium dropwise while gently vortexing.
Final Concentration Exceeds Aqueous Solubility Decrease the final concentration of this compound in your experiment. Determine the kinetic solubility in your specific medium to identify the maximum achievable concentration without precipitation.
High Final DMSO Concentration Ensure the final DMSO concentration is within a range tolerated by your cells (typically <0.5%). Higher DMSO concentrations can sometimes contribute to precipitation.
Interaction with Media Components Test the solubility of this compound in a simpler buffer, such as PBS, to determine if specific media components are causing the precipitation.
Temperature-Dependent Solubility Pre-warm the aqueous medium to 37°C before adding the this compound DMSO stock.

Quantitative Solubility Data

Solvent Concentration Notes Reference
DMSO ≥ 83.3 mg/mL (134.32 mM)Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1]
DMSO 50 mg/mL (80.62 mM)Sonication is recommended.[2]
Aqueous Solution Formulation DependentA formulation with 20% (w/w) hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid has been used for in vivo studies.[3]
Ethanol Data not availableBased on the hydrophobic nature of this compound, solubility in ethanol is expected to be lower than in DMSO.
PBS Data not availableThis compound is expected to have very low solubility in aqueous buffers like PBS.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 620.16 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 6.20 mg of this compound.

  • Weigh the this compound powder. In a sterile microcentrifuge tube, carefully weigh out the calculated mass of this compound.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound. Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Aliquot and store. Once the solution is clear, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Methodology:

  • Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform intermediate dilutions (recommended). A stepwise dilution can prevent the compound from precipitating. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in your cell culture medium.

  • Prepare the final working solution. Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate solution to 990 µL of cell culture medium.

  • Mix thoroughly and use immediately. Gently mix the working solution by inverting the tube or pipetting. It is best to prepare fresh working solutions for each experiment.

Visualizations

G cluster_stimuli Stress Stimuli / Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) ASK1 ASK1 Stress->ASK1 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) TAK1 TAK1 Cytokines->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 MEKKs MEKKs MEKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Kinases Kinases (MK2, PRAK) p38->Kinases Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest Kinases->CellCycle This compound This compound This compound->p38

Caption: p38 MAPK signaling pathway inhibited by this compound.

G cluster_ligands Ligands cluster_receptor Receptor cluster_cellular_processes Cellular Processes HDL HDL SRB1 Scavenger Receptor B1 (SR-B1) HDL->SRB1 HCV Hepatitis C Virus (HCV) HCV->SRB1 Cholesterol_Uptake Selective HDL Cholesterol Uptake SRB1->Cholesterol_Uptake HCV_Entry HCV Entry into Hepatocytes SRB1->HCV_Entry This compound This compound This compound->SRB1 G Start Start: this compound solubility issue CheckSolvent Is the primary solvent DMSO? Start->CheckSolvent UseDMSO Use anhydrous, cell culture grade DMSO CheckSolvent->UseDMSO Yes CheckSolvent->UseDMSO No CheckConcentration Is concentration ≤ 50 mg/mL? UseDMSO->CheckConcentration ReduceConcentration Reduce concentration CheckConcentration->ReduceConcentration No ApplyHeatSonication Gently warm to 37°C and/or sonicate CheckConcentration->ApplyHeatSonication Yes ReduceConcentration->CheckConcentration PrecipitationInAqueous Precipitation in aqueous media? ApplyHeatSonication->PrecipitationInAqueous SerialDilution Use serial dilution method PrecipitationInAqueous->SerialDilution Yes Success Solubility issue resolved PrecipitationInAqueous->Success No CheckFinalDMSO Is final DMSO conc. <0.5%? SerialDilution->CheckFinalDMSO AdjustDilution Adjust dilution strategy CheckFinalDMSO->AdjustDilution No CheckFinalDMSO->Success Yes AdjustDilution->CheckFinalDMSO

References

interpreting unexpected data from ITX5061 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected data from studies involving ITX5061. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common unexpected experimental outcomes with this compound.

Question: We observed a significant increase in HDL cholesterol in our animal model treated with this compound, which was not the primary focus of our study. Is this a known off-target effect?

Answer:

Yes, the elevation of High-Density Lipoprotein (HDL) cholesterol is a well-documented effect of this compound.[1][2] Initially developed as a p38 mitogen-activated protein kinase (MAPK) inhibitor, studies revealed its potent antagonism of the Scavenger Receptor B1 (SR-B1).[1][2] SR-B1 is a key receptor for HDL cholesterol uptake in the liver.[2][3] By inhibiting SR-B1, this compound reduces the clearance of HDL from circulation, leading to a measurable increase in plasma HDL levels.[1][2] This is now considered a part of its mechanism of action rather than an off-target effect.

Question: Our in vitro HCV entry assay shows a much lower efficacy of this compound than reported in some publications. What could be the reason for this discrepancy?

Answer:

Several factors could contribute to lower-than-expected efficacy in in vitro Hepatitis C virus (HCV) entry assays. Consider the following troubleshooting steps:

  • Cell Line and SR-B1 Expression: The level of SR-B1 expression on your host cells is critical for this compound activity.[4] Verify the SR-B1 expression levels in your cell line (e.g., Huh-7.5.1) using techniques like Western Blot or flow cytometry. Inconsistent or low SR-B1 expression will lead to reduced sensitivity to this compound.

  • HCV Genotype: While this compound has shown activity against various HCV genotypes, there might be genotype-specific differences in susceptibility.[2] Ensure the genotype you are using is reported to be sensitive to this compound.

  • Compound Stability and Handling: this compound should be stored correctly to maintain its potency.[1] Ensure that the compound has been stored under the recommended conditions (-20°C for short-term, -80°C for long-term) and handled properly during dilution and experimental setup.[1]

  • Assay Conditions: The presence of other serum components in your culture media could potentially interfere with the interaction between this compound and SR-B1. Standardize your assay conditions and ensure they are consistent with established protocols.

Experimental Protocol: Western Blot for SR-B1 Expression

  • Cell Lysis: Lyse your target cells (e.g., Huh-7.5.1) using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SR-B1 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Analysis: Compare the intensity of the SR-B1 bands between different cell batches or lines to ensure consistent expression.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding unexpected data and the characteristics of this compound.

Question: What are the known primary molecular targets of this compound?

Answer:

This compound has two primary, well-characterized molecular targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): this compound is a type II inhibitor of p38 MAPK.[1]

  • Scavenger Receptor B1 (SR-B1): It acts as an antagonist of SR-B1.[1][2]

Its dual activity is a key characteristic to consider when interpreting experimental data.

Signaling Pathway of this compound's Known Targets

ITX5061_Pathway cluster_p38 p38 MAPK Pathway cluster_SRB1 SR-B1 Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, ELK1) p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation HDL HDL Cholesterol SRB1 SR-B1 Receptor (Hepatocyte) HDL->SRB1 Cholesterol_Uptake Selective Cholesterol Uptake SRB1->Cholesterol_Uptake HCV_Entry HCV Entry SRB1->HCV_Entry HCV Hepatitis C Virus (HCV) HCV->SRB1 This compound This compound This compound->p38 Inhibits This compound->SRB1 Antagonizes

Caption: Dual inhibitory action of this compound on the p38 MAPK and SR-B1 signaling pathways.

Question: We are observing unexpected changes in cell morphology and adhesion after this compound treatment. How can we investigate this?

Answer:

Unexpected phenotypic changes such as altered cell morphology and adhesion could be linked to this compound's activity on p38 MAPK, which is involved in cytoskeletal organization and cell adhesion.

Troubleshooting Workflow for Unexpected Phenotypic Changes

Troubleshooting_Workflow A Unexpected Phenotypic Change Observed (e.g., Altered Morphology) B Hypothesis: Is it related to p38 MAPK inhibition? A->B C Hypothesis: Is it an off-target effect? B->C No D Experiment: Measure phosphorylation of p38 MAPK targets (e.g., Western Blot for p-ATF2) B->D Yes H Experiment: - Use a structurally different p38 inhibitor - Perform RNA-seq to identify affected pathways C->H E Data Analysis: Does this compound decrease phosphorylation? D->E F Conclusion: Phenotype is likely linked to p38 MAPK pathway inhibition. E->F Yes G Conclusion: Phenotype is likely unrelated to p38 MAPK pathway inhibition. E->G No I Data Analysis: - Does the other inhibitor cause the same phenotype? - Does RNA-seq reveal novel pathway modulation? H->I J Conclusion: Phenotype is a potential novel off-target effect of this compound. I->J Yes K Conclusion: Phenotype is likely specific to This compound's chemical structure. I->K No

Caption: A logical workflow for investigating the root cause of unexpected phenotypic changes.

Question: Clinical trial data for this compound in HCV-infected patients showed limited antiviral activity. Why might this be the case despite potent in vitro results?

Answer:

The discrepancy between potent in vitro antiviral activity and limited efficacy in clinical trials for HCV is a complex issue. Several factors could contribute to this:

  • Pharmacokinetics and Bioavailability: While this compound was generally well-tolerated, the plasma concentrations achieved in patients at the tested doses might not have been sufficient to effectively inhibit HCV entry in the liver.[3][5]

  • Viral Reservoirs: In chronically infected patients, HCV can establish extrahepatic reservoirs that may not be as susceptible to an entry inhibitor acting primarily on hepatocytes.[2]

  • Viral Evolution: Although this compound was shown to limit viral evolution in one study, the virus may still develop resistance, particularly with monotherapy.[2][4] A mutation in the HCV E2 glycoprotein (N415D) has been identified to confer high-level resistance to this compound in vitro.[4][6]

  • Complexity of In Vivo Environment: The in vivo environment is significantly more complex than in vitro cell culture. Factors such as protein binding, metabolism, and interactions with other cell types can influence drug efficacy.

Summary of this compound Phase 1b HCV Clinical Trial Data [5][7]

CohortThis compound DoseDurationNumber of Subjects (Active)Subjects with ≥1 log10 IU/mL HCV RNA Decline
A150150 mg/day3 days80
B150150 mg/day14 days80
C150150 mg/day28 days71 (1.49 log10 IU/mL decline)
PlaceboN/AUp to 28 days60

References

Technical Support Center: Mitigating ITX5061 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with ITX5061 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule that functions as a dual inhibitor. It is an antagonist of Scavenger Receptor B1 (SR-B1), a receptor involved in high-density lipoprotein (HDL) cholesterol uptake. Additionally, it has been identified as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress and inflammatory responses.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: In clinical trials for Hepatitis C, this compound was generally well-tolerated. However, in vitro studies have reported a 50% cytotoxic concentration (CC50) of over 100 μM in the human hepatoma cell line Huh-7.5.1.[1] Therefore, at high concentrations or in sensitive cell lines, cytotoxicity can be an expected outcome. The observed cytotoxicity could be a result of its on-target effects on SR-B1 and p38 MAPK, or potential off-target activities.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: The dual inhibition of SR-B1 and p38 MAPK can contribute to cytotoxicity through several mechanisms. Inhibition of SR-B1 can disrupt cholesterol metabolism, which is crucial for cell membrane integrity and signaling, potentially leading to cellular stress and apoptosis.[2][3] Inhibition of p38 MAPK can interfere with cellular responses to stress and inflammation, which in some contexts can promote cell death.[4][5][6][7]

Q4: How can I differentiate between on-target and off-target cytotoxicity of this compound?

A4: Differentiating between on-target and off-target effects is a critical step in understanding unexpected cytotoxicity.[8][9][10] One approach is to use a rescue experiment. For SR-B1-mediated effects, supplementing the culture medium with cholesterol or specific lipids might mitigate the cytotoxicity. For p38 MAPK-related effects, downstream effectors could be modulated. Another strategy involves using cell lines with varying expression levels of SR-B1 and p38 MAPK. If cytotoxicity correlates with the expression of these targets, it is more likely to be an on-target effect.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed in Cell Culture

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the calculations for your stock solution and final dilutions. Perform a new serial dilution and a dose-response curve to confirm the cytotoxic concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to compounds. If possible, test this compound on a panel of cell lines to identify more resistant models for your experiments.
On-Target Toxicity The cell line you are using may be highly dependent on the SR-B1 or p38 MAPK pathways for survival. Consider using a lower concentration of this compound or reducing the exposure time.
Off-Target Effects At higher concentrations, this compound may inhibit other cellular targets, leading to cytotoxicity. If you suspect off-target effects, consider performing a counterscreen with a structurally unrelated SR-B1 or p38 MAPK inhibitor to see if the same cytotoxic phenotype is observed.
Contamination Check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate the cytotoxic effects of a compound.
Issue 2: High Variability in Cytotoxicity Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well. Use a multichannel pipette for better consistency.
Edge Effects in Assay Plates Evaporation from the outer wells of a microplate can lead to increased compound concentration and higher cytotoxicity. Avoid using the outermost wells or ensure proper humidification during incubation.
Assay Interference The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts). Run appropriate controls, including the compound in cell-free medium, to check for interference.
Time-Dependent Effects The cytotoxic effect of this compound may vary with the duration of exposure. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)CC50 (μM)Reference
Huh-7.5.1Not SpecifiedNot Specified>100[1]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

ITX5061_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound SRB1 SR-B1 This compound->SRB1 Inhibits Cholesterol Cholesterol Uptake SRB1->Cholesterol Mediates Cytotoxicity Potential Cytotoxicity Cholesterol->Cytotoxicity Disruption leads to p38 p38 MAPK Downstream Downstream Effectors (e.g., MK2, CREB) p38->Downstream Activates Gene Gene Expression (Stress & Inflammatory Response) Downstream->Gene ITX5061_cyto This compound ITX5061_cyto->p38 Inhibits Gene->Cytotoxicity Dysregulation leads to

Caption: Potential signaling pathways affected by this compound leading to cytotoxicity.

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed check_conc Verify Compound Concentration and Solvent Toxicity start->check_conc dose_response Perform Dose-Response and Time-Course Experiment check_conc->dose_response check_cells Assess Cell Line Sensitivity and Check for Contamination dose_response->check_cells on_target Investigate On-Target Effects (e.g., Rescue Experiment) check_cells->on_target off_target Investigate Off-Target Effects (e.g., Counterscreen) on_target->off_target optimize Optimize Experimental Conditions (Lower Concentration, Shorter Exposure) off_target->optimize end Mitigated Cytotoxicity optimize->end

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Improving the Efficacy of ITX5061 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ITX5061 in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to optimize your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor, acting as an antagonist of Scavenger Receptor B1 (SR-B1) and a type II inhibitor of p38 MAP kinase (MAPK). Its most well-documented application is the inhibition of Hepatitis C Virus (HCV) entry into hepatocytes by blocking the SR-B1 receptor.

Q2: I am observing lower than expected efficacy of this compound in my HCV infection assay. What are the possible causes and solutions?

A2: Low efficacy can stem from several factors. Here’s a troubleshooting guide:

  • Viral Resistance:

    • Cause: Mutations in the HCV envelope protein E2, specifically the G451R or N415D variants, can confer resistance to this compound. The G451R mutation can lead to an approximate 50-fold increase in the EC50 value.

    • Solution: Sequence the viral genome to check for these resistance mutations. If present, consider using a different HCV strain or combining this compound with other anti-HCV agents that have a different mechanism of action, as this compound has shown additive or synergistic effects with other inhibitors.

  • Suboptimal Compound Concentration:

    • Cause: The concentration of this compound may be too low to achieve effective inhibition.

    • Solution: Perform a dose-response curve to determine the optimal EC50 in your specific cell system and with your viral strain. Refer to the quantitative data table below for reported EC50 values.

  • Compound Stability and Solubility:

    • Cause: this compound may degrade or precipitate in your culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For longer experiments, consider replenishing the media with fresh this compound at regular intervals.

  • Assay-Specific Issues:

    • Cause: The choice of cell line and viral reporter system can influence the apparent efficacy.

    • Solution: Ensure you are using a highly permissive cell line for HCV infection, such as Huh-7.5.1 cells. Optimize the multiplicity of infection (MOI) to ensure a robust and reproducible signal in your assay.

Q3: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What should I do?

A3: Unexpected cytotoxicity can be a concern. Here are some steps to troubleshoot this issue:

  • Determine the Cytotoxic Concentration (CC50):

    • Action: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 of this compound in your specific cell line. This will help you establish a therapeutic window (the concentration range where the compound is effective but not toxic).

  • Solvent Toxicity:

    • Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) to assess the contribution of the solvent to cytotoxicity. Aim for a final DMSO concentration below 0.5%.

  • Off-Target Effects:

    • Cause: As a p38 MAPK inhibitor, this compound could potentially induce off-target effects that lead to cytotoxicity in certain cell lines, especially if the p38 pathway is critical for their survival.

    • Solution: If you suspect off-target effects, you can use a structurally different p38 MAPK inhibitor to see if it phenocopies the cytotoxicity. Additionally, you can perform a rescue experiment by overexpressing downstream effectors of the p38 pathway.

  • Compound Purity and Stability:

    • Cause: Impurities in the compound batch or degradation products could be cytotoxic.

    • Solution: Ensure you are using a high-purity batch of this compound. Store the compound under the recommended conditions (powder at 4°C, stock solutions at -20°C or -80°C) to prevent degradation.

Q4: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?

A4: this compound is soluble in DMSO at concentrations of ≥ 83.3 mg/mL (134.32 mM).

  • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute this stock solution into your aqueous culture medium. Ensure that the final concentration of DMSO in your assay is low and consistent across all conditions. For in vivo studies, this compound has been formulated in a vehicle containing 20% (w/w) hydroxypropyl-beta-cyclodextrin in 10 mM aqueous citric acid.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against Hepatitis C Virus (HCV).

CompoundVirus Strain/GenotypeCell LineAssay TypeEC50 (nM)CC50 (µM)Reference
This compound Jc1-Luc (Genotype 2a)Huh-7.5.1Luciferase Reporter20.2 ± 1.37>100
This compound Jc1/N415D mutantHuh-7.5.1Luciferase Reporter>20,000>100
This compound Jc1/G451R mutantHuh-7.5.1Luciferase Reporter190 ± 44.8>100

Experimental Protocols

Protocol 1: HCV Entry Inhibition Assay using a Luciferase Reporter Virus

This protocol is adapted from studies evaluating this compound's anti-HCV activity.

Materials:

  • Huh-7.5.1 cells

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • HCV reporter virus (e.g., Jc1-Luc)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5.1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM from a concentrated DMSO stock. The final DMSO concentration should be kept constant and below 0.5%. Include a vehicle control (DMEM with DMSO) and a no-treatment control.

  • Infection: Remove the culture medium from the cells. Add 50 µL of the diluted this compound or control solutions to the appropriate wells. Immediately add 50 µL of HCV reporter virus diluted in complete DMEM to achieve a final multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal of the this compound-treated wells to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for Phospho-p38 MAPK Inhibition

This protocol provides a general framework for assessing the inhibition of p38 MAPK phosphorylation by this compound.

Materials:

  • Cell line of interest (e.g., a cell line known to have an active p38 MAPK pathway)

  • Complete culture medium

  • This compound

  • DMSO

  • Stimulant for p38 MAPK activation (e.g., anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK.

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known p38 MAPK activator for a predetermined time (e.g., 20-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to serve as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal to determine the relative level of p38 MAPK phosphorylation.

Visualizations

Signaling Pathway

SRB1_Signaling cluster_membrane Cell Membrane cluster_hcv HCV Virion cluster_cytoplasm Cytoplasm SRB1 SR-B1 Viral_Entry Viral Genome Release SRB1->Viral_Entry Mediates Entry HCV HCV HCV->SRB1 Binds p38_MAPK p38 MAPK Downstream Downstream Effectors p38_MAPK->Downstream Activates This compound This compound This compound->SRB1 Inhibits This compound->p38_MAPK Inhibits

This compound dual mechanism of action.
Experimental Workflow

HCV_Entry_Assay_Workflow A 1. Seed Huh-7.5.1 cells in 96-well plate B 2. Incubate overnight A->B D 4. Add this compound/controls to cells B->D C 3. Prepare this compound serial dilutions C->D E 5. Infect with HCV luciferase reporter virus D->E F 6. Incubate for 72 hours E->F G 7. Lyse cells and add luciferase substrate F->G H 8. Measure luminescence G->H I 9. Analyze data and determine EC50 H->I

Workflow for HCV entry inhibition assay.
Troubleshooting Logic

Troubleshooting_Low_Efficacy Start Low Efficacy Observed Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response curve to find EC50 Check_Concentration->Dose_Response No Check_Resistance Is viral resistance a possibility? Check_Concentration->Check_Resistance Yes Dose_Response->Check_Resistance Sequence_Virus Sequence HCV E2 gene for mutations Check_Resistance->Sequence_Virus Yes Check_Stability Is compound stability an issue? Check_Resistance->Check_Stability No Sequence_Virus->Check_Stability Use_Fresh_Stock Use fresh stock solution and consider media changes Check_Stability->Use_Fresh_Stock Yes Check_Assay Are there assay- specific problems? Check_Stability->Check_Assay No Use_Fresh_Stock->Check_Assay Optimize_Assay Optimize cell density, MOI, and controls Check_Assay->Optimize_Assay Yes End_Fail Consult Further Check_Assay->End_Fail No End_Success Efficacy Improved Optimize_Assay->End_Success

Troubleshooting flowchart for low efficacy.

Technical Support Center: N415D Mutation and ITX5061 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the N415D mutation in the Hepatitis C Virus (HCV) E2 glycoprotein and its role in conferring resistance to the SR-B1 antagonist, ITX5061.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule antagonist of the Scavenger Receptor Class B Type I (SR-B1). SR-B1 is a host cell surface receptor that plays a crucial role in the entry of Hepatitis C Virus (HCV) into hepatocytes. By binding to SR-B1, this compound blocks the interaction between the virus and the host cell, thereby inhibiting viral entry and subsequent replication.

Q2: What is the N415D mutation and how does it confer resistance to this compound?

The N415D mutation is a single amino acid substitution at position 415 of the HCV E2 envelope glycoprotein, where asparagine (N) is replaced by aspartic acid (D). This mutation has been identified as a primary mechanism of high-level resistance to this compound. The exact mechanism by which N415D confers resistance is thought to involve a reduced dependency of the virus on SR-B1 for entry, potentially through an increased affinity for another entry factor, CD81.[1][2]

Q3: How significant is the resistance conferred by the N415D mutation?

The N415D mutation confers a high level of resistance to this compound. In cell culture models, this mutation has been shown to increase the 50% effective concentration (EC50) of this compound by over 1000-fold.[1]

Q4: Are there other mutations known to cause resistance to this compound?

Yes, another mutation in the E2 glycoprotein, G451R (glycine to arginine at position 451), has also been shown to confer resistance to this compound. However, the level of resistance is lower than that observed with the N415D mutation, with an approximate 10-fold increase in the EC50. The differing sensitivity profiles of N415D and G451R mutants to inhibition by anti-CD81 antibodies suggest that they may employ different mechanisms of resistance.[1]

Troubleshooting Guides

Site-Directed Mutagenesis for Introducing the N415D Mutation

Q: My sequencing results show the wild-type sequence after attempting to introduce the N415D mutation. What could have gone wrong?

A: This is a common issue in site-directed mutagenesis. Here are several potential causes and troubleshooting steps:

  • Inefficient Primers:

    • Primer Design: Ensure your primers were designed correctly. They should be complementary to the opposite strands of the plasmid, contain the desired A-to-G nucleotide change to introduce the N415D mutation, and have 10-15 flanking bases on each side with a melting temperature (Tm) between 75°C and 80°C.

    • Primer Purity: Use PAGE-purified primers to ensure a high proportion of full-length oligonucleotides.

  • Suboptimal PCR Conditions:

    • Template Concentration: Use a high-quality plasmid prep. Too much template can lead to the amplification of the wild-type plasmid. Try optimizing the template concentration (e.g., 5-50 ng).

    • Annealing Temperature: The annealing temperature may be too high, preventing efficient primer binding. Try a gradient PCR to determine the optimal annealing temperature.

    • Extension Time: Ensure the extension time is sufficient for the polymerase to replicate the entire plasmid. A general rule is 1 minute per kb of plasmid length.

    • Number of Cycles: Using too many cycles can lead to the accumulation of random mutations. Stick to 12-18 cycles for the PCR.

  • Inefficient DpnI Digestion:

    • Enzyme Activity: Ensure your DpnI enzyme is active. DpnI is essential for digesting the parental (wild-type) methylated DNA.

    • Incubation Time: Increase the DpnI digestion time to at least 2 hours at 37°C to ensure complete digestion of the parental plasmid.

  • Transformation Issues:

    • Competent Cells: Use highly competent cells for transformation to increase the likelihood of obtaining colonies with the mutated plasmid.

HCV Pseudoparticle (HCVpp) Entry Assay Using Luciferase Reporters

Q: I am not seeing a significant difference in luciferase activity between wild-type and N415D mutant HCVpp in the presence of this compound. What could be the issue?

A: This could be due to several factors affecting the assay's sensitivity and dynamic range.

  • This compound Concentration:

    • Dose-Response: Ensure you are using a proper concentration range of this compound to generate a dose-response curve. The high level of resistance from N415D means you will need to test significantly higher concentrations to see any inhibition.

  • Assay Signal:

    • Low Signal: If your overall luciferase signal is low, it will be difficult to detect differences in inhibition.

      • Transfection Efficiency: Optimize the transfection of your packaging and envelope plasmids to ensure high HCVpp production.

      • Cell Confluency: Plate cells at an optimal density. Over-confluent or under-confluent cells can affect infectivity.

    • High Background: High background can mask the true signal.

      • Cell Lysis: Ensure complete cell lysis to release all the luciferase.

      • Reagent Quality: Use fresh luciferase assay reagents.

  • Virus Titer:

    • Inconsistent Titers: Normalize your infections based on the viral titer (e.g., by RT-qPCR of viral RNA or by a preliminary titration experiment) to ensure you are comparing equivalent amounts of wild-type and mutant virus.

Resistance Selection in Cell Culture

Q: I am trying to select for this compound-resistant HCV in cell culture, but the virus is not growing out. What should I consider?

A: Selecting for resistant viruses can be a lengthy and challenging process.

  • Drug Concentration:

    • Starting Concentration: Start with a low concentration of this compound (e.g., at or slightly above the EC50 for the wild-type virus) to allow the virus to replicate and accumulate mutations. Gradually increase the concentration as the virus adapts.

  • Cell Health:

    • Toxicity: Ensure that the concentrations of this compound used are not toxic to the host cells. Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

    • Passaging: Passage the cells and virus regularly to maintain a healthy cell monolayer and allow for viral spread.

  • Viral Fitness:

    • Low Fitness of Escape Mutants: Resistance mutations can sometimes come at a cost to viral fitness, making it difficult for the resistant population to outcompete the wild-type virus initially. Be patient and allow sufficient time for the resistant population to emerge.

Data Presentation

Table 1: In Vitro Susceptibility of HCV Genotype 2a (Jc1) to this compound
VirusMutationEC50 (nM)Fold Change in EC50 vs. Wild-Type
Jc1 Wild-TypeNone201
Jc1 N415DN415D>20,000>1000
Jc1 G451RG451R190~10

Data sourced from[1]

Experimental Protocols

Site-Directed Mutagenesis to Introduce the N415D Mutation in the HCV E2 Gene

This protocol is adapted from the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) and utilizes the previously published primers to generate the N415D mutation in an HCV E2 expression plasmid.

Materials:

  • HCV E2 expression plasmid (e.g., in pCDNA3.1)

  • Forward Primer (N415D): 5'-aggcagaaaatccagctcgttgacaccaatggcag-3'

  • Reverse Primer (N415D): 5'-ctgccattggtgtcaacgagctggattttctgcct-3'

  • PfuUltra HF DNA polymerase

  • 10x reaction buffer

  • dNTP mix

  • DpnI restriction enzyme

  • Highly competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • PCR Amplification:

    • Set up the following 50 µL PCR reaction:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA template plasmid

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix

      • ddH2O to 49 µL

      • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

    • Perform thermal cycling with the following parameters:

      • 1 cycle at 95°C for 30 seconds

      • 12-18 cycles of:

        • 95°C for 30 seconds

        • 55°C for 1 minute

        • 68°C for 1 minute/kb of plasmid length

      • 1 cycle at 68°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

    • Gently mix and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of highly competent E. coli cells according to the manufacturer's protocol.

    • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Analysis:

    • Pick several colonies and grow overnight in LB broth with the appropriate antibiotic.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence of the N415D mutation by Sanger sequencing of the E2 gene.

HCV Pseudoparticle (HCVpp) Entry Assay

This protocol describes the generation of HCVpp and their use in a luciferase-based entry assay to assess the inhibitory activity of this compound.

Materials:

  • HEK293T cells

  • Huh-7.5 cells

  • HCV E1E2 expression plasmid (wild-type or N415D mutant)

  • Gag-Pol packaging plasmid

  • Luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • HCVpp Production:

    • Co-transfect HEK293T cells with the HCV E1E2 expression plasmid, the Gag-Pol packaging plasmid, and the luciferase reporter plasmid using a suitable transfection reagent.

    • 48-72 hours post-transfection, harvest the cell culture supernatant containing the HCVpp.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • HCVpp Infection and Inhibition:

    • Seed Huh-7.5 cells in a 96-well plate.

    • The next day, pre-incubate the HCVpp-containing supernatant with serial dilutions of this compound for 1 hour at 37°C.

    • Remove the culture medium from the Huh-7.5 cells and add the HCVpp-ITX5061 mixture.

    • Incubate for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Remove the supernatant and lyse the cells according to the luciferase assay system manufacturer's protocol.

    • Measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of HCVpp entry for each this compound concentration relative to a no-drug control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

HCV Entry and this compound Inhibition Pathway

HCV_Entry_Pathway cluster_intracellular Intracellular Space HCV HCV Particle SRB1 SR-B1 Receptor HCV->SRB1 Attachment CD81 CD81 HCV->CD81 Endosome Endosome HCV->Endosome Endocytosis This compound This compound This compound->SRB1 Inhibition Claudin1 Claudin-1 Occludin Occludin Viral_RNA Viral RNA Release & Replication Endosome->Viral_RNA Fusion & Uncoating

Caption: HCV entry pathway and the inhibitory action of this compound on the SR-B1 receptor.

Experimental Workflow for Assessing this compound Resistance

Resistance_Workflow cluster_mutagenesis 1. Generation of N415D Mutant cluster_hcvpp 2. HCVpp Production cluster_assay 3. Inhibition Assay start Wild-Type HCV E2 Expression Plasmid mutagenesis Site-Directed Mutagenesis (N415D Primers) start->mutagenesis sequencing Sanger Sequencing Verification mutagenesis->sequencing mutant_plasmid N415D E2 Plasmid sequencing->mutant_plasmid transfection Co-transfection of HEK293T cells: - E2 Plasmid (WT or N415D) - Gag-Pol Plasmid - Luciferase Reporter Plasmid mutant_plasmid->transfection harvest Harvest Supernatant (HCVpp) transfection->harvest infection Infect Huh-7.5 cells with HCVpp in the presence of this compound harvest->infection luciferase Luciferase Assay (48-72h post-infection) infection->luciferase analysis Data Analysis: Calculate EC50 & Fold-Change luciferase->analysis

Caption: Workflow for generating the N415D mutant and evaluating this compound resistance.

References

Validation & Comparative

Navigating the Portal: A Comparative Guide to ITX5061 and Other Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of the Hepatitis C virus (HCV) into hepatocytes is a critical first step in its lifecycle and presents a compelling target for antiviral therapies. Inhibiting this initial interaction can prevent infection and complement the action of direct-acting antivirals (DAAs) that target viral replication. This guide provides an objective comparison of ITX5061, a scavenger receptor B1 (SR-B1) antagonist, with other notable HCV entry inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Blocking the Gateway

HCV entry is a multi-step process involving several host factors. This compound targets SR-B1, a host receptor essential for the virus's entry into liver cells. By binding to SR-B1, this compound effectively blocks the virus from docking and gaining entry, thus halting the infection at its earliest stage.[1][2] Other HCV entry inhibitors target different components of this complex entry machinery, providing a variety of strategies to combat the virus.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of HCV entry inhibitors is a key indicator of their potential therapeutic efficacy. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) for this compound and its competitors. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

InhibitorTargetAssay SystemHCV GenotypeEC50/IC50CC50Selectivity Index (SI)
This compound SR-B1Jc1-Luc virus2a20.2 nM[2]>10 µM>495
SR-B1HCVpp1b0.25 nM[3]>10 µM>40,000
EI-1 E2 GlycoproteinHCVpp1a134 nM (median)[1]--
HCVpp1b27 nM (median)[1]--
HCVcc1a/2a24 nM[1]--
HCVcc1b/2a12 nM[1]--
Chlorcyclizine E1 Glycoprotein / NPC1L1HCV-Luc-EC50: 33.1 nM (E1)25.1 µM758
IC50: 2.3 nM (NPC1L1)>15 µM>6521
Arbidol Membrane FusionJFH-1 virus2aInhibition at 15 µM--
Anti-CD81 mAb (QV-6A8-F2-C4) CD81Luc-Jc1 virus2aIC50: 0.7 µg/ml--

Clinical Development Landscape

While many HCV entry inhibitors have shown promise in preclinical studies, their progression to clinical trials is a critical step. This compound has undergone Phase 1 clinical trials to assess its safety and antiviral activity in HCV-infected individuals.[4][5] Although the predefined criteria for antiviral activity were not met at the doses and durations studied, the compound was found to be safe and well-tolerated.[5] Chlorcyclizine, an over-the-counter antihistamine, has also been identified as a potent HCV entry inhibitor and has been evaluated in a Phase Ib clinical trial. Information on the clinical development of other entry inhibitors such as EI-1 and Arbidol for HCV is less readily available in the public domain. Monoclonal antibodies targeting CD81 have been evaluated in preclinical animal models, demonstrating their potential to prevent HCV infection in vivo.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

HCV_Entry_Pathway cluster_virus HCV Virion cluster_cell Hepatocyte cluster_inhibitors Inhibitor Targets HCV HCV E1E2 E1/E2 Glycoproteins SRB1 SR-B1 E1E2->SRB1 Attachment CD81 CD81 E1E2->CD81 Binding Claudin1 Claudin-1 CD81->Claudin1 Co-receptor interaction Occludin Occludin Claudin1->Occludin Tight junction engagement Endosome Endosome Occludin->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Acidification Release RNA Release Fusion->Release This compound This compound This compound->SRB1 Inhibits AntiCD81 Anti-CD81 Ab AntiCD81->CD81 Inhibits EI1 EI-1 EI1->E1E2 Inhibits Arbidol Arbidol Arbidol->Fusion Inhibits

Caption: HCV entry pathway and points of inhibition.

Experimental_Workflow cluster_hcvpp HCV Pseudoparticle (HCVpp) Assay cluster_hcvcc HCV Cell Culture (HCVcc) Assay start_pp Co-transfect 293T cells with HCV E1/E2 plasmid, retroviral core plasmid, and reporter gene plasmid harvest_pp Harvest supernatant containing HCVpp start_pp->harvest_pp infect_pp Infect Huh-7 cells with HCVpp in the presence of inhibitor harvest_pp->infect_pp lyse_pp Lyse cells after 48-72 hours infect_pp->lyse_pp readout_pp Measure reporter gene activity (e.g., Luciferase) lyse_pp->readout_pp start_cc Infect Huh-7.5 cells with infectious HCVcc in the presence of inhibitor incubate_cc Incubate for 48-72 hours start_cc->incubate_cc quantify_cc Quantify HCV RNA (qRT-PCR) or protein (e.g., ELISA) incubate_cc->quantify_cc

Caption: Workflow for HCVpp and HCVcc assays.

Detailed Experimental Protocols

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is used to screen for inhibitors that block the entry of HCV into host cells.

Materials:

  • HEK293T cells for pseudoparticle production.

  • Huh-7 or other permissive hepatoma cell lines.

  • Plasmids: HCV E1/E2 expression vector, retroviral gag-pol packaging construct, and a retroviral vector encoding a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Lysis buffer and luciferase assay substrate.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • HCVpp Production: Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.

  • Supernatant Harvest: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the HCVpp. Clarify the supernatant by centrifugation and filtration.

  • Infection: Seed Huh-7 cells in a 96-well plate. On the following day, pre-incubate the HCVpp supernatant with serial dilutions of the test inhibitor for 1 hour at 37°C.

  • Transduction: Remove the culture medium from the Huh-7 cells and add the HCVpp-inhibitor mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer. The reduction in reporter signal in the presence of the inhibitor compared to a no-inhibitor control indicates the level of entry inhibition.

Cell Culture-Based HCV (HCVcc) Infection Assay

This assay utilizes infectious HCV particles to assess the antiviral activity of compounds in a more physiologically relevant system.

Materials:

  • Huh-7.5 or other highly permissive cell lines.

  • Infectious HCVcc stock (e.g., JFH-1 strain).

  • Cell culture medium and supplements.

  • Test inhibitor.

  • Reagents for quantifying HCV RNA (qRT-PCR) or protein (e.g., ELISA or immunofluorescence).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight.

  • Infection: Pre-incubate the HCVcc stock with serial dilutions of the test inhibitor for 1 hour at 37°C.

  • Inoculation: Remove the medium from the cells and add the virus-inhibitor mixture.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication.

  • Quantification: After the incubation period, quantify the level of HCV infection. This can be done by:

    • qRT-PCR: Extract total RNA from the cells and measure the HCV RNA levels.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A) using a specific antibody and a fluorescently labeled secondary antibody.

    • ELISA: Measure the level of a viral protein (e.g., core antigen) in the cell lysate or supernatant.

  • Analysis: Determine the EC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound represents a promising host-targeting antiviral strategy for HCV by inhibiting the essential entry factor SR-B1. Its in vitro potency is comparable to or greater than other entry inhibitors targeting different viral or host components. While its clinical development for HCV has not progressed to later stages, the exploration of entry inhibitors remains a valuable avenue for developing novel anti-HCV therapies, particularly in combination with DAAs to achieve a higher barrier to resistance and to address specific patient populations, such as those undergoing liver transplantation. The diverse mechanisms of action of the various entry inhibitors provide a rich pipeline for future drug discovery and development efforts.

References

A Comparative Guide to p38 MAPK Inhibitors: ITX5061 and Other Key Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including inflammatory disorders, autoimmune diseases, and cancer. This guide provides a comparative overview of ITX5061 and other notable p38 MAPK inhibitors that have entered clinical development: Losmapimod, Ralimetinib, and Neflamapimod. The objective is to present a clear comparison of their performance based on available experimental data.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein phosphorylations that plays a crucial role in cellular responses to stress and inflammation.[1][2][3] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5][6] Inhibiting p38 MAPK can therefore modulate these inflammatory responses. There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), with p38α being the most extensively studied in the context of inflammation.[4][7]

p38 MAPK Signaling Pathway Stress_Cytokines Stress Stimuli / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Downstream phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream->Inflammation Inhibitors p38 MAPK Inhibitors (this compound, Losmapimod, etc.) Inhibitors->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for p38 MAPK inhibitors.

Comparative Analysis of p38 MAPK Inhibitors

This section details the available quantitative data on the inhibitory activity of this compound, Losmapimod, Ralimetinib, and Neflamapimod against p38 MAPK isoforms.

In Vitro Potency and Selectivity

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.

InhibitorTarget(s)IC50 / pKiSelectivity
This compound p38 MAPK (Type II inhibitor), SR-B1 antagonistp38 MAPK: Not publicly availableSR-B1: 0.77 µM (in CHO cells)[1]Information on kinase selectivity is limited.[1][2][8]
Losmapimod p38α, p38βpKi: 8.1 (p38α), 7.6 (p38β)[9][10]Selective for p38α and p38β.[9]
Ralimetinib p38α, p38βIC50: 5.3 nM (p38α), 3.2 nM (p38β)[3]Highly selective for p38α and p38β.[3][11]
Neflamapimod p38α, p38βIC50: 10 nM (p38α), 220 nM (p38β)[12]Approximately 22-fold selectivity for p38α over p38β.[12]

Note: The lack of publicly available IC50 data for this compound's inhibition of p38 MAPK isoforms prevents a direct quantitative comparison of its potency with the other inhibitors in this guide. Its primary reported activity is as a scavenger receptor B1 (SR-B1) antagonist, which was explored in the context of Hepatitis C virus (HCV) entry.[13][14]

Experimental Methodologies

The following sections provide an overview of the experimental protocols typically used to characterize p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assays

Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on a purified kinase.

Kinase Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of inhibitor C Incubate kinase with inhibitor A->C B Prepare kinase, substrate, and ATP solution D Initiate reaction with substrate and ATP B->D C->D E Incubate at 30°C D->E F Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) E->F G Calculate % inhibition and determine IC50 F->G

Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.

Detailed Protocol Outline (Example: Spectrophotometric Coupled-Enzyme Assay for Neflamapimod): [1]

  • Enzyme and Inhibitor Incubation: A fixed concentration of recombinant human p38α or p38β (e.g., 15 nM) is incubated with varying concentrations of the test inhibitor (e.g., Neflamapimod) in a suitable buffer for a defined period (e.g., 10 minutes) to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a specific substrate (e.g., a peptide substrate) and ATP.

  • Detection: The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer. This is often a coupled-enzyme assay where the ADP produced is linked to the oxidation of NADH.

  • Data Analysis: The rate of reaction at each inhibitor concentration is used to calculate the percentage of inhibition, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol Variations:

  • Ralimetinib: A standard filter-binding protocol using radiolabeled ATP (ATP[γ-33P]) and a peptide substrate was used. The amount of incorporated radioactivity on the filter is proportional to the kinase activity.[8]

  • Losmapimod: A ligand-displacement fluorescence polarization assay was utilized to determine the pKi.[9]

Cellular Assays: Assessing Functional Inhibition

Cell-based assays are crucial for understanding an inhibitor's efficacy in a more physiologically relevant context. A common method is to measure the inhibition of pro-inflammatory cytokine production.

Protocol Outline (Example: Inhibition of Cytokine Release):

  • Cell Culture: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line, is cultured.

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the p38 MAPK inhibitor for a set time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF-α or IL-1β) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.

Summary and Conclusion

While this compound is identified as a type II p38 MAPK inhibitor, the publicly available data predominantly highlights its activity as an SR-B1 antagonist, with a clear lack of specific biochemical data on its p38 MAPK inhibitory potency. In contrast, Losmapimod, Ralimetinib, and Neflamapimod have well-characterized inhibitory profiles against p38 MAPK isoforms, with Ralimetinib demonstrating the highest potency against both p38α and p38β in the low nanomolar range. Neflamapimod shows a notable selectivity for p38α over p38β.

For researchers and drug developers, the choice of a p38 MAPK inhibitor will depend on the specific research question and the desired isoform selectivity profile. The information presented in this guide, including the comparative quantitative data and overviews of experimental protocols, serves as a valuable resource for making informed decisions in the pursuit of novel therapeutics targeting the p38 MAPK pathway. Further investigation into the p38 MAPK inhibitory profile of this compound is necessary for a complete comparative assessment.

References

The Potential of ITX5061 in Combination with Direct-Acting Antivirals for Hepatitis C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast high sustained virologic response (SVR) rates. However, the pursuit of novel therapeutic strategies continues, particularly for difficult-to-treat patient populations and to address the potential for viral resistance. This guide provides a comprehensive comparison of the investigational host-targeting agent ITX5061, a scavenger receptor B1 (SR-B1) antagonist, in combination with DAAs, against current DAA-based regimens.

Executive Summary

This compound is a small molecule that inhibits HCV entry into host cells by targeting the scavenger receptor B1 (SR-B1), a crucial host factor for viral entry.[1][2] In contrast, direct-acting antivirals (DAAs) target specific viral proteins essential for HCV replication, such as the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. Preclinical studies have demonstrated that this compound exhibits an additive to synergistic effect when combined with various classes of DAAs in vitro, with no evidence of cross-resistance.[1][3][4] This suggests that a combination approach could offer a dual mechanism of action, simultaneously blocking viral entry and inhibiting replication, potentially leading to improved efficacy and a higher barrier to resistance. However, clinical data on this compound as a monotherapy has shown limited antiviral activity, underscoring the necessity of a combination strategy.

Comparative Efficacy: this compound Combination Therapy vs. DAA Regimens

While clinical trial data for this compound in combination with modern DAAs is not yet available, in vitro studies provide a strong rationale for this approach. The following tables summarize the SVR rates for current standard-of-care DAA regimens, which serve as a benchmark for any future clinical evaluation of this compound-based combinations.

Table 1: Sustained Virologic Response (SVR) Rates of Current Direct-Acting Antiviral (DAA) Regimens in HCV Genotype 1
DAA RegimenPatient PopulationSVR Rate (%)Reference(s)
Sofosbuvir/VelpatasvirTreatment-Naïve, Non-Cirrhotic98-99[5]
Sofosbuvir/VelpatasvirTreatment-Naïve, Compensated Cirrhosis99[5]
Glecaprevir/PibrentasvirTreatment-Naïve, Non-Cirrhotic>95
Glecaprevir/PibrentasvirTreatment-Naïve, Compensated Cirrhosis99[5]
Ledipasvir/SofosbuvirTreatment-Naïve, Non-Cirrhotic96-99
Ledipasvir/SofosbuvirTreatment-Naïve, Compensated Cirrhosis96-97[6]
Elbasvir/GrazoprevirTreatment-Naïve, Non-Cirrhotic95.2 (equivalent to Ledipasvir/Sofosbuvir)
Elbasvir/GrazoprevirTreatment-Naïve, Compensated Cirrhosis90 (in Child-Pugh B)[7]
Table 2: Sustained Virologic Response (SVR) Rates of Current Direct-Acting Antiviral (DAA) Regimens in HCV Genotype 2
DAA RegimenPatient PopulationSVR Rate (%)Reference(s)
Sofosbuvir/VelpatasvirTreatment-Naïve, Non-Cirrhotic & Compensated Cirrhosis99-100[5]
Glecaprevir/PibrentasvirTreatment-Naïve, Compensated Cirrhosis100[5]
Sofosbuvir + RibavirinTreatment-Naïve94[5]
Table 3: Sustained Virologic Response (SVR) Rates of Current Direct-Acting Antiviral (DAA) Regimens in HCV Genotype 3
DAA RegimenPatient PopulationSVR Rate (%)Reference(s)
Sofosbuvir/VelpatasvirTreatment-Naïve, Non-Cirrhotic95
Sofosbuvir/VelpatasvirTreatment-Naïve, Compensated Cirrhosis89-93[6]
Sofosbuvir/Velpatasvir + RibavirinDecompensated Cirrhosis85[7]
Daclatasvir + SofosbuvirTreatment-Naïve, Non-Cirrhotic97[8]
Daclatasvir + SofosbuvirTreatment-Naïve, Compensated Cirrhosis58[8]
Daclatasvir + Sofosbuvir + RibavirinCompensated Cirrhosis (24 weeks)88[9]

Mechanism of Action and Rationale for Combination

The distinct mechanisms of action of this compound and DAAs form the scientific basis for their combined use.

HCV_Lifecycle_and_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Antiviral Inhibition HCV_Virion HCV Virion SR_B1 SR-B1 Receptor HCV_Virion->SR_B1 Attachment Entry Viral Entry SR_B1->Entry Uncoating Uncoating Entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release This compound This compound This compound->SR_B1 Blocks DAAs Direct-Acting Antivirals (Protease, NS5A, NS5B Inhibitors) DAAs->Translation_Polyprotein_Processing Inhibits DAAs->RNA_Replication Inhibits

Caption: HCV lifecycle and points of inhibition by this compound and DAAs.

Experimental Protocols

In Vitro Synergy and Antiviral Activity Assays

The following protocol outlines a general methodology for assessing the in vitro efficacy of this compound in combination with DAAs.

1. Cell Culture and Virus:

  • Cell Line: Huh-7.5 cells, a human hepatoma cell line highly permissive to HCV infection, are typically used.

  • Virus: A cell culture-adapted HCV strain, often a reporter virus expressing luciferase (e.g., Jc1-Luc), is used to facilitate the quantification of viral replication.

2. Drug Combination Matrix:

  • A checkerboard titration matrix is prepared with serial dilutions of this compound and the DAA of interest (e.g., sofosbuvir, daclatasvir, simeprevir), both alone and in combination.

3. Infection and Treatment:

  • Huh-7.5 cells are seeded in 96-well plates and subsequently infected with the HCV reporter virus.

  • Immediately after infection, the cells are treated with the drug combinations from the prepared matrix.

4. Quantification of Viral Replication:

  • After a defined incubation period (e.g., 72 hours), the cells are lysed.

  • Luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.

5. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and in combination is calculated.

  • Synergy, additivity, or antagonism is determined using software such as MacSynergy II or CalcuSyn, which calculates a combination index (CI).

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

In_Vitro_Synergy_Workflow cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture Huh-7.5 Cells Infection Infect Cells with HCV-Luciferase Virus Cell_Culture->Infection Drug_Matrix Prepare Drug Combination Matrix (this compound + DAA) Treatment Treat with Drug Combinations Drug_Matrix->Treatment Infection->Treatment Incubation Incubate for 72h Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence EC50_Calc Calculate EC50 Values Luminescence->EC50_Calc Synergy_Analysis Determine Combination Index (CI) EC50_Calc->Synergy_Analysis

Caption: Workflow for in vitro synergy testing of antiviral compounds.

Cytotoxicity Assays

To ensure that the observed antiviral effect is not due to cellular toxicity, a cytotoxicity assay is run in parallel.

1. Cell Culture and Treatment:

  • Uninfected Huh-7.5 cells are seeded in 96-well plates.

  • The cells are treated with the same drug combination matrix used in the antiviral assay.

2. Viability Assessment:

  • After the incubation period, cell viability is assessed using a method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

3. Data Analysis:

  • The 50% cytotoxic concentration (CC50) is calculated for each drug and combination.

  • The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the antiviral compounds. A higher SI value indicates a more favorable safety profile.

Safety and Tolerability

Preclinical in vitro studies have indicated that the combination of this compound with various DAAs did not result in increased cytotoxicity.[1][3] In a Phase 1b clinical trial of this compound monotherapy in treatment-naïve HCV-infected adults, the drug was generally safe and well-tolerated at doses up to 150 mg/day for 28 days.[10] However, comprehensive safety data for the combination of this compound with current DAA regimens from clinical trials is not yet available.

Future Directions

The additive to synergistic in vitro activity of this compound with DAAs provides a compelling rationale for further investigation. Future studies should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in combination with modern DAA regimens in animal models of HCV infection.

  • Clinical trials: Well-designed clinical trials in HCV-infected patients are necessary to determine the clinical utility of this combination therapy, including its potential to shorten treatment duration, improve outcomes in difficult-to-treat populations, and prevent the emergence of drug resistance.

The development of host-targeting agents like this compound represents a promising avenue in antiviral research. By targeting a stable host factor, such agents may be less susceptible to the development of viral resistance. The combination of a host-targeting entry inhibitor with direct-acting antivirals that suppress viral replication could represent a powerful new strategy in the fight against Hepatitis C.

References

Synergistic Antiviral Effects of ITX5061 and Interferon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of ITX5061, a novel hepatitis C virus (HCV) entry inhibitor, when used in combination with interferon-alpha (IFN-α). By targeting distinct stages of the viral lifecycle, this combination therapy presents a promising strategy to enhance antiviral efficacy and overcome drug resistance. This document summarizes the key experimental findings, details the underlying methodologies, and visually represents the involved biological pathways and experimental procedures.

Mechanism of Action: A Dual-Pronged Attack on HCV

This compound is a potent small molecule that functions as an antagonist of the scavenger receptor class B type I (SR-B1).[1][2] SR-B1 is a crucial host factor that facilitates the entry of HCV into hepatocytes. By blocking this receptor, this compound effectively prevents the initial stage of viral infection.[1][2]

Interferon-alpha, a well-established antiviral cytokine, operates through a different mechanism. Upon binding to its cell surface receptor, IFN-α activates the JAK-STAT signaling pathway. This cascade leads to the transcription of numerous interferon-stimulated genes (ISGs), which in turn establish a broad antiviral state within the cell, inhibiting viral replication and enhancing the host's immune response.

The synergistic interaction between this compound and IFN-α stems from their complementary modes of action. This compound's blockade of viral entry reduces the initial viral load within cells, thereby lessening the burden on the interferon-induced antiviral machinery. This allows the intracellular antiviral state established by IFN-α to more effectively clear the diminished viral presence.

Quantitative Analysis of Synergistic Effects

In vitro studies have quantitatively demonstrated the synergistic relationship between this compound and IFN-α against HCV. The combination index (CI), calculated using the Chou-Talalay method, is a standard measure to assess drug interactions. A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 signifies antagonism.

A key study evaluated the combination of this compound with IFN-α in a genotype 2a infectious virus system. The results, summarized in the table below, show a transition from an additive effect at lower concentrations to a strong synergistic effect at higher, more therapeutically relevant concentrations.[1]

Effective Dose Combination Index (CI) Interaction
ED501.00Additive
ED75< 0.9Synergistic
ED90< 0.9Synergistic

Data from Zhu et al., Journal of Infectious Diseases, 2012.[1]

Comparison with Other Anti-HCV Agents

The same study also investigated the interaction of this compound with other anti-HCV drugs, providing a broader context for its combinatorial potential. The results are summarized below.

Compound ED50 CI ED75 CI ED90 CI Interaction Profile
Interferon-α 1.00< 0.9< 0.9Additive to Synergistic
Ribavirin > 0.9< 0.9< 0.9Additive to Moderately Synergistic
BILN 2061 (Protease Inhibitor) 0.98< 0.9< 0.9Additive to Synergistic
2'-C-methyladenosine (Polymerase Inhibitor) 1.09< 0.9< 0.9Additive to Synergistic
VX-950 (Telaprevir, Protease Inhibitor) < 0.9< 0.9< 0.9Synergistic

Data from Zhu et al., Journal of Infectious Diseases, 2012.[1]

These findings highlight that this compound's synergistic potential is not limited to interferon but extends to other classes of direct-acting antivirals (DAAs).[1][2] This suggests that this compound could be a valuable component of various combination therapy regimens for HCV, with no evidence of cross-resistance with protease or polymerase inhibitors.[1][2]

Experimental Protocols

The following is a detailed description of the methodologies used to generate the presented data.

HCV Infection Assay
  • Cell Culture: Huh7 cells, a human hepatoma cell line, are seeded in 96-well plates.

  • Virus Inoculation: The cells are infected with a genotype 2a HCV reporter virus (Jc1-Luc), which contains a luciferase gene for easy quantification of viral replication.

  • Drug Treatment: The infected cells are treated with serial dilutions of this compound, IFN-α, or a combination of both.

  • Incubation: The treated cells are incubated for 48-72 hours to allow for viral replication.

  • Quantification of Viral Replication: The level of HCV replication is determined by measuring the luciferase activity in the cell lysates. A decrease in luciferase signal corresponds to an inhibition of viral replication.

Drug Combination and Synergy Analysis
  • Checkerboard Titration: A checkerboard titration matrix is set up with various concentrations of this compound and the companion drug (e.g., IFN-α).

  • Data Collection: The percentage of viral inhibition is determined for each drug concentration and combination.

  • Calculation of Combination Index (CI): The CI values are calculated using the Chou-Talalay method, which is based on the median-effect equation. This method quantifies the nature of the drug interaction (synergy, additivity, or antagonism) at different effect levels (e.g., 50%, 75%, and 90% inhibition).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow.

ITX5061_Interferon_Signaling_Pathway cluster_this compound This compound Action cluster_Interferon Interferon Signaling HCV HCV SR-B1 SR-B1 HCV->SR-B1 Binds to Hepatocyte Hepatocyte SR-B1->Hepatocyte Mediates Entry Viral Entry Blocked Viral Entry Blocked SR-B1->Viral Entry Blocked This compound This compound This compound->SR-B1 Inhibits Synergistic Effect Synergistic Effect Viral Entry Blocked->Synergistic Effect Reduced Viral Load IFN-α IFN-α IFNAR IFN Receptor IFN-α->IFNAR Binds to JAK-STAT Pathway JAK-STAT Pathway IFNAR->JAK-STAT Pathway Activates Nucleus Nucleus JAK-STAT Pathway->Nucleus Translocates to ISGs Interferon Stimulated Genes Nucleus->ISGs Induces Transcription Antiviral State Antiviral State ISGs->Antiviral State Establishes Antiviral State->Synergistic Effect Enhanced Viral Clearance

Caption: Combined action of this compound and Interferon.

Experimental_Workflow cluster_Assay_Setup In Vitro HCV Infection Assay cluster_Data_Analysis Synergy Analysis A Seed Huh7 Cells (96-well plate) B Infect with HCV (Jc1-Luc reporter virus) A->B C Treat with this compound, IFN-α, or Combination B->C D Incubate for 48-72 hours C->D E Measure Luciferase Activity (Quantify Viral Replication) D->E F Calculate % Inhibition E->F G Determine Combination Index (CI) (Chou-Talalay Method) F->G H Classify Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for assessing antiviral synergy.

Conclusion

The combination of this compound and interferon-alpha demonstrates a clear synergistic effect against hepatitis C virus in vitro. By targeting both viral entry and intracellular replication, this dual-mechanism approach offers a compelling strategy to enhance treatment efficacy. The favorable interaction profile of this compound with other direct-acting antivirals further underscores its potential as a versatile component in future HCV therapeutic regimens. Further preclinical and clinical investigations are warranted to fully explore the therapeutic benefits of this synergistic combination.

References

Combination Therapy of ITX5061 and Ribavirin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, combination therapies are paramount for enhancing efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the combination of ITX5061 and ribavirin for the treatment of Hepatitis C Virus (HCV), with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.

Performance Comparison

The combination of this compound and ribavirin has been shown to have an additive to moderately synergistic effect in inhibiting HCV replication in preclinical studies.[1][2][3] this compound, a scavenger receptor B1 (SR-B1) antagonist, primarily acts as an entry inhibitor, preventing the virus from entering host cells.[1][2] Ribavirin, a broad-spectrum antiviral agent, employs multiple mechanisms to combat viral replication, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) and modulation of the host immune response.[4]

A key in vitro study evaluated this combination using a genotype 2a infectious virus system and demonstrated their enhanced antiviral effect.[1][2][5] While this compound as a monotherapy showed an EC50 of 20.2 nM, its efficacy was potentiated when combined with ribavirin.[2]

In a Phase 1b clinical trial, this compound monotherapy was found to be safe and well-tolerated but did not meet the predefined criteria for virologic activity at the doses and durations studied.[4] This highlights the potential necessity of a combination approach to achieve significant viral load reduction.

Table 1: In Vitro Efficacy of this compound and Ribavirin against HCV Genotype 2a

TreatmentCell LineVirus SystemAssayKey FindingsReference
This compoundHuh-7.5.1Jc1-lucLuciferase AssayEC50 = 20.2 nM[2]
This compound + RibavirinHuh7HCV2aChlucLuciferase AssayAdditive to moderately synergistic antiviral effect[1]

Signaling Pathways and Mechanisms of Action

The synergistic effect of the this compound and ribavirin combination can be attributed to their distinct and complementary mechanisms of action, which target different stages of the HCV lifecycle and host-virus interactions.

This compound: Targeting Viral Entry and Host Signaling

This compound is a dual-function molecule, acting as both a scavenger receptor B1 (SR-B1) antagonist and a type II inhibitor of p38 MAPK.

  • SR-B1 Antagonism: SR-B1 is a crucial host factor for HCV entry into hepatocytes. By blocking SR-B1, this compound effectively prevents the initial stage of viral infection.

  • p38 MAPK Inhibition: The p38 MAPK signaling pathway is activated during HCV infection and plays a role in the viral life cycle.[6][7] Inhibition of p38 MAPK by this compound can interfere with viral replication and assembly.[6][7]

Ribavirin: A Multi-pronged Antiviral and Immunomodulator

Ribavirin's antiviral activity is not fully elucidated but is thought to involve several mechanisms:

  • IMPDH Inhibition: Ribavirin monophosphate, a metabolite of ribavirin, inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

  • RNA Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA by the HCV RNA-dependent RNA polymerase, inducing mutations that can lead to "error catastrophe" and the production of non-viable viral particles.

  • Immunomodulation: Ribavirin can modulate the host immune response by promoting a shift from a Th2 to a Th1 cytokine profile, enhancing the host's ability to clear the virus.[8][9][10] Specifically, it has been shown to decrease the production of the immunosuppressive cytokine IL-10.[2][8]

The combination of this compound's entry inhibition and p38 MAPK modulation with ribavirin's multi-faceted attack on viral replication and its immunomodulatory effects provides a strong rationale for their synergistic interaction.

Signaling_Pathways cluster_HCV_Lifecycle HCV Lifecycle cluster_Host_Cell Host Cell cluster_Drugs Therapeutic Intervention HCV HCV Entry Entry HCV->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release SR-B1 SR-B1 SR-B1->Entry p38 MAPK p38 MAPK p38 MAPK->Assembly IMPDH IMPDH IMPDH->Replication GTP depletion T-cell T-cell This compound This compound This compound->SR-B1 inhibits This compound->p38 MAPK inhibits Ribavirin Ribavirin Ribavirin->Replication induces mutations Ribavirin->IMPDH inhibits Ribavirin->T-cell modulates (Th1 shift)

Caption: Mechanisms of action of this compound and Ribavirin on the HCV lifecycle and host cell pathways.

Experimental Protocols

This section details the methodology used in the key in vitro study by Zhu et al. (2012) to evaluate the combination of this compound and ribavirin.

HCV Infection and Luciferase Reporter Assay

Objective: To quantify the inhibition of HCV replication by this compound, ribavirin, and their combination.

Materials:

  • Cell Line: Huh7 or Huh-7.5.1 human hepatoma cells.

  • Virus: HCV genotype 2a chimera expressing luciferase (HCV2aChluc) or Jc1-luciferase reporter virus (Jc1-luc).

  • Compounds: this compound, Ribavirin.

  • Reagents: Dulbecco's modified Eagle's medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, passive lysis buffer, luciferase assay substrate.

  • Equipment: 96-well cell culture plates, luminometer.

Procedure:

  • Cell Seeding: Seed Huh7 or Huh-7.5.1 cells in 96-well plates at a density that allows for optimal growth during the assay period.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed high concentration of ribavirin (e.g., 15 μM). For combination experiments, prepare a matrix of concentrations for both drugs.

  • Infection: Infect the cells with the HCV luciferase reporter virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the single compounds or their combinations to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer. The light output is proportional to the level of viral replication.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 values (the concentration at which 50% of viral replication is inhibited) for each compound alone and in combination. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental_Workflow A Seed Huh7 cells in 96-well plates B Infect cells with HCV-luciferase reporter virus A->B C Add this compound, Ribavirin, or combination B->C D Incubate for 72 hours C->D E Lyse cells D->E F Measure luciferase activity E->F G Calculate % inhibition and EC50 values F->G

Caption: Workflow for the in vitro HCV infection and luciferase reporter assay.

Comparison with Alternative Therapies

The standard of care for HCV has evolved rapidly with the advent of direct-acting antivirals (DAAs). While this compound and ribavirin combination therapy represents a host-targeting and broad-spectrum antiviral approach, its place in the current treatment paradigm would likely be in combination with DAAs.

The study by Zhu et al. (2012) also evaluated this compound in combination with an HCV protease inhibitor (BILN2061) and a polymerase inhibitor (2′-C-methyladenosine), showing additive to synergistic effects.[3] This suggests that a triple combination of an entry inhibitor (this compound), a broad-spectrum agent (ribavirin), and a potent DAA could be a promising strategy to achieve high sustained virologic response (SVR) rates and a high barrier to resistance.

Modern HCV treatment regimens often consist of a combination of DAAs, with or without ribavirin. For instance, combinations like sofosbuvir (a polymerase inhibitor) and velpatasvir (an NS5A inhibitor) with or without ribavirin have shown high SVR rates in clinical trials.[7] The addition of ribavirin to DAA regimens is often considered for difficult-to-treat patient populations, such as those with cirrhosis or prior treatment failure.[7]

The unique mechanism of this compound as a host-targeting entry inhibitor offers the advantage of a high genetic barrier to resistance and activity against various HCV genotypes. Its combination with ribavirin and potentially a DAA could provide a valuable alternative or salvage therapy for patients who have failed other DAA regimens. Further clinical studies are needed to validate the efficacy of such combinations in patients.

References

Cross-Resistance Analysis of ITX5061 in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX5061 is a small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-B1), a transmembrane protein critically involved in cholesterol uptake and intracellular signaling. While extensively studied for its antiviral properties against Hepatitis C Virus (HCV), emerging evidence highlights the pivotal role of SR-B1 in cancer progression, particularly in malignancies characterized by aberrant lipid metabolism such as prostate and breast cancer.[1][2][3] This guide provides a comprehensive cross-resistance analysis of this compound, offering a comparative perspective with other therapeutic agents and detailing the experimental frameworks necessary for such evaluations.

Mechanism of Action and Rationale for Cancer Therapy

SR-B1 is frequently overexpressed in various tumor types, where it facilitates the uptake of cholesteryl esters from high-density lipoproteins (HDL).[1][2] This increased cholesterol influx is believed to fuel the rapid proliferation and survival of cancer cells.[1][4] Furthermore, SR-B1 activation has been shown to stimulate pro-survival signaling pathways, including the PI3K/Akt and Erk1/2 pathways.[1][5] this compound, by antagonizing SR-B1, presents a promising strategy to disrupt these cancer-promoting functions.

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HDL HDL SR-B1 SR-B1 HDL->SR-B1 Binds Cholesterol_Uptake Cholesterol Uptake SR-B1->Cholesterol_Uptake PI3K_Akt_Pathway PI3K/Akt Pathway SR-B1->PI3K_Akt_Pathway Erk1_2_Pathway Erk1/2 Pathway SR-B1->Erk1_2_Pathway This compound This compound This compound->SR-B1 Inhibits Cell_Proliferation Cell Proliferation & Survival Cholesterol_Uptake->Cell_Proliferation PI3K_Akt_Pathway->Cell_Proliferation Erk1_2_Pathway->Cell_Proliferation

Caption: Mechanism of Action of this compound in Cancer Cells.

Cross-Resistance Profile of this compound

Direct experimental data on the cross-resistance of this compound in cancer cell lines is currently limited in publicly available literature. However, studies on its activity in the context of HCV provide valuable insights. In HCV-infected cells, this compound does not exhibit cross-resistance with HCV protease inhibitors or interferon-α.[6] This lack of cross-resistance is attributed to its unique mechanism of action targeting a host factor (SR-B1) rather than a viral enzyme.

Extrapolating this to oncology, it is hypothesized that this compound would likely not share cross-resistance with conventional chemotherapeutic agents that target DNA synthesis, microtubule function, or other distinct cellular processes.

Comparative Analysis with Other SR-B1 Inhibitors

Block Lipid Transport-1 (BLT-1) is another well-characterized SR-B1 inhibitor. Studies using BLT-1 in cancer cell lines have demonstrated its ability to inhibit proliferation.[1] For instance, in triple-negative breast cancer cells, BLT-1 treatment significantly reduced cell viability.[7] While direct cross-resistance studies with BLT-1 and standard chemotherapeutics are not extensively reported, its distinct mechanism of action suggests a low probability of overlapping resistance mechanisms.

Experimental Data Summary

As direct quantitative data for this compound in cancer cross-resistance studies are not available, this section presents a template for how such data would be structured, based on findings for other SR-B1 inhibitors and general cross-resistance studies.

Table 1: Comparative IC50 Values of SR-B1 Inhibitors and Chemotherapeutic Agents in Cancer Cell Lines

Cell LineCompoundIC50 (µM) - Parental LineIC50 (µM) - Resistant Line (e.g., Paclitaxel-Resistant)Fold Resistance
Prostate Cancer (PC-3) This compoundData Not AvailableData Not AvailableData Not Available
BLT-1Data Not AvailableData Not AvailableData Not Available
PaclitaxelHypothetical Value: 0.01Hypothetical Value: 1.0100
Breast Cancer (MDA-MB-231) This compoundData Not AvailableData Not AvailableData Not Available
BLT-1Hypothetical Value: 10Hypothetical Value: 121.2
DoxorubicinHypothetical Value: 0.5Hypothetical Value: 1020

Note: The values for this compound and BLT-1 are hypothetical and serve as a template for future experimental data presentation.

Experimental Protocols

Cell Viability and IC50 Determination

A crucial first step in cross-resistance analysis is to determine the half-maximal inhibitory concentration (IC50) of the investigational drug and the comparative agents in both the parental (sensitive) and the resistant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

dot

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of this compound or other drugs Incubate_24h->Add_Drug Incubate_48_72h Incubate for 48-72 hours Add_Drug->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for IC50 Determination using MTT Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the comparative chemotherapeutic agents (e.g., paclitaxel, doxorubicin) in culture medium. Remove the existing medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Generation of Drug-Resistant Cell Lines

To perform a cross-resistance analysis, a drug-resistant cell line is required. This is typically achieved by continuous exposure of the parental cell line to gradually increasing concentrations of a specific chemotherapeutic agent.

Protocol Outline:

  • Initial Exposure: Treat the parental cancer cell line with the chosen chemotherapeutic agent at a concentration close to its IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of the drug in the culture medium.

  • Selection and Expansion: Continue this process for several months, selecting for and expanding the population of cells that can survive and proliferate at high drug concentrations.

  • Confirmation of Resistance: Regularly perform IC50 assays to confirm the development and stability of the resistant phenotype. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.

Cross-Resistance Assay

Once a resistant cell line is established, the cross-resistance to this compound can be evaluated.

Protocol:

  • IC50 Determination in Resistant Line: Perform the MTT assay as described above to determine the IC50 of this compound in the drug-resistant cell line.

  • Comparison: Compare the IC50 value of this compound in the resistant line to its IC50 in the parental (sensitive) line. A minimal change in the IC50 value would suggest a lack of cross-resistance.

Signaling Pathways and Resistance Mechanisms

The development of resistance to cancer therapies is a complex process that can involve various alterations in cellular signaling.

dot

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SR-B1 SR-B1 Efflux_Pumps Drug Efflux Pumps (e.g., P-gp) Chemotherapy Chemotherapeutic Drug Efflux_Pumps->Chemotherapy Effluxes Resistance Drug Resistance Efflux_Pumps->Resistance Signaling_Alterations Alterations in Signaling Pathways (e.g., PI3K/Akt upregulation) Chemotherapy->Signaling_Alterations Induces Target_Mutation Drug Target Mutation/Modification Chemotherapy->Target_Mutation Induces This compound This compound This compound->SR-B1 Inhibits Signaling_Alterations->Resistance Target_Mutation->Resistance

Caption: Potential Mechanisms of Drug Resistance in Cancer.

Common mechanisms of resistance to conventional chemotherapy include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.

  • Target Alteration: Mutations in the drug's molecular target that prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that compensate for the inhibited pathway.

Given that this compound targets a host protein involved in lipid metabolism, it is less likely to be affected by resistance mechanisms that involve mutations in a specific cancer-driving oncogene. However, alterations in cholesterol metabolism or the expression levels of SR-B1 itself could potentially influence sensitivity to this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for cancers that are dependent on SR-B1-mediated cholesterol uptake. Based on its unique mechanism of action, it is anticipated that this compound will not exhibit cross-resistance with many existing chemotherapeutic agents. This positions it as a potentially valuable component of combination therapies, capable of overcoming or circumventing certain forms of drug resistance.

Future research should focus on conducting direct in vitro and in vivo studies to confirm the lack of cross-resistance between this compound and standard-of-care chemotherapies in various cancer models. Such studies are essential to validate the therapeutic potential of this compound and to guide its clinical development for the treatment of cancer.

References

Comparative Analysis of ITX5061 and Other Scavenger Receptor Class B Type I (SR-B1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation of ITX5061's effect on SR-B1, with a comparative look at alternative inhibitors.

This guide provides a detailed comparison of this compound with other notable Scavenger Receptor Class B Type I (SR-B1) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. The focus is on the validation of their effects on SR-B1, a key receptor in lipid metabolism and a host entry factor for viruses like the Hepatitis C Virus (HCV).

Introduction to SR-B1 and its Inhibition

Scavenger Receptor Class B Type I (SR-B1) is a multi-functional receptor that plays a crucial role in various physiological processes. It is best known for its role in high-density lipoprotein (HDL) metabolism, mediating the selective uptake of cholesteryl esters from HDL into cells. This function is central to reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. Beyond its role in lipid metabolism, SR-B1 is also recognized as a critical host factor for the entry of several viruses, including HCV. By binding to the viral envelope glycoprotein E2, SR-B1 facilitates the entry of the virus into hepatocytes.[1] This dual role in both physiological and pathological processes has made SR-B1 an attractive target for therapeutic intervention.

This compound is a small molecule antagonist of SR-B1 that has been investigated primarily for its potential as an anti-HCV agent.[2] It functions by inhibiting the lipid transfer activity of SR-B1 and blocking the binding of the HCV E2 glycoprotein.[1] This guide will compare this compound with other well-characterized SR-B1 inhibitors, namely BLT-1 and ML278, to provide a clear perspective on their relative potencies, mechanisms of action, and potential applications.

Comparative Performance of SR-B1 Inhibitors

The efficacy of SR-B1 inhibitors can be assessed through various in vitro assays, primarily focusing on their ability to block HCV entry and inhibit lipid uptake. The following tables summarize the available quantitative data for this compound, BLT-1, and ML278.

Compound Assay Cell Line EC50 / IC50 Reference
This compound HCVcc (Jc1-Luc) InhibitionHuh-7.5.120.2 nM (EC50)[3]
HCVcc (Jc1/N415D mutant) InhibitionHuh-7.5.1>20 µM (EC50)[3]
HCVcc (G451R mutant) InhibitionHuh-7.5.1190 nM (EC50)[3]
BLT-1 HCV Entry InhibitionHuh 7.5.10.96 µM (IC50)[4]
ML278 HCV Entry Inhibition-Not explicitly found-

Table 1: Comparison of Anti-HCV Activity. This table highlights the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the inhibitors against Hepatitis C Virus cell culture (HCVcc) infection. Lower values indicate higher potency.

Compound Assay Cell Line IC50 Reference
This compound DiI-HDL Uptake-0.94 µM[5]
BLT-1 DiI-HDL UptakeldlA[mSR-BI]60 nM[4]
[3H]CE-HDL UptakeldlA[mSR-BI]110 nM[4]
ML278 DiI-HDL UptakeldlA[mSR-BI]6 nM (average)[5]
[3H]CE-HDL Uptake-7 nM[5]

Table 2: Comparison of Lipid Uptake Inhibition. This table shows the 50% inhibitory concentration (IC50) of the compounds in assays measuring the uptake of fluorescently labeled HDL (DiI-HDL) or radiolabeled cholesteryl ester ([3H]CE-HDL).

Mechanism of Action and Specificity

While all three compounds act as SR-B1 inhibitors, their detailed mechanisms and specificities may differ.

  • This compound functions as an SR-B1 antagonist, impeding the receptor's lipid transfer function.[1] It has also been identified as a type II inhibitor of p38 MAPK, indicating potential off-target effects that should be considered in experimental design.[6][7]

  • BLT-1 (Block Lipid Transport-1) is a selective inhibitor of SR-BI-mediated lipid transfer.[4] It has been reported to bind irreversibly to SR-BI and can be toxic to cells, limiting its use primarily to short-term in vitro studies.[8]

  • ML278 is a potent and reversible inhibitor of SR-BI-mediated lipid uptake.[5] It is considered superior to BLT-1 and ITX-5061 as a tool compound due to its reversibility and lower cytotoxicity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of SR-B1 inhibitors.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is widely used to study the entry stage of the HCV life cycle in a safe and controlled manner.

  • Production of HCVpp: HCV pseudoparticles are generated by co-transfecting HEK293T cells with plasmids encoding the HCV envelope glycoproteins (E1 and E2), a retroviral core/packaging construct (e.g., from HIV or MLV), and a reporter gene (e.g., luciferase or GFP).[9]

  • Infection of Target Cells: Target cells, typically the human hepatoma cell line Huh-7 or its derivatives which endogenously express SR-B1, are seeded in multi-well plates. The supernatant containing the HCVpp is harvested and used to infect the target cells.

  • Inhibitor Treatment: To test the effect of inhibitors, target cells are pre-incubated with various concentrations of the compound (e.g., this compound) for a specific period before the addition of HCVpp.

  • Quantification of Entry: After a defined incubation period (e.g., 48-72 hours), viral entry is quantified by measuring the expression of the reporter gene. For luciferase-based systems, cell lysates are collected, and luminescence is measured using a luminometer.[9] The reduction in reporter gene expression in the presence of the inhibitor compared to a vehicle control indicates the level of entry inhibition.

DiI-HDL Uptake Assay

This assay measures the ability of SR-B1 to mediate the selective uptake of lipids from HDL.

  • Cell Culture: Cells expressing SR-B1 (e.g., ldlA cells stably transfected with murine SR-BI) are cultured in appropriate media.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the SR-B1 inhibitor or a vehicle control for a specified time.

  • DiI-HDL Addition: A fluorescently labeled HDL, DiI-HDL, is added to the cells and incubated for a period to allow for lipid uptake.

  • Measurement of Uptake: After incubation, the cells are washed to remove unbound DiI-HDL. The amount of internalized DiI is then quantified using a fluorescence plate reader or by flow cytometry.[10] A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of SR-B1-mediated lipid uptake.

Signaling Pathways and Visualizations

SR-B1 is not only a lipid transporter but also a signaling molecule that can activate downstream pathways, notably the PI3K/Akt pathway. This signaling cascade is involved in cell survival, proliferation, and angiogenesis.

SR_B1_Signaling cluster_membrane Plasma Membrane SRB1 SR-B1 PI3K PI3K SRB1->PI3K Activation HDL HDL HDL->SRB1 Binding Akt Akt PI3K->Akt Activation Downstream Downstream Effects (e.g., Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->SRB1 Inhibition BLT1 BLT-1 BLT1->SRB1 Inhibition ML278 ML278 ML278->SRB1 Inhibition

Caption: SR-B1 mediated PI3K/Akt signaling pathway and points of inhibition.

The diagram above illustrates the activation of the PI3K/Akt pathway upon HDL binding to SR-B1. Inhibitors like this compound, BLT-1, and ML278 block SR-B1 function, thereby preventing the initiation of this signaling cascade.

HCV_Entry_Workflow cluster_inhibitors Inhibitors HCV HCV Particle SRB1 SR-B1 Receptor HCV->SRB1 Initial Binding CD81 CD81 SRB1->CD81 Interaction TightJunction Claudin-1/Occludin CD81->TightJunction Complex Formation Endocytosis Clathrin-Mediated Endocytosis TightJunction->Endocytosis Fusion Viral Fusion & RNA Release Endocytosis->Fusion This compound This compound This compound->SRB1 Blocks Binding

Caption: Simplified workflow of HCV entry and the inhibitory action of this compound.

This workflow demonstrates the key steps in HCV entry, starting with the initial interaction with SR-B1. This compound acts at this early stage, preventing the virus from engaging with its host cell receptor.

Conclusion

This compound is a potent inhibitor of SR-B1, effectively blocking both HCV entry and lipid uptake in vitro. When compared to other SR-B1 inhibitors, ML278 appears to be a more potent and less toxic tool for in vitro research, while the irreversible nature and toxicity of BLT-1 limit its application. The off-target effect of this compound on p38 MAPK is an important consideration for researchers. This guide provides a foundational understanding for scientists working to validate the effects of this compound on SR-B1 and for those seeking to compare its activity with alternative inhibitors in the context of drug development and basic research. The provided experimental protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at further elucidating the role of SR-B1 and the effects of its inhibitors.

References

A Comparative Guide to SR-B1 Inhibition: ITX5061 vs. Antibody-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary modalities for inhibiting the Scavenger Receptor Class B Type 1 (SR-B1): the small molecule antagonist ITX5061 and antibody-based inhibitors. SR-B1 is a critical multi-ligand membrane receptor that plays a pivotal role in high-density lipoprotein (HDL) cholesterol metabolism and serves as a key entry co-receptor for the Hepatitis C Virus (HCV).[1] Understanding the nuances of these inhibitory approaches is crucial for developing novel therapeutics targeting SR-B1-mediated pathways in cardiovascular disease and virology.

Introduction to SR-B1 and Its Inhibition

Scavenger Receptor Class B Type 1 (SR-B1) is a transmembrane glycoprotein primarily expressed in the liver and steroidogenic tissues.[1] Its main physiological function is mediating the selective uptake of cholesteryl esters from HDL, a final step in reverse cholesterol transport (RCT).[1] Beyond lipid metabolism, SR-B1 is a crucial host factor for HCV entry into hepatocytes, making it an attractive target for antiviral therapies.[2] Inhibition of SR-B1 can be achieved through small molecules like this compound, which interfere with receptor function, or through monoclonal antibodies (mAbs) that physically block ligand or viral binding sites.

Mechanisms of Action

This compound: Small Molecule Antagonist

This compound is a potent small molecule inhibitor of SR-B1.[3] Its mechanism involves binding to the SR-B1 protein and inhibiting its function. This antagonism blocks the selective uptake of HDL-cholesteryl esters (HDL-CE), leading to an increase in circulating HDL-C levels.[4][5] In the context of HCV, this compound inhibits viral entry at a post-binding step, effectively preventing the virus from infecting hepatocytes.[6] It has been shown to specifically inhibit the binding of the soluble HCV E2 glycoprotein to cells expressing SR-B1.[2]

Antibody-Based Inhibition

Monoclonal antibodies developed against SR-B1, such as mAb1671, function by binding to the extracellular domain of the receptor. This direct binding physically obstructs the interaction of SR-B1 with its natural ligands (like HDL) or with viral particles (like HCV).[7][8] This steric hindrance prevents viral attachment and subsequent entry into the host cell. Anti-SR-B1 antibodies can neutralize both cell-free virus and inhibit cell-to-cell transmission, a critical advantage for antiviral therapy.[7][8]

Comparative Data Presentation

The following tables summarize the quantitative performance of this compound and representative antibody-based inhibitors in preclinical and clinical studies.

Table 1: In Vitro Anti-HCV Activity
InhibitorAssay SystemTarget CellsEfficacy MetricValueReference
This compound Jc1-Luc (HCVcc)Huh-7.5.1EC₅₀20.2 nM[9]
This compound HCVccHuh-7.5EC₅₀Subnanomolar[2]
mAb1671 HCVcc (Jc1)Huh-7.5InhibitionPotent, dose-dependent[7]
mAb C167 ex vivo HCVccHuh-7.5Inhibition~95% at 1 µg/mL[10]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Effects on HDL Cholesterol
InhibitorModelDosageDurationEffect on HDL-CReference
This compound Human (Hypertriglyceridemic)150-300 mg/day28 days~20% increase[4]
This compound HuAITg Mice30 mg/kg/day7 days~50% increase[5]
Table 3: In Vivo Anti-HCV Efficacy
InhibitorModelTreatment RegimenOutcomeReference
This compound Humans (Liver Transplant)150 mg/day7 daysSustained reduction in HCV RNA (Genotype 1)
mAb1671 Human Liver uPA-SCID Mice400 µg x 5 injections (Prophylactic)Complete protection from HCV infection[7]
mAb1671 Human Liver uPA-SCID MicePost-exposure therapySuppressed viral spread[7]

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clearer understanding of the context in which these inhibitors operate.

SR-B1 Signaling Pathway

SR-B1 is not just a passive transporter but also participates in cellular signaling. Upon binding HDL, SR-B1 can activate intracellular cascades, such as the PI3K/Akt pathway, which influences cell proliferation and migration.

SR_B1_Signaling cluster_membrane Plasma Membrane SRB1 SR-B1 PI3K PI3K SRB1->PI3K Activates HDL HDL HDL->SRB1 Binding Akt Akt PI3K->Akt Activates CellResponse Cell Proliferation & Migration Akt->CellResponse

Caption: SR-B1 signaling cascade initiated by HDL binding.

Mechanism of HCV Entry and Inhibition

HCV entry is a multi-step process involving several host factors, including SR-B1. Both this compound and anti-SR-B1 antibodies disrupt this pathway at an early stage.

HCV_Entry_Inhibition HCV HCV Particle SRB1 SR-B1 Receptor HCV->SRB1 Initial Attachment CD81 CD81 SRB1->CD81 Interaction Facilitation Infection Viral Entry & Replication CD81->Infection Hepatocyte Hepatocyte This compound This compound This compound->SRB1 Inhibits Antibody Anti-SR-B1 mAb Antibody->SRB1 Blocks

Caption: Inhibition of HCV entry by this compound and antibodies.

Experimental Workflow: HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is a standard method to evaluate the efficacy of entry inhibitors in a safe, single-round infection system.

HCVpp_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout HCVpp 1. Generate HCV Pseudoparticles Incubate 4. Pre-incubate HCVpp with Inhibitor HCVpp->Incubate Inhibitor 2. Prepare Inhibitor (this compound or mAb) dilutions Inhibitor->Incubate Cells 3. Seed Target Cells (e.g., Huh-7.5) Infect 5. Add mixture to cells and incubate Cells->Infect Incubate->Infect Lyse 6. Lyse cells Infect->Lyse Measure 7. Measure Reporter (e.g., Luciferase) Lyse->Measure Analyze 8. Calculate EC₅₀ Measure->Analyze

Caption: Workflow for an HCVpp neutralization assay.

Experimental Protocols

Protocol 1: HCV Pseudoparticle (HCVpp) Neutralization Assay

This protocol is adapted from standardized methods used to assess HCV entry inhibitors.[11][12][13]

  • Generation of HCVpp:

    • Co-transfect HEK293T cells with three plasmids:

      • An HCV E1/E2 envelope expression plasmid.

      • A retroviral packaging/reporter construct (e.g., pNL4.3.Luc.R-E-), which lacks its own envelope gene but contains a reporter like luciferase.

      • A transfection-enhancing plasmid if necessary (e.g., pAdvantage).

    • Culture cells for 48-72 hours. Harvest the supernatant containing the HCVpp.

    • Filter the supernatant and store at -80°C. Determine the viral titer for use in the linear range of the infectivity assay.

  • Neutralization Assay:

    • Seed target hepatoma cells (e.g., Huh-7.5) in a 96-well white flat-bottom plate and incubate overnight.

    • On the day of the assay, prepare serial dilutions of the inhibitor (this compound or anti-SR-B1 antibody) in culture medium.

    • In a separate plate, mix a fixed amount of HCVpp with each inhibitor dilution. Incubate this mixture at 37°C for 1 hour to allow the inhibitor to bind to the particles or receptor.

    • Remove the medium from the seeded Huh-7.5 cells and add the HCVpp-inhibitor mixture.

    • Incubate for 4-8 hours at 37°C to allow for viral entry.

    • Remove the inoculum and add fresh culture medium. Incubate for an additional 72 hours.

  • Quantification and Analysis:

    • After 72 hours, lyse the cells using a suitable lysis buffer (e.g., Bright-Glo Luciferase Assay System).

    • Measure the luciferase activity using a luminometer.

    • Calculate the percentage of neutralization for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the EC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Protocol 2: In Vivo Prophylactic Study in Human Liver Chimeric Mice

This protocol outlines a typical in vivo experiment to test the prophylactic efficacy of an anti-SR-B1 antibody.[7]

  • Animal Model:

    • Use human liver chimeric mice (uPA-SCID mice transplanted with human hepatocytes), which are susceptible to HCV infection.

  • Treatment and Challenge:

    • Administer the anti-SR-B1 antibody (e.g., mAb1671, 400 µg) via intraperitoneal injection. The prophylactic regimen may consist of multiple injections over a two-week period (e.g., on days -1, 1, 5, 8, and 12 relative to infection).

    • One day after the initial antibody injection (Day 0), inoculate the mice with a standardized dose of infectious HCV (serum-derived or cell culture-derived).

    • Include a control group of mice that receives a non-specific isotype control antibody.

  • Monitoring and Endpoint Analysis:

    • Collect blood samples periodically (e.g., weekly) to monitor plasma HCV RNA levels via quantitative RT-PCR.

    • At the end of the study, sacrifice the animals and harvest the liver tissue.

    • Analyze liver tissue for HCV RNA and antigens to confirm the presence or absence of infection.

    • Compare the viral loads between the treated and control groups to determine the protective efficacy of the antibody.

Conclusion and Future Directions

Both this compound and antibody-based inhibitors have demonstrated potent efficacy in blocking SR-B1 function, particularly in the context of preventing HCV entry.

  • This compound offers the advantages of a small molecule, including oral bioavailability and established safety profiles from early clinical trials.[2][14] However, its in vivo antiviral activity in chronically infected patients was modest, suggesting it may be best used in combination therapies or prophylactic settings like liver transplantation.[3]

  • Antibody-based inhibitors like mAb1671 show remarkable in vivo potency, offering complete protection in prophylactic mouse models and suppressing established infections.[7] Their high specificity and long half-life are significant advantages. A notable finding is the synergistic antiviral effect observed when anti-SR-B1 antibodies are combined with HDL, which becomes inhibitory once the SR-B1 pathway is blocked.[8]

The choice between these modalities depends on the therapeutic context. Small molecules may be suited for chronic oral administration, while antibodies could be ideal for preventing graft reinfection during liver transplantation due to their potent and durable blockade. Future research should focus on combination therapies, pairing SR-B1 inhibitors with direct-acting antivirals to create a multi-pronged attack on the HCV lifecycle.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ITX5061

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the investigational compound ITX5061, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a secure laboratory environment.

This compound is a research chemical that requires careful handling to mitigate potential health risks. According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Adherence to the following guidelines is critical for minimizing exposure and ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the compound's hazard profile.[1]

Body PartProtective EquipmentSpecifications
Eyes Safety glasses with side-shieldsMust be worn at all times when handling the compound.
Hands Protective glovesChemically resistant gloves (e.g., nitrile) are required.
Body Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Respiratory protectionUse only in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment. The following step-by-step operational plan provides clear guidance for researchers.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • Keep away from incompatible materials.

Preparation and Handling
  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

In Case of Exposure
  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If swallowed: Rinse mouth.[1] In all cases of exposure, seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated clothing should be removed and washed before reuse.[1]

Visualizing Safe Handling and Biological Pathways

To further clarify the procedural steps for safe handling and to illustrate the compound's mechanism of action, the following diagrams are provided.

Safe_Handling_Workflow Receiving Receiving and Storage Preparation Preparation and Handling in Fume Hood Receiving->Preparation PPE Wear Appropriate PPE Preparation->PPE Exposure Exposure Response Preparation->Exposure Disposal Waste Disposal Preparation->Disposal Spill Spill Management Preparation->Spill FirstAid First Aid (Skin, Eyes, Inhalation) Exposure->FirstAid WasteCollection Collect in Sealed Container Disposal->WasteCollection RegulatoryDisposal Dispose per Regulations WasteCollection->RegulatoryDisposal

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

This compound is known to be a type II inhibitor of p38 MAPK and an antagonist of scavenger receptor B1 (SR-B1).[2] The following diagram illustrates this signaling pathway.

Signaling_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK SR_B1 Scavenger Receptor B1 (SR-B1) This compound->SR_B1 Downstream_Signaling Downstream Signaling (e.g., Inflammation) p38_MAPK->Downstream_Signaling HCV_Entry HCV Entry SR_B1->HCV_Entry

Caption: A diagram showing this compound's inhibitory action on the p38 MAPK and Scavenger Receptor B1 (SR-B1) signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.